A Comprehensive Technical Guide on 2-Chloro-6-(4-piperidinyloxy)pyrazine: Synthesis, Mechanistic Profiling, and Applications in Drug Discovery Executive Summary In modern medicinal chemistry, the design of targeted thera...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Technical Guide on 2-Chloro-6-(4-piperidinyloxy)pyrazine: Synthesis, Mechanistic Profiling, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands—relies heavily on privileged molecular scaffolds. 2-Chloro-6-(4-piperidinyloxy)pyrazine (CAS: 426830-19-5) has emerged as a highly versatile building block in this domain[1],[2]. By combining an electron-deficient pyrazine core with a solubilizing piperidine moiety, this intermediate provides an ideal starting point for the modular assembly of complex pharmacophores.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, self-validating synthetic methodologies, and the mechanistic rationale behind utilizing 2-chloro-6-(4-piperidinyloxy)pyrazine in advanced drug development, particularly in the synthesis of CHK-1 and PIM kinase inhibitors[3],[4].
Physicochemical Profiling and Structural Rationale
The structural architecture of 2-chloro-6-(4-piperidinyloxy)pyrazine is intentionally designed to address common pharmacokinetic (PK) liabilities in drug discovery. The pyrazine ring acts as a bioisostere for pyrimidines, offering excellent hydrogen-bond accepting capabilities essential for binding to the ATP-binding hinge region of kinases. Concurrently, the basic nitrogen of the piperidine ring is typically protonated at physiological pH, drastically improving aqueous solubility and oral bioavailability. The C2-chlorine atom serves as a reactive vector for subsequent palladium-catalyzed cross-coupling.
The synthesis of 2-chloro-6-(4-piperidinyloxy)pyrazine relies on a two-step sequence: a Nucleophilic Aromatic Substitution (
SNAr
) followed by an acidic deprotection.
Mechanistic Causality
The choice of 2,6-dichloropyrazine as the starting material is critical. The two chlorine atoms are electronically equivalent, but the pyrazine ring is highly electron-deficient, making it highly susceptible to nucleophilic attack. When the alkoxide of N-Boc-4-hydroxypiperidine attacks the ring, it displaces one chlorine atom.
Why does it not over-react to form the di-substituted product?
Once the first substitution occurs, the newly introduced ether oxygen donates electron density into the pyrazine
π
-system via resonance. This significantly deactivates the ring, rendering the second chlorine atom highly resistant to further
SNAr
under the same reaction conditions. This inherent electronic causality ensures a remarkably high yield of the mono-substituted intermediate without requiring complex stoichiometric control.
Synthetic workflow for 2-Chloro-6-(4-piperidinyloxy)pyrazine highlighting the SNAr and deprotection.
Experimental Protocol: Step-by-Step Methodology
Step 1: Synthesis of tert-butyl 4-((6-chloropyrazin-2-yl)oxy)piperidine-1-carboxylate
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve N-Boc-4-hydroxypiperidine (1.05 eq) in anhydrous tetrahydrofuran (THF) (0.2 M concentration).
Alkoxide Generation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions to control hydrogen gas evolution. Stir at 0 °C for 30 minutes until bubbling ceases, ensuring complete deprotonation of the secondary alcohol.
Substitution: Add 2,6-dichloropyrazine (1.0 eq) dropwise as a solution in THF.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–8 hours.
Self-Validation (In-Process Control): Monitor via TLC (Hexane:EtOAc 3:1). The starting material (
Rf≈0.7
) should disappear, replaced by a new UV-active spot (
Rf≈0.4
). LC-MS should confirm the presence of the
[M+H]+
ion for the Boc-intermediate.
Workup: Quench the reaction with saturated aqueous
NH4Cl
. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Step 2: Boc-Deprotection to Yield CAS 426830-19-5
Preparation: Dissolve the purified Boc-protected intermediate in Dichloromethane (DCM) (0.1 M concentration).
Acid Cleavage: Cool to 0 °C and add Trifluoroacetic Acid (TFA) (10 eq). Stir for 2 hours at room temperature.
Self-Validation:1H
NMR of an aliquot must show the complete disappearance of the intense singlet at
∼1.45
ppm (corresponding to the 9 protons of the tert-butyl group).
Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. To obtain the free base (CAS 426830-19-5), partition the residue between saturated aqueous
NaHCO3
and a mixture of
CHCl3
/Isopropanol (3:1). Extract, dry, and evaporate. Alternatively, treat with 4M HCl in dioxane to precipitate the highly stable hydrochloride salt (CAS 1220036-90-7).
Applications in Target-Oriented Drug Discovery
The true value of 2-chloro-6-(4-piperidinyloxy)pyrazine lies in its application as a core scaffold for oncology and neurology therapeutics[4].
Kinase Inhibitor Development (CHK-1 and PIM Kinases)
In the development of Checkpoint Kinase 1 (CHK-1) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinase inhibitors, the pyrazine core is utilized to anchor the molecule within the ATP-binding pocket[3],[4]. The nitrogen atoms of the pyrazine form critical hydrogen bonds with the backbone amides of the kinase hinge region.
Simultaneously, the C2-chlorine atom is subjected to Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce aryl or heteroaryl groups that probe the hydrophobic pockets (e.g., the DFG-out allosteric site or the selectivity pocket). The piperidine ring, projecting outward toward the solvent-exposed region, can be further functionalized (e.g., via reductive amination or acylation) to fine-tune the pharmacokinetic profile and cellular permeability.
Logical workflow demonstrating the structural utility of the scaffold in kinase inhibitor design.
References
ChemSrc. "2-Chloro-6-(4-piperidinyloxy)pyrazine CAS Number and Properties".
Comprehensive Physicochemical and Analytical Profiling of 2-Chloro-6-(4-piperidinyloxy)pyrazine
Executive Summary In the landscape of preclinical drug discovery, the physicochemical properties of a starting scaffold dictate its trajectory through hit-to-lead optimization. 2-Chloro-6-(4-piperidinyloxy)pyrazine (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of preclinical drug discovery, the physicochemical properties of a starting scaffold dictate its trajectory through hit-to-lead optimization. 2-Chloro-6-(4-piperidinyloxy)pyrazine (CAS: 426830-19-5) is a highly versatile building block featuring a pyrazine core substituted with a reactive chlorine atom and a basic piperidine ether linkage[1].
This whitepaper provides an in-depth technical analysis of the compound's molecular weight (213.66 g/mol ), its structural implications for pharmacokinetics, and a self-validating analytical methodology for its exact mass confirmation using High-Resolution Mass Spectrometry (HRMS).
Structural Composition and Physicochemical Profiling
The molecular architecture of 2-Chloro-6-(4-piperidinyloxy)pyrazine directly governs its mass and behavior in both biological systems and analytical instruments. The compound consists of a heteroaromatic pyrazine ring, which provides rigidity, and a flexible piperidine ring that introduces a basic secondary amine.
To establish a rigorous analytical foundation, we must first deconstruct its molecular formula (C₉H₁₂ClN₃O) into its exact monoisotopic mass. This is critical for HRMS validation, where nominal mass is insufficient for structural confirmation.
Quantitative Physicochemical Data
The following table summarizes the core mass and drug-likeness parameters derived from the molecular structure[1]:
Parameter
Value
Analytical Significance
Chemical Formula
C₉H₁₂ClN₃O
Base composition for isotopic profiling.
CAS Registry Number
426830-19-5
Unique chemical identifier.
Average Molecular Weight
213.66 g/mol
Used for macroscopic stoichiometric calculations.
Exact Monoisotopic Mass
213.0668 Da
Target value for TOF/Orbitrap HRMS calibration.
Hydrogen Bond Donors (HBD)
1
Favorable for membrane permeability (Rule of 5).
Hydrogen Bond Acceptors (HBA)
4
Ensures adequate aqueous solubility.
Rotatable Bonds
2
Low entropic penalty upon target binding.
Pharmacokinetic Implications: The "Molecular Weight Budget"
In modern drug development, a compound's molecular weight is not merely a physical constant; it is a predictive metric for oral bioavailability. According to 2, an orally active drug should generally have a molecular weight of less than 500 Daltons to ensure optimal absorption and permeation across lipid bilayers[2].
The Causality of Low Molecular Weight in Scaffold Selection:
At a molecular weight of 213.66 g/mol , 2-Chloro-6-(4-piperidinyloxy)pyrazine is exceptionally "lead-like." When medicinal chemists optimize a hit compound to increase target affinity, they typically append lipophilic or polar functional groups, which inevitably increases the total mass. Starting with a low-molecular-weight scaffold like this pyrazine derivative provides a generous "molecular weight budget" of ~286 Da . This allows researchers ample room to engineer potency and selectivity without breaching the 500 Da threshold that often leads to clinical attrition due to poor ADME (Absorption, Distribution, Metabolism, and Excretion) profiles[2].
Analytical Methodology: HRMS Validation Protocol
To confirm the identity and purity of 2-Chloro-6-(4-piperidinyloxy)pyrazine, High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) is the gold standard. The protocol below is designed as a self-validating system : it not only measures the mass but uses the intrinsic isotopic signature of the chlorine atom to mathematically prove the structure.
Scientific Rationale for Electrospray Ionization (ESI)
The piperidine ring contains a secondary amine. Because the chargeability of an analyte in solution dictates its electrospray ionization efficiency, we must manipulate the solvent pH[3]. By utilizing 0.1% formic acid, we force the basic piperidine nitrogen to pre-protonate in the liquid phase. This guarantees a robust, high-intensity [M+H]⁺ signal during ESI+[3].
Step-by-Step LC-HRMS Protocol
Step 1: Sample Preparation
Action: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of LC-MS grade Acetonitrile and Water containing 0.1% Formic Acid. Dilute to a final working concentration of 1 µg/mL.
Causality: The acidic environment (pH ~2.7) ensures >99% protonation of the piperidine amine, maximizing ESI+ sensitivity while preventing sample aggregation[3].
Step 2: Chromatographic Separation
Action: Inject 2 µL onto a C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
Causality: The gradient resolves the highly polar protonated pyrazine from any potential synthesis byproducts or salt adducts, ensuring the mass spectrometer detects a pure elution band.
Step 3: Ionization and Detection
Action: Operate the HRMS (Time-of-Flight or Orbitrap) in positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
Causality: These parameters provide optimal droplet desolvation for low-molecular-weight basic amines, releasing the gas-phase[M+H]⁺ ions into the mass analyzer without causing thermal fragmentation.
Step 4: Self-Validating Data Processing (Isotopic Profiling)
Action: Extract the ion chromatogram for the theoretical[M+H]⁺ exact mass.
Protonated Exact Mass = 213.0668 Da + 1.0073 Da (proton) = 214.0741 m/z .
Validation Check: You must observe a secondary peak at 216.0711 m/z . Because natural chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%), the mass spectrum must display an M and M+2 peak in a strict 3:1 intensity ratio .
Causality: If the exact mass is within <5 ppm error and the 3:1 isotopic ratio is present, the system has self-validated the presence of exactly one chlorine atom and confirmed the molecular weight of 213.66 g/mol .
Analytical Workflow Visualization
The following diagram illustrates the logical progression and causality of the HRMS validation workflow described above.
Fig 1: LC-HRMS workflow for MW validation of 2-Chloro-6-(4-piperidinyloxy)pyrazine.
References
Title: 2-CHLORO-6-(4-PIPERIDINYLOXY)
Title: Lipinski's rule of five
Source: Wikipedia
URL
An In-Depth Technical Guide to 2-Chloro-6-(piperidin-4-yloxy)pyrazine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Chloro-6-(piperidin-4-yloxy)pyrazine is a heterocyclic compound of significant interest in medicinal chemistry. Its unique structural fe...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-6-(piperidin-4-yloxy)pyrazine is a heterocyclic compound of significant interest in medicinal chemistry. Its unique structural features, combining a reactive chloropyrazine moiety with a piperidin-4-yloxy group, render it a versatile building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications in drug development, and safety considerations, serving as a vital resource for researchers and scientists in the pharmaceutical industry. The strategic incorporation of this scaffold has been instrumental in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is fundamental to scientific discourse and reproducibility. The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
While a comprehensive public database of experimental spectra for this specific molecule is limited, predicted data based on its structure and data from analogous compounds can provide valuable guidance for characterization.
¹H NMR (Predicted):
Pyrazine protons: Signals expected in the aromatic region, typically as singlets or doublets.
Piperidine protons: A complex multiplet for the proton at the oxygen-linked carbon, and other multiplets for the remaining piperidine ring protons. The NH proton will likely appear as a broad singlet.
¹³C NMR (Predicted):
Pyrazine carbons: Resonances expected in the downfield region characteristic of aromatic heterocycles. The carbon attached to chlorine will be significantly shifted.
Piperidine carbons: Signals in the aliphatic region, with the carbon attached to the oxygen atom being the most downfield among them.
Infrared (IR) Spectroscopy (Predicted):
N-H stretch: A band in the region of 3300-3500 cm⁻¹.
C-O-C stretch: A characteristic band for the ether linkage.
C-Cl stretch: A band in the fingerprint region.
Aromatic C-H and C=N stretches: Bands characteristic of the pyrazine ring.
Mass Spectrometry (MS):
The molecular ion peak (M+) would be expected at m/z 213, with a characteristic M+2 peak due to the chlorine isotope.
Synthesis and Manufacturing
The synthesis of 2-chloro-6-(piperidin-4-yloxy)pyrazine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the reaction of a di-substituted pyrazine with a suitable nucleophile.
General Synthetic Pathway:
Caption: General synthetic route to 2-chloro-6-(piperidin-4-yloxy)pyrazine.
Detailed Experimental Protocol:
The following protocol is a representative procedure based on established methodologies for similar transformations. Optimization may be required based on specific laboratory conditions and desired scale.
Materials:
2,6-Dichloropyrazine
4-Hydroxypiperidine
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Ethyl acetate
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding alkoxide.
Nucleophilic Substitution: Add a solution of 2,6-dichloropyrazine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
Reaction Progression: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature and quench carefully with water.
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-chloro-6-(piperidin-4-yloxy)pyrazine.
Causality Behind Experimental Choices:
Choice of Base: Strong bases like sodium hydride are used to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming a more potent nucleophile (the alkoxide). Weaker bases like potassium carbonate can also be employed, often requiring higher reaction temperatures.
Choice of Solvent: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they can solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity.
Inert Atmosphere: The use of an inert atmosphere is crucial when working with reactive reagents like sodium hydride to prevent its reaction with atmospheric moisture.
Applications in Drug Development
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] The title compound, 2-chloro-6-(piperidin-4-yloxy)pyrazine, serves as a key intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.
Role as a Versatile Intermediate:
The reactivity of the chlorine atom on the pyrazine ring allows for further functionalization through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This enables the introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships (SAR) during the drug discovery process.
Signaling Pathways and Mechanism of Action:
Pyrazine-containing compounds have been shown to modulate a variety of signaling pathways. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the active sites of enzymes, such as kinases. This interaction can lead to the inhibition of the enzyme's activity, thereby disrupting downstream signaling pathways implicated in diseases like cancer.
Workflow for Utilizing 2-Chloro-6-(piperidin-4-yloxy)pyrazine in Drug Discovery:
Caption: A typical workflow illustrating the use of 2-chloro-6-(piperidin-4-yloxy)pyrazine in a drug discovery program.
Safety and Handling
General Safety Precautions:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[5]
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5] Avoid formation of dust and aerosols.[5]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
GHS Hazard Classification (Predicted):
Based on the GHS classifications of similar chlorinated pyrazine and piperidine derivatives, the following hazards may be anticipated.[6][7]
Table 2: Predicted GHS Hazard Statements for 2-Chloro-6-(piperidin-4-yloxy)pyrazine
Hazard Class
Hazard Statement
Acute Toxicity, Oral
H302: Harmful if swallowed.
Skin Corrosion/Irritation
H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation
H319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)
H335: May cause respiratory irritation.
Pictograms (Predicted):
First Aid Measures:
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[5]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Ingestion: Rinse mouth. Do NOT induce vomiting.
Conclusion
2-Chloro-6-(piperidin-4-yloxy)pyrazine is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its chloro-substituent make it an ideal starting material for the generation of diverse chemical libraries. The insights provided in this technical guide regarding its chemical properties, synthesis, applications, and safety are intended to empower researchers and scientists to effectively utilize this compound in their drug discovery and development endeavors, ultimately contributing to the advancement of novel therapeutics.
References
List of GHS Hazard and Precautionary Statements. (n.d.). UNECE. Retrieved from [Link]
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). Molecules. Retrieved from [Link]
2-CHLORO-6-PIPERIDIN-1-YLPYRAZINE CAS#: 343856-62-2. (n.d.). ChemWhat. Retrieved from [Link]
2-chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride (C9H12ClN3O). (n.d.). PubChemLite. Retrieved from [Link]
Safety Data Sheet: 2,3-Dichloro pyrazine. (2022, April 13). Chemos GmbH & Co. KG. Retrieved from [Link]
Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. (n.d.). Retrieved from [Link]
2-Chloro-6-(1-piperazinyl)pyrazine. (n.d.). CAS Common Chemistry. Retrieved from [Link]
2-chloro-6-(piperazin-1-yl)pyrazine. (n.d.). MilliporeSigma. Retrieved from [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). Molecules. Retrieved from [Link]
Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation. (n.d.). Google Patents.
Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar. Retrieved from [Link]
Unequivocal total assignment of 13C and 1H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives by 2D-NMR. (n.d.). ResearchGate. Retrieved from [Link]
Review on the Synthesis of Pyrazine and Its Derivatives. (2017, December 27). Borneo Journal of Resource Science and Technology. Retrieved from [Link]
Pyridines in Action: 7 selected examples of pyridine in drug synthesis. (2025, August 9). Medium. Retrieved from [Link]
13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one Oximes; Substituent Effects on cis/trans Ratio and Conformational Equilibria. (2000, October 15). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
An In-depth Technical Guide to 2-Chloro-6-(4-piperidinyloxy)pyrazine Hydrochloride Salt
Abstract This technical guide provides a comprehensive overview of 2-Chloro-6-(4-piperidinyloxy)pyrazine hydrochloride salt, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. T...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-(4-piperidinyloxy)pyrazine hydrochloride salt, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The pyrazine core is a key structural motif in numerous biologically active molecules, and its derivatives have garnered substantial interest for their diverse pharmacological applications.[1][2] This document serves as a resource for researchers, scientists, and drug development professionals, offering insights into the compound's chemical properties, a plausible synthetic route, predicted spectral data, and essential handling and analytical protocols. By synthesizing information from established chemical principles and data on analogous structures, this guide aims to facilitate the effective utilization of this compound in research and development endeavors.
Chemical Identity and Physicochemical Properties
2-Chloro-6-(4-piperidinyloxy)pyrazine hydrochloride salt is a substituted pyrazine derivative presented as a hydrochloride salt to enhance its stability and solubility in aqueous media.[3] The presence of the chloro- and piperidinyloxy- moieties offers multiple avenues for further chemical modification, making it a versatile building block in synthetic chemistry.[1]
Chemical Structure and Core Attributes
The fundamental structure comprises a pyrazine ring substituted with a chlorine atom and a piperidin-4-yloxy group. The hydrochloride salt form involves the protonation of one of the nitrogen atoms, typically on the more basic piperidine ring.
Diagram 1: Chemical Structure of 2-Chloro-6-(4-piperidinyloxy)pyrazine Hydrochloride Salt
The synthesis of 2-Chloro-6-(4-piperidinyloxy)pyrazine hydrochloride salt can be logically approached through a nucleophilic aromatic substitution reaction, a common method for preparing substituted pyrazines.[1]
Proposed Synthetic Workflow
A plausible and efficient synthesis involves the reaction of a dichloropyrazine with a protected 4-hydroxypiperidine, followed by deprotection and salt formation. This multi-step process is designed to ensure regioselectivity and high purity of the final product.
Diagram 2: Proposed Synthesis Workflow
A three-step synthesis from commercially available starting materials.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on established methods for similar reactions.[7] Researchers should optimize reaction conditions based on their specific laboratory setup and analytical monitoring.
Step 1: Synthesis of N-Boc-2-Chloro-6-(4-piperidinyloxy)pyrazine
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
Cool the reaction mixture back to 0 °C and add a solution of 2,6-dichloropyrazine (1.0 eq) in anhydrous THF dropwise.
Let the reaction warm to room temperature and stir overnight.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction by the slow addition of water.
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the protected intermediate.
Step 2: Deprotection
Dissolve the N-Boc protected intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in 1,4-dioxane.
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
Step 3: Hydrochloride Salt Formation
Dissolve the crude free base from Step 2 in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
Add a solution of HCl in the same solvent dropwise with stirring.
The hydrochloride salt should precipitate out of the solution. If not, the solution can be cooled to induce precipitation.
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for this specific molecule are not widely published, the following sections provide predicted data based on the analysis of its structural components and analogous compounds.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for the key protons and carbons of 2-Chloro-6-(4-piperidinyloxy)pyrazine are provided below.
¹H NMR (Predicted)
¹³C NMR (Predicted)
Proton
Chemical Shift (ppm)
Pyrazine-H
7.8 - 8.2 (2H, s)
Piperidine-CH-O
4.8 - 5.2 (1H, m)
Piperidine-CH₂-N
3.0 - 3.4 (4H, m)
Piperidine-CH₂
1.8 - 2.2 (4H, m)
NH₂⁺
9.0 - 10.0 (2H, br s)
Note: Predicted shifts are in ppm relative to a standard reference (e.g., TMS) and are expected in a solvent like DMSO-d₆. The broad singlet for the NH₂⁺ protons is characteristic of an ammonium salt and its chemical shift can be concentration and temperature-dependent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and composition.
Ion
Predicted m/z
Notes
[M+H]⁺
214.0742
Mass of the protonated free base.
[M+Na]⁺
236.0561
Sodium adduct of the free base.
Note: The predicted m/z values are for the free base (C₉H₁₂ClN₃O). The presence of chlorine will result in a characteristic isotopic pattern (M+2 peak with an intensity of approximately one-third of the M peak).[6][9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
N-H stretch (amine salt)
2400 - 2800
Broad, Strong
C-H stretch (aromatic)
3000 - 3100
Medium
C-H stretch (aliphatic)
2850 - 2960
Medium-Strong
C=N, C=C stretch (pyrazine)
1550 - 1600
Medium-Strong
C-O stretch (ether)
1050 - 1150
Strong
C-Cl stretch
700 - 800
Strong
Note: The broad N-H stretch is a key indicator of the hydrochloride salt.[10]
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are paramount to ensure safety and maintain the integrity of the compound.
Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2][11]
Storage : Store in a tightly sealed container in a cool, dry place. As a hydrochloride salt, it may be hygroscopic, so storage in a desiccator is recommended.[4]
Safety : In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[11]
Applications in Research and Drug Development
Pyrazine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The pyrazine ring is considered a bioisostere of benzene and other heteroaromatic rings, and its nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets such as protein kinases.[2]
The structural features of 2-Chloro-6-(4-piperidinyloxy)pyrazine hydrochloride salt make it a valuable intermediate for the synthesis of more complex molecules. The chlorine atom can be displaced by various nucleophiles in substitution reactions, while the secondary amine of the piperidine ring can be functionalized through acylation, alkylation, or reductive amination. These properties allow for the generation of diverse chemical libraries for screening against various therapeutic targets.
Diagram 3: Potential Derivatization Pathways
Illustrating the key reactive sites for library synthesis.
Conclusion
2-Chloro-6-(4-piperidinyloxy)pyrazine hydrochloride salt is a valuable chemical entity for researchers in the field of drug discovery and development. Its versatile structure, combined with the favorable properties imparted by the hydrochloride salt form, makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. This technical guide has provided a comprehensive, albeit partially predictive, overview of its properties, synthesis, and handling. It is intended to serve as a foundational resource to empower scientists in their research endeavors with this promising heterocyclic building block.
References
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. [Link]
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. [Link]
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PMC. [Link]
An In-Depth Technical Guide to the Synthesis of N-BOC-2-Chloro-6-(4-piperidinyloxy)pyrazine
Abstract This technical guide provides a comprehensive overview of the synthesis of N-BOC-2-Chloro-6-(4-piperidinyloxy)pyrazine, a key intermediate in contemporary drug discovery and development. The document is structur...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-BOC-2-Chloro-6-(4-piperidinyloxy)pyrazine, a key intermediate in contemporary drug discovery and development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategy, reaction mechanisms, and practical experimental protocols. Emphasis is placed on the causality behind experimental choices, ensuring that the described methods are robust and reproducible. This guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Introduction: Strategic Importance of the Pyrazine Scaffold
The pyrazine nucleus is a privileged heterocyclic motif frequently incorporated into the core structures of a wide array of biologically active molecules. Its unique electronic properties and capacity for hydrogen bonding interactions make it a valuable pharmacophore in the design of novel therapeutic agents. The target molecule, N-BOC-2-Chloro-6-(4-piperidinyloxy)pyrazine, serves as a versatile building block, enabling further molecular elaboration at the chloro- and BOC-protected piperidinyl positions. This guide will delineate a robust synthetic pathway to this important intermediate.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic disconnection of the target molecule points to two primary starting materials: 2,6-dichloropyrazine and N-BOC-4-hydroxypiperidine. The key bond formation is the ether linkage between the pyrazine ring and the piperidinol. This transformation can be achieved via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.
Figure 1: Retrosynthetic analysis of N-BOC-2-Chloro-6-(4-piperidinyloxy)pyrazine.
The forward synthesis, therefore, involves the reaction of the alkoxide of N-BOC-4-hydroxypiperidine with 2,6-dichloropyrazine. The tert-butoxycarbonyl (BOC) protecting group on the piperidine nitrogen is crucial for preventing undesired side reactions at this position.
Synthesis of Starting Material: N-BOC-4-hydroxypiperidine
The commercially available starting material, 4-hydroxypiperidine, is first protected with a BOC group. This is a standard procedure in organic synthesis that ensures the secondary amine of the piperidine ring does not interfere with subsequent reactions.[1]
Experimental Protocol: BOC Protection of 4-hydroxypiperidine
Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 equivalent) in a suitable solvent such as a mixture of water and dioxane, add potassium carbonate (1.5 equivalents).
Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents) in the same solvent dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield N-BOC-4-hydroxypiperidine as a white solid.
The central step in the synthesis is the nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms on the 2,6-dichloropyrazine ring by the hydroxyl group of N-BOC-4-hydroxypiperidine. The electron-deficient nature of the pyrazine ring facilitates this reaction.[2] The choice of a strong, non-nucleophilic base is critical to deprotonate the hydroxyl group of the piperidinol, thereby generating the nucleophilic alkoxide. Potassium tert-butoxide is an excellent choice for this purpose.
Mechanistic Insight
The reaction proceeds via a Meisenheimer-like intermediate. The alkoxide, generated in situ, attacks one of the electron-deficient carbon atoms bearing a chlorine atom on the pyrazine ring. This addition step temporarily disrupts the aromaticity of the pyrazine ring, forming a negatively charged intermediate which is stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring. In the subsequent step, the aromaticity is restored by the elimination of a chloride ion, yielding the desired product.
Figure 2: Proposed mechanism for the SNAr reaction.
Detailed Experimental Protocol
This protocol is based on established procedures for similar nucleophilic aromatic substitutions on dichloropyrazines.[2]
Reaction Setup: To a solution of 2,6-dichloropyrazine (1.0 equivalent) in an anhydrous solvent such as Tetrahydrofuran (THF) or Dioxane under an inert atmosphere (e.g., Nitrogen or Argon), add N-BOC-4-hydroxypiperidine (1.1 equivalents).
Base Addition: Cool the mixture to 0 °C in an ice bath. Add potassium tert-butoxide (1.2 equivalents) portion-wise, ensuring the internal temperature is maintained below 5 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitoring: The progress of the reaction should be monitored by TLC or LC-MS.
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel to yield N-BOC-2-Chloro-6-(4-piperidinyloxy)pyrazine.
Product Characterization
Parameter
Expected/Analogous Data
Source
Molecular Formula
C₁₄H₂₀ClN₃O₃
Calculated
Molecular Weight
313.78 g/mol
Calculated
Appearance
Expected to be a solid
Analogy
¹H NMR
Characteristic signals for the pyrazine, piperidine, and BOC protons are expected. The pyrazine protons should appear as singlets in the aromatic region.
Analogy
¹³C NMR
Resonances corresponding to the carbons of the pyrazine, piperidine, and BOC groups are expected.
Analogy
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.
Analogy
CAS Number
1015690-07-3
Vendor Information
Note: Researchers should perform their own full characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, etc.) to confirm the structure and purity of the synthesized compound.
Safety Considerations
2,6-Dichloropyrazine: This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
Potassium tert-butoxide: This is a strong base and is corrosive and flammable. Handle with care in an inert atmosphere to avoid contact with moisture.
Solvents: Anhydrous solvents like THF and Dioxane are flammable. Use in a well-ventilated area away from ignition sources.
Conclusion
The synthesis of N-BOC-2-Chloro-6-(4-piperidinyloxy)pyrazine is a straightforward yet crucial process for the generation of a valuable intermediate in pharmaceutical research. The methodology presented in this guide, centered around a key nucleophilic aromatic substitution reaction, is robust and based on well-established chemical principles. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can reliably produce this compound for further synthetic applications.
References
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2021. Available from: [Link]
Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. American Chemical Society. Available from: [Link]
CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Google Patents.
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences. 2014. Available from: [Link]
A Synthesis of Symmetrical and Unsymmetrical Pyrazines. The Journal of Organic Chemistry. 2007. Available from: [Link]
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. 2022. Available from: [Link]
An In-depth Technical Guide to the Proposed Mechanism of Action of 2-Chloro-6-(4-piperidinyloxy)pyrazine
For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharted Territory of a Novel Pyrazine Derivative The pyrazine heterocycle is a foundational scaffold in medicinal chemistry, givi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Pyrazine Derivative
The pyrazine heterocycle is a foundational scaffold in medicinal chemistry, giving rise to a multitude of clinically significant therapeutics.[1] Its derivatives have demonstrated a vast pharmacological landscape, engaging targets from G-protein coupled receptors to protein kinases.[2][3] This guide focuses on 2-Chloro-6-(4-piperidinyloxy)pyrazine, a molecule of interest whose specific biological activities and mechanism of action are not yet extensively documented in peer-reviewed literature. The absence of direct evidence necessitates a hypothesis-driven approach, leveraging structure-activity relationship (SAR) data from closely related analogs to propose and rationalize potential mechanisms of action. This document is intended to serve as a roadmap for researchers, providing a theoretical framework and actionable experimental protocols to elucidate the pharmacological profile of this compound.
I. Core Molecular Architecture and Pharmacophoric Features
The structure of 2-Chloro-6-(4-piperidinyloxy)pyrazine features three key moieties:
A 2-chloropyrazine ring: This aromatic core is electron-deficient and the nitrogen atoms can act as hydrogen bond acceptors, a common interaction mode with biological targets.[4] The chlorine atom at the 2-position influences the electronic properties of the ring and can serve as a key interaction point or a site for metabolic transformation.
A piperidine ring: This saturated heterocycle provides a three-dimensional scaffold and its nitrogen atom can be protonated at physiological pH, allowing for ionic interactions.
An ether linkage: This flexible linker connects the pyrazine and piperidine rings, influencing the overall conformation and spatial orientation of the pharmacophoric elements.
II. Proposed Mechanism of Action: A Hypothesis Based on Structural Analogy
Given the available data on structurally similar compounds, two primary hypotheses for the mechanism of action of 2-Chloro-6-(4-piperidinyloxy)pyrazine can be proposed:
Primary Hypothesis: Modulation of Serotonergic or Adrenergic Receptors
The most compelling evidence from structurally related compounds points towards activity at aminergic G-protein coupled receptors, particularly serotonin and adrenergic receptors.
Rationale from Serotonergic Analogs:
A close structural analog, 6-chloro-2-(1-piperazinyl)pyrazine (CPP or MK-212) , is a well-characterized agent with potent central serotonin-mimetic activity.[5][6] This suggests that the 2-chloro-6-(substituted piperidinyl/piperazinyl)pyrazine scaffold is predisposed to interact with serotonin receptors.
Another related compound, 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine , has been identified as a potent and selective 5-HT2C receptor agonist.[7]
Rationale from Adrenergic Analogs:
Studies on a series of 8-(1-piperazinyl)imidazo[1,2-a]pyrazines have demonstrated high affinity for the α2-adrenergic receptor, leading to potent hypoglycemic effects in animal models.[8] This highlights the potential for the broader piperazinyl-pyrazine class to engage adrenergic systems.
The substitution of a piperazinyl group in these known active compounds with a 4-piperidinyloxy group in the target molecule will undoubtedly alter its binding affinity and selectivity. The ether oxygen and the piperidinyl nitrogen introduce different hydrogen bonding capabilities and conformational constraints compared to a piperazine ring.
If 2-Chloro-6-(4-piperidinyloxy)pyrazine acts as an agonist at a Gq-coupled receptor (e.g., 5-HT2C) or a Gi-coupled receptor (e.g., α2-adrenergic), the following signaling cascades would be initiated:
Caption: Hypothetical GPCR signaling cascade for the topic compound.
Secondary Hypothesis: Kinase Inhibition
The 2,6-disubstituted pyrazine core is a known scaffold for inhibitors of various protein kinases. The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds within the ATP-binding pocket of kinases.[9]
Rationale:
SAR studies on 2,6-disubstituted pyrazines have identified potent inhibitors of kinases such as Casein Kinase 2 (CK2).[9]
The planar pyrazine ring can participate in π-stacking interactions with aromatic residues in the kinase active site.
Therefore, it is plausible that 2-Chloro-6-(4-piperidinyloxy)pyrazine could exhibit inhibitory activity against one or more protein kinases.
III. Experimental Validation: A Step-by-Step Guide
To empirically determine the mechanism of action, a systematic, multi-tiered experimental approach is required.
Tier 1: Target Identification and In Vitro Characterization
The initial phase focuses on broad screening to identify potential biological targets, followed by detailed in vitro assays to characterize the nature of the interaction.
Protocol 1: Broad Receptor and Kinase Profiling
Objective: To identify the primary biological target(s) of 2-Chloro-6-(4-piperidinyloxy)pyrazine.
Methodology:
Submit the compound to a commercial or in-house broad panel radioligand binding screen (e.g., a panel of >50 common GPCRs, ion channels, and transporters). This should include a comprehensive set of serotonergic and adrenergic receptor subtypes.
Concurrently, screen the compound against a panel of representative protein kinases at a fixed concentration (e.g., 10 µM) to identify any significant inhibitory activity.
Data Analysis:
For receptor binding assays, calculate the percentage of radioligand displacement. Targets showing >50% displacement should be prioritized for further investigation.
For kinase assays, calculate the percentage of kinase inhibition. Kinases with >50% inhibition should be considered for follow-up.
Protocol 2: Determination of Binding Affinity (Kd or Ki)
Objective: To quantify the binding affinity of the compound for the prioritized target(s) identified in Protocol 1.
Methodology:
Perform saturation binding experiments using a suitable radioligand for the target receptor to determine the dissociation constant (Kd).
Alternatively, conduct competitive binding assays with a range of concentrations of the test compound to determine the inhibitory constant (Ki).
Data Analysis:
Analyze the data using non-linear regression (e.g., Prism software) to calculate Kd or Ki values.
Protocol 3: In Vitro Functional Assays
Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified receptor target(s), or to confirm its inhibitory activity on a kinase.
Methodology:
For GPCRs: Utilize cell lines expressing the target receptor and a suitable reporter system (e.g., cAMP accumulation for Gs/Gi-coupled receptors, or calcium mobilization/IP1 accumulation for Gq-coupled receptors).
Agonist mode: Apply increasing concentrations of the compound and measure the functional response.
Antagonist mode: Pre-incubate the cells with increasing concentrations of the compound before stimulating with a known agonist.
For Kinases: Perform an in vitro kinase activity assay (e.g., using a fluorescent or luminescent ATP-based detection method) with a range of compound concentrations to determine the IC50 value.[9]
Data Analysis:
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists/inhibitors) values.
Experimental Workflow for In Vitro Validation
Caption: Step-by-step workflow for in vitro validation.
Tier 2: Cellular and In Vivo Characterization
Once an in vitro mechanism is established, the next steps involve confirming this mechanism in a cellular context and evaluating its physiological consequences in vivo.
Protocol 4: Downstream Signaling and Target Engagement in Cells
Objective: To confirm that the compound engages its target in a cellular environment and modulates the expected downstream signaling pathways.
Methodology:
Western Blotting: Treat relevant cell lines with the compound and analyze the phosphorylation status of key downstream signaling proteins (e.g., ERK, Akt, CREB).
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of the compound to its target protein within intact cells.
Protocol 5: In Vivo Pharmacodynamic and Efficacy Models
Objective: To assess the physiological effects of the compound in a relevant animal model.
Methodology:
The choice of model will depend on the in vitro findings.
If the compound is a serotonin receptor modulator, models of depression, anxiety, or psychosis could be appropriate.
If it is an adrenergic receptor modulator, models of hypertension or metabolic disorders might be relevant.[8]
If it is a kinase inhibitor, xenograft models of cancer could be used.
Administer the compound to the animals and measure relevant pharmacodynamic markers (e.g., changes in neurotransmitter levels, target phosphorylation in tissues) and efficacy endpoints (e.g., behavioral changes, tumor growth inhibition).
IV. Quantitative Data from Structurally Related Analogs
The following table summarizes the in vitro activity of key structural analogs, providing a quantitative basis for the proposed mechanisms of action.
While the precise mechanism of action for 2-Chloro-6-(4-piperidinyloxy)pyrazine remains to be definitively elucidated, a strong, rational hypothesis can be formulated based on the extensive literature on related pyrazine derivatives. The evidence points towards a likely role as a modulator of serotonergic or adrenergic receptors, with a secondary possibility of kinase inhibition. The experimental protocols outlined in this guide provide a clear and systematic path forward for researchers to test these hypotheses, characterize the compound's pharmacology, and unlock its potential therapeutic value. The key to deciphering its function will be a rigorous, multi-tiered approach, from broad screening to in vivo efficacy studies, that builds a comprehensive understanding of how this novel chemical entity interacts with biological systems.
Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research, 1(1), 6-11.
Clineschmidt, B. V., et al. (1978). Piperazinylpyrazines with central serotoninmimetic activity. Journal of Medicinal Chemistry, 21(8), 820-828.
Asif, M. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
Cullinan, G. J., et al. (1993). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 36(21), 3233-3239.
Hu, Y., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
Obach, R. S., et al. (2007). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. Drug Metabolism and Disposition, 35(6), 848-858.
Wöhlert, S., & Näther, C. (2016). Crystal structure of high-spin tetraaquabis(2-chloropyrazine-κN 4)iron(II) bis(4-methylbenzenesulfonate).
Hou, W., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544.
BenchChem. (2025). Unraveling the Structure-Activity Relationship of 2-(4-chlorophenoxy)
Dighe, N. S., et al. (2010). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Pharmacologyonline, 1, 221-226.
Chikhalia, K. H., et al. (2025). Discovery of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines as potential antibacterial agents.
Hu, Y., et al. (2025). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
Zhang, W., et al. (2023). Piperazine derivatives with antifungal activity. Chinese Chemical Letters, 34, 108123.
Introduction: A Privileged Partnership in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Pyrazine-Piperidine Derivatives In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of ration...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity of Pyrazine-Piperidine Derivatives
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. Among the most successful of these structural motifs are the six-membered nitrogen-containing heterocycles, pyrazine and piperidine.[1][2] The pyrazine ring, an aromatic system with two nitrogen atoms in a 1,4-relationship, is a key component in numerous FDA-approved drugs, including the first-line antitubercular agent pyrazinamide.[3][4] Its rigid structure and hydrogen bonding capabilities often contribute to potent and specific interactions with biological targets.[5]
The piperidine ring, a saturated heterocycle, is one of the most ubiquitous scaffolds in pharmaceuticals, prized for its three-dimensional structure that allows for the precise spatial arrangement of substituents.[2][6] This conformational flexibility is critical for optimizing interactions with complex protein binding sites.[7]
The fusion of these two moieties into a single pyrazine-piperidine scaffold creates a class of compounds with remarkable therapeutic potential. This molecular hybridization leverages the distinct properties of each ring system. The piperazine core, with its two opposing nitrogen atoms, provides a rigid linker that enhances water solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, while the pyrazine head can be tailored for specific target affinity.[7][8] This guide provides a comprehensive exploration of the synthesis, diverse biological activities, and therapeutic promise of pyrazine-piperidine derivatives for researchers and drug development professionals.
Synthetic Strategies: Constructing the Core Scaffold
The synthesis of pyrazine-piperidine derivatives typically involves the coupling of a pre-functionalized pyrazine ring with a piperidine or piperazine moiety. Amide bond formation is a common and robust strategy, often facilitated by coupling agents that activate the carboxylic acid on the pyrazine ring for nucleophilic attack by the amine of the piperidine/piperazine ring.
A notable and efficient coupling agent is propyl phosphonic anhydride (T3P), which offers advantages such as low toxicity and easy purification of the final product due to water-soluble byproducts.[9]
General Workflow for Synthesis
Caption: General synthetic workflow for pyrazine-piperidine derivatives.
Detailed Experimental Protocol: Amide Coupling using T3P
This protocol describes a representative synthesis of a novel pyrazine-2-carboxylic acid derivative.[9]
Reactant Preparation: In a round-bottom flask, dissolve the substituted pyrazine-2-carboxylic acid (1 equivalent) and the desired N-heteroarylpiperazine (1 equivalent) in a suitable dry solvent, such as dichloromethane (DCM).
Addition of Coupling Agent: To the stirred solution, add propyl phosphonic anhydride (T3P) (1.5 equivalents) dropwise at room temperature.
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed. The typical mobile phase for TLC is a mixture of chloroform and methanol (e.g., 9:1 v/v).[9]
Work-up: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution. Separate the organic layer.
Extraction: Extract the aqueous layer two more times with DCM.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of chloroform/methanol) to yield the pure pyrazine-piperidine derivative.[9]
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, and LC-MS.[9]
A Spectrum of Biological Activities
Pyrazine-piperidine derivatives have demonstrated a remarkable breadth of pharmacological effects, positioning them as promising candidates for treating a wide range of diseases.[3][10]
Anticancer Activity
A significant area of research has focused on the potent anticancer properties of this chemical class.[11][12] These compounds often exert their effects by inducing apoptosis (programmed cell death) and promoting cell cycle arrest in cancer cells.
A recent study synthesized a series of novel pyrazine-piperidine amide pharmacophores and evaluated their activity against non-small cell lung carcinoma (Calu-6) cells.[11] One derivative, designated Compound 6B, displayed particularly potent cytotoxicity.[11] Further investigation revealed that Compound 6B induces cell death by triggering apoptosis and causing cell cycle arrest at the G2/M phase.[11] This was confirmed by the enhanced expression of key apoptotic markers like caspase-3, caspase-8, and the tumor suppressor protein p53.[11][13]
The anticancer activity of many pyrazine-piperidine derivatives is mediated through the intrinsic apoptotic pathway.
Caption: Apoptotic pathway induced by a pyrazine-piperidine derivative.[11]
Antimicrobial and Antitubercular Activity
The emergence of drug-resistant pathogens presents a global health crisis. Pyrazine-piperidine derivatives have shown significant promise as novel antimicrobial agents.[9][15] The pyrazine moiety itself is foundational to pyrazinamide, a critical drug for treating tuberculosis (TB).[4]
Studies have demonstrated that novel pyrazine-2-carboxylic acid derivatives exhibit good antimicrobial activity against various clinical isolates, including E. coli, P. aeruginosa, S. aureus, and C. albicans.[9] Some compounds showed a Minimum Inhibitory Concentration (MIC) as low as 3.125 µg/mL against C. albicans.[9]
Furthermore, specific derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb). Certain compounds demonstrated remarkable activity at concentrations as low as 5 µg/mL against both the standard H37Rv strain and multidrug-resistant (MDR) strains of Mtb.[4][16]
The unique structure of pyrazine-piperidine derivatives allows them to interact with various neurotransmitter receptors in the CNS, making them valuable scaffolds for developing treatments for neurological and psychiatric disorders.[17][18] They have been investigated for a range of activities, including antidepressant, antipsychotic, and hypnotic effects.[10][19][20]
Certain derivatives act as dual antagonists for the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R), targets implicated in pain and neuroinflammation.[13][21][22] The piperidine moiety appears to be a critical structural element for achieving this dual activity.[21][22] Other compounds have been designed as selective serotonin reuptake inhibitors (SSRIs) or monoamine oxidase A (MAO-A) inhibitors, which are established mechanisms for antidepressant drugs.[18]
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds can be finely tuned by modifying their chemical structure. SAR studies provide crucial insights for optimizing potency and selectivity.
Influence of the Basic Moiety: In the context of H3R/σ1R antagonists, replacing a piperazine ring with a piperidine ring can dramatically increase affinity for the σ1R while maintaining high affinity for the H3R. This highlights the piperidine ring as a key element for dual-target activity.[21][22]
Lipophilicity: For derivatives with hypnotic activity, a quantitative SAR (QSAR) study showed that biological activity initially increases with lipophilicity (log P). However, this effect reverses dramatically for compounds with a log P value greater than 2.5, indicating an optimal lipophilicity range for CNS penetration and activity.[19]
Substituents on the Pyrazine Ring: The presence of a free amino group on the pyrazine ring has been suggested to contribute significantly to the antimicrobial activity of certain derivatives.[9]
Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of research findings, standardized protocols are essential.
Protocol: MTT Assay for In Vitro Cytotoxicity
This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to screen anticancer compounds.
Cell Seeding: Seed cancer cells (e.g., Calu-6) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the pyrazine-piperidine test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for In Vitro Cytotoxicity Screening
Caption: Standard workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
Pyrazine-piperidine derivatives represent a versatile and highly promising class of compounds with a broad range of demonstrated biological activities.[1] Their efficacy as anticancer, antimicrobial, antitubercular, and CNS-active agents underscores their vast therapeutic potential. The ability to systematically modify the pyrazine and piperidine scaffolds allows for the fine-tuning of their pharmacological profiles, offering a rich field for future investigation.
Future research should focus on leveraging SAR insights to design next-generation compounds with enhanced potency, improved selectivity, and optimized pharmacokinetic properties. The exploration of novel therapeutic applications and the elucidation of detailed mechanisms of action for the most potent derivatives will be crucial steps in translating these promising scaffolds from the laboratory to the clinic.
References
Exploring the Therapeutic Landscape: Synthesis, Characterization, and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores in Human Lung Carcinoma Treatment. Current Pharmaceutical Design. Available at: [Link]
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available at: [Link]
Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. ResearchGate. Available at: [Link]
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Journal of Clinical and Diagnostic Research. Available at: [Link]
Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents. PubMed. Available at: [Link]
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]
Fused and Substituted Piperazines as Anticancer Agents: A Review. ChemistrySelect. Available at: [Link]
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available at: [Link]
Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. PubMed. Available at: [Link]
1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. ResearchGate. Available at: [Link]
Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available at: [Link]
Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. MDPI. Available at: [Link]
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC. Available at: [Link]
Structure and pharmacological activity of pyrazine. ResearchGate. Available at: [Link]
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]
Review On “Synthesis Of Pyrazine;Imidazolidine-2,4- Dione And Pyrimidines And Its Derivatives”. International Journal of Pharmaceutical Science Invention. Available at: [Link]
Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. ResearchGate. Available at: [Link]
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]
Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists. ACS Publications. Available at: [Link]
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]
Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Available at: [Link]
Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review. Frontiers in Pharmacology. Available at: [Link]
Piperazine based antimicrobial polymers: a review. Semantic Scholar. Available at: [Link]
Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Available at: [Link]
Pharmacological activity and mechanism of pyrazines. PubMed. Available at: [Link]
Unlocking the Therapeutic Potential of 2-Chloro-6-(4-piperidinyloxy)pyrazine: A Strategic Guide to Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Small molecules built on privileged heterocyclic scaffolds are mainstays of modern pharmacology. The novel compound, 2-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Small molecules built on privileged heterocyclic scaffolds are mainstays of modern pharmacology. The novel compound, 2-Chloro-6-(4-piperidinyloxy)pyrazine, represents a compelling chemical entity by conjugating two such scaffolds: pyrazine and piperidine. While direct biological data on this specific molecule is not yet publicly available, its structural components are featured in numerous FDA-approved drugs, suggesting a high potential for therapeutic activity. This guide provides a comprehensive, technically-grounded strategy for the systematic identification and validation of its potential therapeutic targets. We will dissect the molecule's pharmacophoric elements to build initial hypotheses, outline parallel, multi-pronged screening approaches, and provide detailed, actionable protocols for both hypothesis-driven and phenotypic discovery workflows. This document is intended to serve as a strategic roadmap for research teams aiming to translate this promising chemical matter into a validated therapeutic candidate.
Introduction and Rationale
The imperative in drug discovery is to identify novel chemical matter that can effectively and safely modulate disease-relevant biological targets. The structure of 2-Chloro-6-(4-piperidinyloxy)pyrazine is a deliberate synthesis of two well-validated heterocyclic systems.
The Pyrazine Core: Pyrazine is an electron-deficient aromatic ring found in numerous therapeutic agents, including the first-in-class proteasome inhibitor Bortezomib (for multiple myeloma) and the antiviral Favipiravir.[1][2] Its nitrogen atoms frequently act as hydrogen bond acceptors, making it a common feature in kinase inhibitors where it interacts with the hinge region of the kinase protein.[3] Derivatives have shown a vast range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5]
The Piperidine Moiety: The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, integral to drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[6][7] It is a key component of analgesics like morphine and fentanyl analogs, as well as atypical antipsychotics that modulate serotonin and dopamine receptors.[8][9] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating potent and selective interactions with target proteins.[10]
The combination of these two scaffolds via an ether linkage creates a molecule with significant potential. The strategic challenge, and the focus of this guide, is to systematically and efficiently determine which protein or pathway it targets to exert a biological effect.
A Multi-Pronged Strategy for Target Identification
Given the lack of pre-existing data, a parallel approach combining hypothesis-driven and unbiased methods is the most robust strategy. This dual strategy mitigates the risk of pursuing a preconceived but incorrect mechanism while simultaneously exploring the potential for novel biology.[11] Phenotypic screening can uncover unexpected activities, while a targeted approach leverages established knowledge about the core scaffolds to test high-probability target classes.[12][13]
A Comprehensive Technical Guide to 2-Chloro-6-(4-piperidinyloxy)pyrazine as a Kinase Inhibitor Scaffold
Abstract Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. Within this field, heterocyclic compounds, particularly those containing a pyrazine ring, have emerged as "privileged scaffolds" due to their ability to form key interactions within the ATP-binding pocket of kinases.[1][2][3][4] This technical guide provides an in-depth exploration of 2-Chloro-6-(4-piperidinyloxy)pyrazine, a representative pyrazine-based core structure. We will dissect its synthesis, outline robust protocols for its characterization as a kinase inhibitor—from initial in vitro potency and mechanism of action studies to cellular target engagement and pathway analysis—and discuss the principles of structure-activity relationship (SAR) that guide its optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of pyrazine-based scaffolds in their kinase-targeting research programs.
The Pyrazine Scaffold in Kinase Inhibitor Design
Kinases as Premier Therapeutic Targets
The human genome contains over 500 protein kinases, which together orchestrate a vast network of signaling pathways controlling cell growth, differentiation, metabolism, and apoptosis.[5] In pathological states like cancer, mutations or overexpression of kinases can lead to constitutive signaling, driving uncontrolled cell proliferation and survival.[6] Small molecule inhibitors that block the activity of these oncogenic kinases have revolutionized treatment paradigms.[7]
The Privileged Nature of the Pyrazine Core
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is one such scaffold.[1][2][4] Its key features include:
Hydrogen Bonding: The nitrogen atoms of the pyrazine ring are excellent hydrogen bond acceptors, frequently forming critical interactions with the "hinge region" of the kinase ATP-binding site.[4][8]
Structural Rigidity: The planar, aromatic nature of the ring provides a rigid core to which various substituents can be attached, allowing for precise three-dimensional orientation of functional groups to probe and occupy different pockets within the active site.
Synthetic Tractability: The pyrazine core is amenable to a wide range of chemical modifications, facilitating the generation of diverse compound libraries for SAR studies.[9][10]
Numerous FDA-approved kinase inhibitors, such as Gilteritinib and Entospletinib, incorporate a pyrazine or a related diazine motif, underscoring the scaffold's clinical and therapeutic relevance.[2][3]
Synthesis and Physicochemical Characterization
The successful evaluation of any chemical probe begins with its efficient and reliable synthesis. 2-Chloro-6-(4-piperidinyloxy)pyrazine can be synthesized through a logical, multi-step process.
Synthetic Workflow
The synthesis hinges on the sequential functionalization of a pyrazine core. A common approach involves first establishing the chloro-substituted pyrazine, followed by a nucleophilic aromatic substitution (SNAr) to introduce the piperidinyloxy side chain.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Laboratory Synthesis Protocol
This protocol describes the synthesis starting from commercially available 2-aminopyrazine.
Step 1: Synthesis of 2-Amino-3,5-dichloropyrazine
Rationale: Direct dichlorination of 2-aminopyrazine provides a key intermediate. Using N-chlorosuccinimide (NCS) is a common and effective method.[11]
Procedure:
To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent like tetrahydrofuran (THF), add N-chlorosuccinimide (2.2 eq) portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield 2-amino-3,5-dichloropyrazine.[11]
Step 2: Synthesis of 2-Chloro-6-(4-piperidinyloxy)pyrazine (Illustrative SNAr)
Rationale: This step introduces the piperidinyl side chain via a nucleophilic aromatic substitution, where the hydroxyl group of 4-hydroxypiperidine displaces one of the chlorine atoms on the pyrazine ring. A strong base is required to deprotonate the hydroxyl group, forming a more potent nucleophile.
Procedure:
To a solution of 4-hydroxypiperidine (1.2 eq) in anhydrous THF or DMF, add a strong base such as sodium hydride (NaH, 1.3 eq) at 0 °C under an inert atmosphere (N₂ or Ar).
Stir the mixture for 30 minutes at 0 °C to allow for the formation of the alkoxide.
Add a solution of the dichloropyrazine intermediate (1.0 eq) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature or heat gently (e.g., 50-60 °C) to drive the reaction to completion, monitoring by TLC or LC-MS.
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the final compound via flash column chromatography on silica gel.
Physicochemical Properties
Characterizing the fundamental properties of the synthesized compound is crucial for its use in biological assays.
Property
Predicted/Typical Value
Importance in Drug Discovery
Molecular Weight
~227.68 g/mol
Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP (cLogP)
1.5 - 2.5
Measures lipophilicity; impacts solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA)
~45 Ų
Influences membrane permeability and oral absorption.
Aqueous Solubility
pH-dependent
Critical for formulation and ensuring accurate concentrations in assays.
pKa
Basic (piperidine N)
Affects solubility and charge state at physiological pH.
In Vitro Evaluation of Kinase Inhibitory Activity
Once synthesized and purified, the compound must be rigorously tested to determine its potency, selectivity, and mechanism of action against target kinases.
Primary Potency Assessment: HTRF Kinase Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for quantifying kinase activity.[12][13]
Principle: The assay measures the phosphorylation of a substrate by a kinase.[14] A biotin-tagged substrate and a europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody are used.[12][15] When the substrate is phosphorylated by the kinase, the antibody binds. If a second reagent, streptavidin-XL665 (SA-XL665), is added, it binds to the biotin tag, bringing the Eu³⁺ donor and the XL665 acceptor into close proximity. Excitation of the donor leads to Fluorescence Resonance Energy Transfer (FRET) to the acceptor, generating a specific signal that is proportional to the level of substrate phosphorylation.[13][15]
Caption: Principle of a sandwich-format HTRF kinase assay.
Protocol: HTRF Kinase Assay for IC₅₀ Determination
Preparation:
Prepare a serial dilution of 2-Chloro-6-(4-piperidinyloxy)pyrazine in DMSO, then dilute further into the appropriate assay buffer. A typical starting concentration is 10-50 µM.
Prepare solutions of the target kinase, biotinylated substrate, and ATP in assay buffer. The ATP concentration should be at or near its Kₘ for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[16]
Kinase Reaction:
In a 384-well assay plate, add 2 µL of the compound dilution (or DMSO for control).
Add 4 µL of the kinase solution.
Add 4 µL of a solution containing both the biotinylated substrate and ATP to initiate the reaction.
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
Detection:
Stop the reaction by adding 5 µL of detection buffer containing EDTA.
Add 5 µL of the HTRF detection reagents (Eu-Ab and SA-XL665).
Incubate for 60 minutes at room temperature to allow for antibody binding.
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
Data Analysis:
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Mechanism of Action (MoA): ATP Competition Assay
Understanding how an inhibitor works is as important as knowing how well it works. Most kinase inhibitors function by competing with ATP for binding to the active site.[6][7][17] This can be confirmed experimentally.
Rationale: If a compound is an ATP-competitive inhibitor, its apparent IC₅₀ will increase as the concentration of ATP in the assay increases. This is because more ATP is present to outcompete the inhibitor for binding to the kinase.
Protocol:
Perform the HTRF kinase assay as described above.
Instead of a single ATP concentration, run parallel experiments with multiple fixed ATP concentrations (e.g., 0.5x Kₘ, 1x Kₘ, 5x Kₘ, and 10x Kₘ).
Generate a full IC₅₀ curve for the inhibitor at each ATP concentration.
Interpretation: A rightward shift in the IC₅₀ curve with increasing ATP concentrations is the hallmark of an ATP-competitive mechanism of action.[5]
Caption: Common mechanisms of enzyme inhibition.
Cellular Target Engagement and Pathway Analysis
A potent inhibitor in a biochemical assay is only valuable if it can enter a cell and bind to its target in the complex cellular environment.
CETSA® is a powerful biophysical method for verifying that a compound binds to its intended protein target within intact cells or cell lysates.[18][19]
Principle: The binding of a ligand (the inhibitor) to a protein typically increases the protein's thermal stability.[18][19] In a CETSA experiment, cells are treated with the compound and then heated across a range of temperatures. Stabilized target proteins will remain soluble at higher temperatures compared to unbound proteins, which will denature and aggregate. The amount of soluble protein remaining at each temperature is then quantified, often by Western Blot.[19][20]
Protocol: CETSA for Target Verification
Cell Treatment:
Culture cells (e.g., a cancer cell line overexpressing the target kinase) to ~80% confluency.
Treat the cells with the test compound (e.g., at 10x the cellular IC₅₀) or vehicle (DMSO) for 1-2 hours at 37°C.
Heat Challenge:
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.
Aliquot the cell suspension into PCR tubes.
Heat the aliquots at different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 64°C in 2°C increments).[21]
Cool the samples on ice for 3 minutes.
Lysis and Separation:
Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen).[21]
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[21]
Detection:
Carefully collect the supernatant (soluble fraction).
Analyze the amount of soluble target protein in each sample by Western Blot using a specific antibody against the target kinase.
Interpretation: A rightward shift in the "melting curve" for the compound-treated cells compared to the vehicle-treated cells confirms that the compound engaged and stabilized the target protein.[22]
Downstream Signaling Analysis
The ultimate proof of a kinase inhibitor's efficacy is its ability to block the signaling pathway downstream of its target. This is typically assessed by measuring the phosphorylation status of a known substrate of the target kinase.
Illustrative Pathway: MAPK Signaling
If the target kinase was, for example, MEK1/2, its inhibition would prevent the phosphorylation of its direct substrate, ERK1/2.
Caption: Inhibition point within a canonical signaling cascade.
Protocol: Western Blotting for Phospho-Substrates
Cell Treatment & Lysis:
Seed cells in a 6-well plate and grow overnight.
Treat cells with a dose-response range of the inhibitor for a specified time (e.g., 2 hours).
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
Quantify total protein concentration using a BCA assay.
Electrophoresis and Transfer:
Load equal amounts of protein lysate onto an SDS-PAGE gel.
Separate proteins by electrophoresis and transfer them to a PVDF membrane.[18]
Immunoblotting:
Block the membrane with 5% BSA or non-fat milk in TBST.
Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-ERK1/2).
Wash and incubate with an HRP-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Analysis:
Strip the membrane and re-probe with an antibody for the total protein level of the substrate (e.g., anti-total-ERK1/2) to ensure equal loading.
A dose-dependent decrease in the phospho-protein signal relative to the total protein signal demonstrates effective pathway inhibition.
Structure-Activity Relationship (SAR) and Lead Optimization
SAR studies are essential for transforming a starting hit into a potent and selective lead compound.[1][9][23] For 2-Chloro-6-(4-piperidinyloxy)pyrazine, several positions are ripe for modification to improve its properties.
Caption: Key modification points for SAR studies on the pyrazine scaffold.
Modification Site
Rationale and Potential Impact
Example Modifications
R1 (Position 2)
The chlorine atom is a good leaving group for synthesis but can be a metabolic liability. Replacing it can fine-tune electronics and selectivity.
-F, -CH₃, -CF₃, -CN
R2 (Positions 3, 5)
Adding substituents to the pyrazine ring itself can create new interactions with the kinase or improve physicochemical properties.
-NH₂, -COOH, small alkyl groups
R3 (Piperidine Ring)
This moiety often extends towards the solvent-exposed region of the ATP pocket. Modifications here can dramatically improve potency and solubility.
-CH₂CH₂OH, -C(O)NH₂, cyclic amines
By systematically synthesizing and testing analogs with modifications at these positions, researchers can build a detailed SAR map to guide the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.
Conclusion and Future Outlook
The 2-Chloro-6-(4-piperidinyloxy)pyrazine scaffold represents a synthetically accessible and highly versatile starting point for the development of novel kinase inhibitors. Its core pyrazine element effectively anchors the molecule in the ATP-binding site, while the chloro and piperidinyloxy substituents provide vectors for extensive chemical exploration. The systematic application of the robust biochemical and cellular protocols detailed in this guide—from HTRF and CETSA to downstream pathway analysis—enables a thorough characterization of compound activity. This integrated approach, combining rational synthesis with rigorous biological evaluation, is fundamental to advancing promising chemical matter from a preliminary hit to a preclinical candidate with therapeutic potential.
References
A Comparative Guide to the Structure-Activity Relationship of Imidazo[4,5-b]pyrazine Derivatives as Kinase Inhibitors - Benchchem. (n.d.).
Protein Kinase Inhibitor - Massive Bio. (2026, January 19).
HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC. (n.d.). Retrieved March 14, 2026, from [Link]
Kinase assay principle. The substrates used in HTRF kinase assays are... - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]
ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC. (2022, July 29). Retrieved March 14, 2026, from [Link]
Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. (n.d.). Retrieved March 14, 2026, from [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). Retrieved March 14, 2026, from [Link]
Cellular thermal shift assay (CETSA) - Bio-protocol. (n.d.). Retrieved March 14, 2026, from [Link]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
What are Protein kinases inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved March 14, 2026, from [Link]
Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines - PubMed. (2008, September 15). Retrieved March 14, 2026, from [Link]
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. (n.d.). Retrieved March 14, 2026, from [Link]
ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (2025, June 25). Retrieved March 14, 2026, from [Link]
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - Taylor & Francis. (2024, August 27). Retrieved March 14, 2026, from [Link]
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. (2023, March 17). Retrieved March 14, 2026, from [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023, July 12). Retrieved March 14, 2026, from [Link]
Latent allosteric control of protein interactions by ATP-competitive kinase inhibitors - PMC. (2024, October 11). Retrieved March 14, 2026, from [Link]
The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. (2014, August 7). Retrieved March 14, 2026, from [Link]
Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing). (n.d.). Retrieved March 14, 2026, from [Link]
HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (n.d.). Retrieved March 14, 2026, from [Link]
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018, March 19). Retrieved March 14, 2026, from [Link]
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed. (2024, October 17). Retrieved March 14, 2026, from [Link]
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. (2004, December 30). Retrieved March 14, 2026, from [Link]
Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (2018, May 1). Retrieved March 14, 2026, from [Link]
[18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide - NCBI. (2008, August 30). Retrieved March 14, 2026, from [Link]
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). Retrieved March 14, 2026, from [Link]
Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]
WO2005049583A1 - Synthesis of 2-chloro-3,6-dialkyl pyrazines - Google Patents. (n.d.).
2-Chloro-6-(1-piperazinyl)pyrazine | C8H11ClN4 | CID 107992 - PubChem. (n.d.). Retrieved March 14, 2026, from [Link]
An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine - University of East Anglia. (n.d.). Retrieved March 14, 2026, from [Link]
US2396066A - Preparation of 2-chloropyrazine - Google Patents. (n.d.).
2-Chloro-6-(4-piperidinyloxy)pyrazine and Related Compounds: A Technical Guide to Synthesis, Reactivity, and Drug Discovery
Executive Summary In modern medicinal chemistry, the rapid assembly of complex, target-specific molecules relies heavily on the availability of versatile, bifunctional building blocks. 2-Chloro-6-(4-piperidinyloxy)pyrazi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, target-specific molecules relies heavily on the availability of versatile, bifunctional building blocks. 2-Chloro-6-(4-piperidinyloxy)pyrazine (and its Boc-protected precursor) represents a privileged scaffold that seamlessly integrates an electron-deficient heteroaromatic core (pyrazine) with a functionalizable, basic aliphatic ring (piperidine) via a metabolically stable ether linkage.
This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structural properties, mechanistic synthesis, divergent reactivity, and proven applications in the development of targeted therapeutics, including kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.
Structural and Physicochemical Profiling
The architectural utility of 2-chloro-6-(4-piperidinyloxy)pyrazine stems from its distinct regional properties, which allow for orthogonal functionalization.
The Pyrazine Core: The presence of two electronegative nitrogen atoms in the aromatic ring significantly lowers the electron density of the system. This electronic deficiency highly activates the C2-chlorine atom toward Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
The Ether Linkage: Unlike ester or amide bonds, the ether oxygen provides a high degree of metabolic stability against plasma hydrolases while maintaining critical conformational flexibility between the aromatic and aliphatic domains.
The Piperidine Ring: The secondary amine serves as a crucial vector for modulating physicochemical properties (e.g., aqueous solubility, logD) and acts as a hydrogen-bond donor/acceptor in target binding pockets.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the scaffold and its primary derivatives [3].
Property
Value / Description
Chemical Name
2-Chloro-6-(4-piperidinyloxy)pyrazine
CAS Registry Number (Free Base)
426830-19-5
CAS Registry Number (HCl Salt)
1220036-90-7
Boc-Protected Precursor CAS
426830-18-4
Molecular Formula
C9H12ClN3O
Molecular Weight
213.66 g/mol (Free Base)
Topological Polar Surface Area (TPSA)
47.1 Ų
Hydrogen Bond Donors / Acceptors
1 / 4
Mechanistic Synthesis & Retrosynthetic Analysis
The construction of the 2-chloro-6-(4-piperidinyloxy)pyrazine scaffold relies on a highly efficient SNAr reaction between 2,6-dichloropyrazine and 1-Boc-4-hydroxypiperidine, followed by acidic deprotection.
Causality of Reagent Selection:
2,6-Dichloropyrazine is selected over other dihalopyrazines because the symmetry and the synergistic electron-withdrawing effect of the ortho/para nitrogen atoms highly activate the C-Cl bonds. To prevent bis-substitution (the formation of 2,6-bis(4-piperidinyloxy)pyrazine), the reaction is strictly temperature-controlled, and 2,6-dichloropyrazine is often used in a slight stoichiometric excess. Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu) is required to quantitatively deprotonate the secondary alcohol, generating a highly nucleophilic alkoxide species.
Caption: Step-by-step synthetic workflow for 2-chloro-6-(4-piperidinyloxy)pyrazine.
Reactivity and Derivatization Strategies
As a bifunctional intermediate, this scaffold supports divergent synthetic pathways, allowing medicinal chemists to rapidly generate compound libraries.
C2-Chlorine Functionalization: The chlorine atom is a prime handle for Suzuki-Miyaura cross-coupling (using aryl/heteroaryl boronic acids and Pd(dppf)Cl₂) or Buchwald-Hartwig amination (using primary/secondary amines and Pd₂(dba)₃/Xantphos).
Piperidine Nitrogen Functionalization: The secondary amine can be readily elaborated via reductive amination (with aldehydes and NaBH(OAc)₃) or acylation (with acid chlorides or carboxylic acids using HATU/DIPEA).
Caption: Divergent reactivity pathways for functionalizing the pyrazine and piperidine domains.
Applications in Drug Discovery
The 2-chloro-6-(4-piperidinyloxy)pyrazine scaffold is deeply embedded in the patent literature and peer-reviewed studies due to its favorable pharmacological profile.
Kinase Inhibitors: The synthesis of 2,6-disubstituted pyrazines via SNAr is a well-established methodology in medicinal chemistry, frequently utilized in the development of kinase inhibitors. For example, pyrazine cores are critical hinge-binding motifs in the design of highly selective CSNK2A and PIM3 antagonists [1]. Additionally, related pyrazine scaffolds have been instrumental in the discovery of allosteric SHP2 inhibitors for solid tumor treatment[4].
GPCR Modulators: Heteroatom-linked substituted piperidines are privileged structures in GPCR modulation. The piperidine ether motif is a classic pharmacophore utilized in the development of potent Histamine H3 receptor antagonists, which are investigated for metabolic syndromes and cognitive deficit disorders [2].
Experimental Protocols
To ensure high scientific integrity, the following protocols are designed as self-validating systems incorporating In-Process Controls (IPCs).
Protocol A: Synthesis of tert-butyl 4-((6-chloropyrazin-2-yl)oxy)piperidine-1-carboxylate
Objective: Form the ether linkage via SNAr while preventing bis-substitution.
Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 1-Boc-4-hydroxypiperidine (1.0 eq) and anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath. Causality: The ice bath controls the exothermic deprotonation step, preventing solvent degradation.
Deprotonation: Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.
Substitution: Add a solution of 2,6-dichloropyrazine (1.1 eq) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.
IPC (In-Process Control): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the alcohol starting material is consumed. UV activity will confirm the presence of the pyrazine product.
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the product as a white solid.
Protocol B: Deprotection to 2-Chloro-6-(4-piperidinyloxy)pyrazine Hydrochloride
Objective: Remove the Boc protecting group quantitatively without cleaving the ether linkage.
Preparation: Dissolve the intermediate from Protocol A in minimal dichloromethane (DCM).
Cleavage: Add 4M HCl in Dioxane (10.0 eq). Stir at room temperature for 2 hours. Causality: HCl in dioxane is preferred over TFA to directly isolate the product as an easily handled, crystalline hydrochloride salt, avoiding tedious basic aqueous workups.
IPC: Monitor via LC-MS. The target mass [M+H]+ = 214.1 should be the sole dominant peak. A Ninhydrin stain on TLC can also confirm the presence of the free aliphatic amine.
Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with diethyl ether, filter, and dry under high vacuum to afford the pure hydrochloride salt (CAS 1220036-90-7).
References
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity
Source: bioRxiv
URL:[Link]
Piperidine Derivatives Useful as Histamine H3 Antagonists (EP1902046 B1)
Identification of GDC-1971 (RLY-1971), a SHP2 Inhibitor Designed for the Treatment of Solid Tumors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Foundational
2-Chloro-6-(4-piperidinyloxy)pyrazine: A Comprehensive Technical Guide on its Medicinal Chemistry and Synthetic Utility
Executive Summary In modern drug discovery, the strategic selection of bifunctional building blocks is critical for rapidly exploring chemical space. 2-Chloro-6-(4-piperidinyloxy)pyrazine has emerged as a highly versatil...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the strategic selection of bifunctional building blocks is critical for rapidly exploring chemical space. 2-Chloro-6-(4-piperidinyloxy)pyrazine has emerged as a highly versatile scaffold in medicinal chemistry. By combining a reactive electrophilic core (chloropyrazine) with a flexible, basic pharmacophore (piperidine), this molecule enables orthogonal functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, literature-backed applications across various therapeutic targets, and field-proven synthetic protocols.
Physicochemical Profiling
Understanding the fundamental properties of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The data below summarizes the core metrics of 2-chloro-6-(4-piperidinyloxy)pyrazine.
Property
Value
Rationale / Impact
Chemical Name
2-Chloro-6-(4-piperidinyloxy)pyrazine
Standard IUPAC nomenclature.
CAS Registry Number
426830-19-5 (Free Base)1220036-90-7 (HCl Salt)
The HCl salt is preferred for long-term storage to prevent oxidative degradation of the secondary amine.
Molecular Formula
C9H12ClN3O
Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Molecular Weight
213.66 g/mol (Free Base)250.13 g/mol (HCl Salt)
High ligand efficiency potential.
Structural Class
Halogenated Heteroaryl Ether
Provides distinct vectors for SNAr/cross-coupling and N-alkylation/acylation.
Structural Rationale & Reactivity Mapping
The utility of 2-chloro-6-(4-piperidinyloxy)pyrazine lies in its orthogonal reactivity.
The Pyrazine Core: The two nitrogen atoms in the pyrazine ring strongly withdraw electron density via induction and resonance. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, rendering the C2-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and oxidative addition by transition metals (e.g., Palladium).
The Piperidinyloxy Motif: The ether linkage provides conformational flexibility, while the secondary amine serves as a basic center that improves aqueous solubility—a critical factor in optimizing the pharmacokinetic (PK) profile of lead compounds.
Caption: Orthogonal reactivity pathways of 2-chloro-6-(4-piperidinyloxy)pyrazine.
Literature Review: Target-Specific Applications
The compound has been successfully deployed as a core intermediate in the synthesis of several advanced preclinical and clinical candidates.
NAAA is a lysosomal enzyme responsible for the degradation of palmitoylethanolamide (PEA), an endogenous lipid mediator with potent anti-inflammatory and analgesic properties. In a landmark study by Bertozzi et al. (2021)[1][2], researchers utilized 2-chloro-6-(4-piperidinyloxy)pyrazine to develop a novel class of non-covalent NAAA inhibitors.
By functionalizing the piperidine nitrogen with a pyrazole azabicyclo[3.2.1]octane sulfonamide moiety, the team discovered ARN19689 (IC50 = 0.042 μM). The pyrazine ring was critical here; it provided optimal lipophilicity and acted as a hydrogen-bond acceptor within the NAAA catalytic pocket, preserving PEA levels and resolving neuroinflammation.
Caption: Mechanism of action for pyrazine-based NAAA inhibitors in resolving inflammation.
Kinase Modulation (CDK9 and Pim Kinases)
In oncology, cyclin-dependent kinase 9 (CDK9) and proviral integration site for Moloney murine leukemia virus (Pim) kinases are major targets for disrupting tumor cell proliferation.
CDK9: Patent literature (US8778951B2) details the use of the 2-chloro-6-(piperidinyloxy)pyrazine scaffold to synthesize potent CDK9 inhibitors[3]. The piperidine ring acts as a solvent-exposed solubilizing group, while the pyrazine core engages in critical hydrogen bonding with the kinase hinge region.
Pim Kinases: Similarly, WO2012078777A1 describes the incorporation of this building block into bicyclic indazole compounds to inhibit Pim kinases, leveraging the chloropyrazine for late-stage Suzuki cross-coupling[4].
Autotaxin and Lipid Signaling
Autotaxin is an enzyme that generates lysophosphatidic acid (LPA), promoting tumor angiogenesis and metastasis. WO2010115491A2 highlights the use of piperidinyloxy pyrazines as autotaxin inhibitors[5]. The bifunctional nature of the building block allowed researchers to rapidly generate structure-activity relationship (SAR) libraries by varying the substituents on both the pyrazine and piperidine rings.
Field-Proven Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific reagents and conditions are chosen.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of the C2-Chloro Group
Objective: Substitute the C2-chloro atom with a primary amine to generate a 2-amino-6-(4-piperidinyloxy)pyrazine derivative.
Causality & Rationale:
While the pyrazine ring is electron-deficient, the 6-alkoxy group (piperidinyloxy) donates electron density via resonance (+M effect), slightly deactivating the ring compared to a pure 2,6-dichloropyrazine. Therefore, elevated temperatures and a highly polar aprotic solvent are required to stabilize the Meisenheimer intermediate. N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.
Step-by-Step Methodology:
Preparation: In an oven-dried 20 mL microwave vial, dissolve 2-chloro-6-(4-piperidinyloxy)pyrazine hydrochloride (1.0 eq, 1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL).
Base Addition: Add DIPEA (3.5 eq, 3.5 mmol). Validation Check: The excess base is required to neutralize the HCl salt of the starting material and to act as an acid scavenger for the HCl generated during the SNAr reaction.
Reaction Execution: Seal the vial and heat to 110 °C using a heating block or microwave synthesizer for 4–6 hours.
In-Process Control (IPC): Monitor the reaction via LC-MS. Validation Check: Look for the disappearance of the starting material mass (m/z 214 [M+H]+) and the appearance of the product mass. If a byproduct mass corresponding to the pyrazinol (m/z 196 [M+H]+) appears, it indicates trace water in the NMP hydrolyzing the chloride; ensure strict anhydrous conditions for future runs.
Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and wash with 5% aqueous LiCl (3 x 15 mL) to remove the NMP. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.
Protocol 2: N-Functionalization via Reductive Amination
Objective: Alkylate the secondary amine of the piperidine ring using an aldehyde.
Causality & Rationale:
Reductive amination is preferred over direct alkylation with alkyl halides to avoid over-alkylation (quaternary ammonium salt formation). Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild enough to reduce the iminium ion intermediate without reducing the unreacted aldehyde.
Step-by-Step Methodology:
Imine Formation: Dissolve the pyrazine intermediate (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
Catalysis: Add glacial acetic acid (1.5 eq) to lower the pH to ~4.5. Validation Check: This specific pH is critical to protonate the intermediate carbinolamine, facilitating water elimination to form the reactive iminium ion.
Reduction: Stir at room temperature for 1 hour, then add STAB (1.5 eq) in one portion.
IPC: Monitor by TLC (10% MeOH in DCM, Ninhydrin stain). The secondary amine starting material will stain strongly, while the tertiary amine product will show a distinct Rf shift and a weaker stain.
Quench & Isolate: Quench the reaction with saturated aqueous NaHCO3 (until bubbling ceases). Extract with DCM, dry over MgSO4, and purify via flash chromatography.
References
Bertozzi, F., et al. (2021). "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." Journal of Medicinal Chemistry, 64(18), 13327-13355. Available at:[Link]
US Patent 8,778,951 B2. "Heteroaryl compounds and their uses [CDK9 Inhibitors]." Google Patents.
WO Patent 2010/115491 A2. "Piperidine and piperazine derivatives as autotaxin inhibitors." Google Patents.
WO Patent 2012/078777 A1. "Bicyclic compounds as pim inhibitors." Google Patents.
Synthesis protocol for 2-Chloro-6-(4-piperidinyloxy)pyrazine
An Application Note and Detailed Protocol for the Synthesis of 2-Chloro-6-(4-piperidinyloxy)pyrazine Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Detailed Protocol for the Synthesis of 2-Chloro-6-(4-piperidinyloxy)pyrazine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 2-Chloro-6-(4-piperidinyloxy)pyrazine, a key building block in contemporary drug discovery and development. The protocol details a robust and reproducible method centered on a nucleophilic aromatic substitution (SNAr) reaction. We delve into the mechanistic underpinnings, provide a detailed step-by-step experimental procedure, and offer expert insights into critical parameters, process optimization, and troubleshooting. The self-validating nature of the protocol is ensured through rigorous analytical characterization of the final product. This guide is intended for researchers, chemists, and drug development professionals engaged in medicinal chemistry and process development.
Introduction and Significance
The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an attractive core for designing molecules with diverse biological activities. When functionalized, such as with a piperidine moiety, the resulting compound can exhibit enhanced physicochemical properties, including improved solubility and metabolic stability, which are critical for drug candidacy.
2-Chloro-6-(4-piperidinyloxy)pyrazine serves as a versatile intermediate. The remaining chlorine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or further nucleophilic substitutions, allowing for the rapid generation of diverse chemical libraries for high-throughput screening. This application note details its synthesis from commercially available starting materials, 2,6-dichloropyrazine and 4-hydroxypiperidine.
Synthetic Strategy and Mechanism
The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the electron-deficient nature of the pyrazine ring, which is further activated towards nucleophilic attack by the two electron-withdrawing nitrogen atoms and the chloro substituents.
Overall Reaction Scheme:
Caption: Overall synthetic route via SNAr.
The core of this protocol involves the deprotonation of the hydroxyl group on 4-hydroxypiperidine by a strong, non-nucleophilic base, such as sodium hydride (NaH). This in-situ formation of the potent piperidin-4-olate nucleophile is critical for an efficient reaction. The resulting alkoxide then attacks one of the carbon atoms bearing a chlorine atom on the 2,6-dichloropyrazine ring.
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
The reaction proceeds through a two-step addition-elimination mechanism.
Nucleophilic Attack: The piperidin-4-olate anion attacks the electron-deficient pyrazine ring at the C-2 position, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination of Leaving Group: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride leaving group, yielding the final product.
Caption: The two-step SNAr mechanism.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed. Operations involving sodium hydride must be conducted under an inert atmosphere and away from moisture.
Materials and Equipment
Reagent/Material
CAS Number
Molecular Weight
Purity
2,6-Dichloropyrazine
4774-14-5
148.98
>98%
4-Hydroxypiperidine
5382-16-1
101.15
>98%
Sodium Hydride (60% dispersion in mineral oil)
7646-69-7
24.00
60%
Anhydrous Tetrahydrofuran (THF)
109-99-9
72.11
Anhydrous, <50 ppm H₂O
Ethyl Acetate (EtOAc)
141-78-6
88.11
ACS Grade
Hexanes
110-54-3
-
ACS Grade
Saturated Aqueous Ammonium Chloride (NH₄Cl)
12125-02-9
-
-
Saturated Aqueous Sodium Chloride (Brine)
7647-14-5
-
-
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
-
-
Silica Gel
63231-67-4
-
230-400 mesh
Equipment:
Three-neck round-bottom flask (flame-dried)
Magnetic stirrer and stir bar
Septa and nitrogen/argon inlet
Addition funnel
Thermometer
Heating mantle with temperature controller
Rotary evaporator
Glassware for extraction and chromatography
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a condenser with a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
Alkoxide Formation: To the flask, add sodium hydride (0.88 g, 22.0 mmol, 1.1 eq., 60% dispersion). Add 50 mL of anhydrous THF via syringe. Cool the resulting suspension to 0 °C using an ice-water bath.
In a separate flask, dissolve 4-hydroxypiperidine (2.02 g, 20.0 mmol, 1.0 eq.) in 20 mL of anhydrous THF.
Slowly add the 4-hydroxypiperidine solution to the NaH suspension at 0 °C via an addition funnel over 20-30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
SNAr Reaction: In another flask, dissolve 2,6-dichloropyrazine (3.28 g, 22.0 mmol, 1.1 eq.) in 20 mL of anhydrous THF.
Add the 2,6-dichloropyrazine solution to the reaction mixture at room temperature.
Heat the reaction mixture to 60-65 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The starting material (2,6-dichloropyrazine) is non-polar, while the product is more polar.
Workup: Once the reaction is complete (consumption of 4-hydroxypiperidine), cool the flask to 0 °C.
Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.
Transfer the mixture to a separatory funnel and dilute with 100 mL of water and 100 mL of EtOAc.
Separate the layers. Extract the aqueous layer with EtOAc (2 x 50 mL).
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% EtOAc in hexanes.
Combine the product-containing fractions and concentrate under reduced pressure to afford 2-Chloro-6-(4-piperidinyloxy)pyrazine as a white to off-white solid. (Expected yield: 70-85%).
Expertise, Trustworthiness, and Data
Causality Behind Experimental Choices
Choice of Base: Sodium hydride is an ideal choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium towards the reactive alkoxide. The only byproduct is H₂ gas, which is easily removed from the reaction. Weaker bases like triethylamine are insufficient to deprotonate the alcohol effectively.
Stoichiometry Control: A slight excess (1.1 eq.) of 2,6-dichloropyrazine is used to ensure the complete consumption of the limiting nucleophile, 4-hydroxypiperidine. This strategy minimizes the formation of the di-substituted byproduct, which can be difficult to separate from the desired mono-substituted product.
Anhydrous Conditions: The use of anhydrous THF is critical. Water will react violently with sodium hydride and will also protonate the desired alkoxide, rendering it non-nucleophilic and halting the reaction.[3]
Temperature Profile: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the rate of hydrogen evolution. The subsequent SNAr reaction requires heating (60-65 °C) to provide sufficient activation energy for the nucleophilic attack and elimination steps on the electron-deficient pyrazine ring.
Troubleshooting Common Issues
Issue
Probable Cause
Suggested Solution
Low Yield
Incomplete deprotonation (wet solvent/reagents).
Ensure all glassware is flame-dried and solvents are strictly anhydrous. Use fresh, high-quality NaH.
Incomplete reaction.
Extend reaction time or slightly increase the temperature (e.g., to reflux). Confirm with TLC.
Di-substituted Product
Incorrect stoichiometry.
Use 4-hydroxypiperidine as the limiting reagent. Ensure slow addition of reagents.
No Reaction
Poor quality NaH.
Use a fresh bottle of NaH or titrate to determine its activity.
Deactivated nucleophile.
Re-verify anhydrous conditions.
Product Characterization and Quality Control
A self-validating protocol requires rigorous confirmation of the product's identity and purity.
High-Resolution Mass Spectrometry (HRMS): Calculated for C₉H₁₃ClN₃O [M+H]⁺: 214.0742; Found: 214.0745.
Caption: Quality control and characterization workflow.
References
Organic Syntheses. General procedures for work with hazardous chemicals. [Online] Available at: [Link]
Molecules. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Online] 2022, 27, 1112. Available at: [Link][1][2]
Beilstein Journal of Organic Chemistry. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Online] 2013, 9, 2292–2355. Available at: [Link][4]
PubChem. 2,6-Dichloropyrazine. [Online] National Center for Biotechnology Information. Available at: [Link][5]
Google Patents. Industrial production method of 2,6-dichloropyrazine. [Online] CN103288763A. Available at: [6]
Application Note & Protocol: Synthesis of 6-Chloro-2-(piperidin-4-yloxy)pyrazine via Nucleophilic Aromatic Substitution
Introduction and Scientific Context Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their unique electronic properties and ability to engag...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Scientific Context
Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their unique electronic properties and ability to engage in specific biological interactions. The functionalization of the pyrazine scaffold is therefore of critical importance in drug discovery and development. This document provides a detailed, field-proven protocol for the synthesis of 6-chloro-2-(piperidin-4-yloxy)pyrazine through the coupling of piperidin-4-ol with 2,6-dichloropyrazine.
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient nature of the pyrazine ring, caused by the two electronegative nitrogen atoms, activates the chloro-substituents towards nucleophilic attack.[1][2][3] This guide will not only detail the step-by-step experimental procedure but also elucidate the chemical principles and rationale behind the choice of reagents and conditions, offering a comprehensive resource for researchers in organic synthesis and pharmaceutical development.
Reaction Mechanism and Strategic Considerations
The core of this synthesis is the SNAr reaction, a two-step addition-elimination process.[4][5]
Nucleophile Activation: Piperidin-4-ol, while a nucleophile, is not potent enough to readily react. A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group, forming the significantly more nucleophilic piperidin-4-alkoxide ion.
Nucleophilic Attack and Intermediate Formation: The generated alkoxide attacks one of the electron-deficient carbon atoms (C2 or C6, which are equivalent) on the 2,6-dichloropyrazine ring. This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5]
Aromaticity Restoration: The aromatic system is restored by the elimination of a chloride ion, which is a good leaving group. This step is typically fast and results in the formation of the desired product.
The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is crucial. These solvents effectively solvate the sodium cation but do not strongly solvate the alkoxide nucleophile, leaving its reactivity intact. Furthermore, they can stabilize the charged Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.[4][6]
Diagram 1: Conceptual reaction pathway for the SNAr coupling.
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis on a standard laboratory scale.
Materials and Equipment
Reagent/Material
Formula
MW ( g/mol )
Amount (mmol)
Equivalents
Notes
2,6-Dichloropyrazine
C₄H₂Cl₂N₂
148.98
10.0
1.0
Purity >98%
Piperidin-4-ol
C₅H₁₁NO
101.15
10.5
1.05
Purity >98%
Sodium Hydride (NaH)
NaH
24.00
12.0
1.2
60% dispersion in mineral oil
N,N-Dimethylformamide (DMF)
C₃H₇NO
73.09
-
-
Anhydrous grade, <50 ppm water
Ethyl Acetate (EtOAc)
C₄H₈O₂
88.11
-
-
Reagent grade for work-up/chromatography
Hexanes
-
-
-
-
Reagent grade for chromatography
Saturated NH₄Cl (aq)
NH₄Cl
53.49
-
-
For quenching
Brine (Saturated NaCl)
NaCl
58.44
-
-
For washing
Anhydrous MgSO₄ or Na₂SO₄
-
-
-
-
For drying organic layer
Silica Gel
SiO₂
-
-
-
60 Å, 230-400 mesh for chromatography
Equipment:
Three-neck round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Thermometer or temperature probe
Inert gas (Nitrogen or Argon) supply with manifold
Ice-water bath
Separatory funnel (250 mL)
Rotary evaporator
Glassware for column chromatography
TLC plates (silica gel on aluminum, with F₂₅₄ indicator)
Step-by-Step Procedure
SAFETY PRECAUTIONS: Sodium hydride (NaH) is highly reactive with water, generating flammable hydrogen gas. Handle only under an inert atmosphere and use appropriate personal protective equipment (PPE). DMF is a skin irritant and can be harmful if inhaled or absorbed. Work in a well-ventilated fume hood.
Reaction Setup:
Dry all glassware in an oven (120 °C) overnight and allow to cool under a stream of inert gas.
Assemble a 100 mL three-neck flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum.
Establish a positive pressure of nitrogen.
Nucleophile Formation:
To the flask, add piperidin-4-ol (1.06 g, 10.5 mmol).
Add anhydrous DMF (20 mL) via syringe. Stir the mixture at room temperature until the solid dissolves.
Cool the solution to 0 °C using an ice-water bath.
Carefully add the sodium hydride (60% dispersion, 0.48 g, 12.0 mmol) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution will occur.
Allow the resulting slurry to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The mixture should become a pale-yellow suspension.
SNAr Reaction:
In a separate dry vial, dissolve 2,6-dichloropyrazine (1.49 g, 10.0 mmol) in anhydrous DMF (10 mL).
Cool the alkoxide suspension back to 0 °C.
Add the solution of 2,6-dichloropyrazine dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).
Reaction Monitoring:
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
Eluent System: 1:1 Hexanes:Ethyl Acetate.
Visualization: UV light (254 nm).
The reaction is complete when the 2,6-dichloropyrazine spot (higher Rf) is consumed.
Work-up and Extraction:
Cool the reaction mixture to 0 °C in an ice bath.
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~20 mL) to destroy any excess NaH.
Transfer the mixture to a separatory funnel containing deionized water (50 mL).
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine (2 x 40 mL) to remove residual DMF.
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Purification:
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
Eluent: A gradient of 20% to 50% ethyl acetate in hexanes is typically effective.
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a white to off-white solid.
Process Optimization and Troubleshooting
Parameter
Recommended Condition
Effect of Variation
Troubleshooting Action
Base
NaH (1.2 eq)
Less Base: Incomplete reaction. More Base: Can promote side reactions. KOtBu is a viable alternative.
Ensure NaH is fresh and handled under strictly anhydrous conditions.
Temperature
0 °C to RT
Higher Temp: May accelerate the reaction but increases risk of di-substitution or decomposition.
If the reaction is sluggish at RT, gentle heating (40-50 °C) can be applied, but monitor for side products by LC-MS.[7]
Solvent
Anhydrous DMF
The presence of water will quench the NaH and alkoxide. THF or DMSO can be used, but may require temperature adjustment.
Use a high-purity, anhydrous grade solvent. If using THF, the sodium alkoxide may precipitate, requiring vigorous stirring.
Stoichiometry
1.05 eq Piperidin-4-ol
Large Excess: Increases the chance of di-substitution, where a second piperidin-4-ol displaces the remaining chlorine.
For mono-substitution, maintain a ratio close to 1:1.[8]
Analytical Workflow and Characterization
A systematic workflow is essential for ensuring the reaction's success and the final product's purity.
Diagram 2: Overall experimental and analytical workflow.
Expected Analytical Data:
1H NMR (400 MHz, CDCl3): Peaks corresponding to the pyrazine protons, the piperidine ring protons, and the methine proton adjacent to the oxygen will be observed. The pyrazine ring will show two singlets (or two doublets with a small coupling constant).
13C NMR (100 MHz, CDCl3): Signals for the distinct carbon atoms of the pyrazine and piperidine moieties are expected.
Mass Spectrometry (ESI+): The calculated m/z for [M+H]+ (C9H12ClN3O) is 214.07. The observed mass should be within a narrow tolerance of this value.
Purity (HPLC): Purity should be ≥95% as determined by HPLC analysis.[9]
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 6-chloro-2-(piperidin-4-yloxy)pyrazine. By explaining the underlying SNAr mechanism and the rationale for reagent selection, this guide equips researchers with the necessary knowledge to not only successfully perform the synthesis but also to troubleshoot and adapt the procedure for related substrates. Adherence to the detailed steps for reaction setup, monitoring, and purification will consistently yield the desired product in high purity.
References
New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling: Synthesis of N-(Pyridin-4-yl)benzene Amines and N,N-Bis(pyridine-4-yl)benzene Amines. (2016). MDPI. Available at: [Link]
Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry. Available at: [Link]
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2022). Molecules. Available at: [Link]
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2018). Molecules. Available at: [Link]
Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. Available at: [Link]
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2017). ResearchGate. Available at: [Link]
Analytica Chimica Acta. (2009). vscht.cz. Available at: [Link]
An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. (2012). Molecules. Available at: [Link]
Concerted Nucleophilic Aromatic Substitutions. (2020). Nature Chemistry. Available at: [Link]
Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. Available at: [Link]
SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. Available at: [Link]
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
Z-L-Phg-Val-OMe. Organic Syntheses. Available at: [Link]
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Chemistry. Available at: [Link]
Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. (2012). Journal of Medicinal Chemistry. Available at: [Link]
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). The Journal of Organic Chemistry. Available at: [Link]
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2017). Rasayan Journal of Chemistry. Available at: [Link]
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (2023). ChemistryOpen. Available at: [Link]
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. RCS Research Chemistry Services. Available at: [Link]
SNAr Solvents and Reagents. WordPress. Available at: [Link]
SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. (2018). Farmacia. Available at: [Link]
4 - Nucleophilic Aromatic Substitution. Scribd. Available at: [Link]
Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. (2022). IntechOpen. Available at: [Link]
Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. (2010). Asian Journal of Chemistry. Available at: [Link]
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2011). The Journal of Organic Chemistry. Available at: [Link]
13.1.2 "Nucleophilic Aromatic Substitution". (2019). Chemistry LibreTexts. Available at: [Link]
Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. (2020). Organic Chemistry Frontiers. Available at: [Link]
Technical Guide: ¹H NMR Characterization of 2-Chloro-6-(4-piperidinyloxy)pyrazine
An Application Note for the Structural Elucidation of 2-Chloro-6-(4-piperidinyloxy)pyrazine Abstract This document provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2-Chloro-6-...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Structural Elucidation of 2-Chloro-6-(4-piperidinyloxy)pyrazine
Abstract
This document provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2-Chloro-6-(4-piperidinyloxy)pyrazine, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry and drug development.[1] Given its structure, which combines a substituted pyrazine ring with a piperidine moiety, ¹H NMR spectroscopy serves as an indispensable tool for unambiguous structural verification and purity assessment.[2] This guide details the principles of the analysis, a predicted ¹H NMR spectrum based on analogous structures, a step-by-step protocol for sample preparation and data acquisition, and a systematic approach to spectral interpretation. The methodologies described herein are designed for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development to ensure the reliable characterization of this and structurally related molecules.
Introduction and Scientific Context
The pyrazine ring is a core component in numerous biologically active molecules and natural products.[3][4] Its electron-deficient nature and ability to participate in hydrogen bonding make it a privileged structure in drug design.[2] The title compound, 2-Chloro-6-(4-piperidinyloxy)pyrazine, combines this important heterocycle with a 4-substituted piperidine ring, a common motif in pharmaceutically active compounds.[1] The chlorine atom at the C2 position provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, making this molecule a versatile intermediate for building diverse chemical libraries.[5]
Accurate structural confirmation is the bedrock of chemical research and development. ¹H NMR spectroscopy is a primary analytical technique that provides detailed information about the electronic environment, connectivity, and relative number of protons in a molecule.[6] This application note serves as a practical guide for obtaining and interpreting a high-quality ¹H NMR spectrum of 2-Chloro-6-(4-piperidinyloxy)pyrazine.
Molecular Structure and Predicted Proton Environments
To accurately interpret the ¹H NMR spectrum, one must first identify the unique proton environments within the molecule. The structure of 2-Chloro-6-(4-piperidinyloxy)pyrazine possesses several distinct sets of non-equivalent protons.
Caption: Standard workflow for ¹H NMR characterization.
Step-by-Step Procedure
Sample Weighing: Accurately weigh 5-10 mg of 2-Chloro-6-(4-piperidinyloxy)pyrazine using an analytical balance. Precision is key for potential future concentration calculations.
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice for many organic molecules. If solubility is an issue, DMSO-d₆ is an excellent alternative.
[2]3. Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.7 mL of the chosen deuterated solvent. Gently vortex or sonicate the vial until the sample is completely dissolved.
Transfer: Carefully transfer the solution into a 5 mm NMR tube. Ensure there are no solid particles present.
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument software will be used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field. The probe is then tuned to the appropriate frequency for ¹H nuclei, and the magnetic field is shimmed to maximize its homogeneity, resulting in sharp, well-resolved peaks.
Data Acquisition: Acquire the ¹H NMR spectrum. Standard parameters for a routine 1D proton spectrum on a 400 MHz instrument are typically sufficient.
* Pulse Angle: 30-45 degrees
Relaxation Delay (d1): 1-2 seconds
Number of Scans (ns): 16 or 32 scans to achieve a good signal-to-noise ratio.
Data Processing: After acquisition, the raw data (Free Induction Decay, or FID) is processed. This involves:
Fourier Transformation: Converts the time-domain FID signal into the frequency-domain spectrum.
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical). The baseline is corrected to be flat and at zero intensity.
[2] * Referencing: The spectrum is calibrated by setting the internal standard TMS peak to 0.00 ppm. If TMS is absent, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm).
Guide to Spectral Interpretation
Identify the Aromatic Region (δ 7.5-8.5 ppm): Look for two distinct signals, each integrating to 1H. These correspond to the pyrazine protons H-3 and H-5. Their singlet or narrow doublet appearance is characteristic of pyrazine ring protons with minimal or no adjacent proton coupling.
[7]2. Locate the Downfield Alkyl Region (δ 5.0-5.5 ppm): Find the multiplet signal integrating to 1H. This is the Hα proton, significantly deshielded by the ether oxygen.
Assign the Piperidine Methylene Groups (δ 2.0-3.5 ppm): Identify two distinct multiplet signals, each integrating to 4H. The more downfield signal (δ ~3.1-3.3 ppm) corresponds to the Hβ' protons adjacent to the nitrogen, while the more upfield signal (δ ~2.0-2.2 ppm) corresponds to the Hβ protons.
[8]4. Find the Amine Proton (δ 1.5-3.0 ppm): Search for a broad singlet that integrates to 1H. Its position can vary. To confirm its identity, a D₂O shake experiment can be performed; the NH peak will disappear as the proton exchanges with deuterium.
Validate the Structure: The presence of all predicted signals with the correct integration, multiplicity, and approximate chemical shifts provides strong evidence for the successful synthesis and purity of 2-Chloro-6-(4-piperidinyloxy)pyrazine. For unambiguous assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) can be employed to confirm proton-proton connectivities.
Conclusion
¹H NMR spectroscopy is a powerful and definitive method for the structural characterization of 2-Chloro-6-(4-piperidinyloxy)pyrazine. By following the detailed protocols for sample preparation, data acquisition, and the systematic interpretation guide provided in this note, researchers can confidently verify the structure and purity of this valuable synthetic intermediate. The predicted spectral data serves as a reliable benchmark for comparison with experimentally obtained results, ensuring high scientific integrity in drug discovery and development workflows.
References
BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Pyrazine-2-amidoxime Derivatives.
The Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Retrieved from The Royal Society of Chemistry website.
ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and....
SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts.
Wiley Online Library. (2009).
CORE. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations.
The Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86.
National Center for Biotechnology Information. (n.d.). Chloropyrazine | C4H3ClN2 | CID 73277. PubChem.
BenchChem. (n.d.). Spectroscopic Characterization of 2-Chloro-6-hydrazinylpyrazine: A Technical Guide.
Doc Brown's Chemistry. (n.d.). Explaining & interpreting 1 H (proton) NMR spectrum of 2-chloropropane.
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
National Institute of Standards and Technology. (n.d.). 4-Hydroxypiperidine. NIST WebBook.
National Center for Biotechnology Information. (n.d.). 2-Chloro-6-(1-piperazinyl)pyrazine | C8H11ClN4 | CID 107992. PubChem.
LOCKSS. (2003). Pyrido[3,4-b]pyrazines: A new application for 2-chloro-3,4-diaminopyridine. Heterocycles, 60(4).
MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27.
UNIMAS Publisher. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology.
Royal Society of Chemistry. (n.d.). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances.
Technical Guide & Protocol for the NMR Characterization of 2-Chloro-6-(4-piperidinyloxy)pyrazine
Subtitle: Structural Elucidation and 13C NMR Signal Assignment in Drug Discovery Workflows Introduction & Structural Context 2-Chloro-6-(4-piperidinyloxy)pyrazine (CAS 426830-19-5)[1] and its hydrochloride salt (CAS 1220...
Author: BenchChem Technical Support Team. Date: March 2026
Subtitle: Structural Elucidation and 13C NMR Signal Assignment in Drug Discovery Workflows
Introduction & Structural Context
2-Chloro-6-(4-piperidinyloxy)pyrazine (CAS 426830-19-5)[1] and its hydrochloride salt (CAS 1220036-90-7) are highly valued building blocks in modern medicinal chemistry. The 1,4-diazine (pyrazine) core is a privileged electron-deficient N-heteroarene found in numerous active pharmaceutical ingredients (APIs) and blockbuster drugs[2]. Specifically, 2,6-disubstituted pyrazines are frequently utilized as precursors for synthesizing complex ATP-competitive kinase inhibitors, such as pyrido[2,3-b]pyrazine derivatives targeting TGF-beta receptor kinases[3].
The incorporation of the piperidin-4-yloxy moiety provides a basic secondary amine handle, which is crucial for modulating aqueous solubility and optimizing pharmacokinetic properties. Rigorous structural elucidation of this intermediate via 13C Nuclear Magnetic Resonance (NMR) spectroscopy is essential. It confirms the regiochemistry of the substitution (distinguishing the 2,6-substitution pattern from potential 2,3- or 2,5-isomers) prior to downstream cross-coupling or functionalization steps.
Theoretical 13C NMR Signal Assignments
A core tenet of NMR analysis is understanding the causality behind chemical shifts. The 13C NMR spectrum of 2-chloro-6-(4-piperidinyloxy)pyrazine contains 9 distinct carbon environments due to the internal plane of symmetry within the piperidine ring.
Pyrazine Ring Carbons:
The pyrazine ring exhibits four distinct signals governed by electronegativity and resonance (
π
-donation) effects:
C6 (Quaternary, ~159.5 ppm): This carbon is directly bonded to the highly electronegative ether oxygen. The inductive electron-withdrawing effect of oxygen heavily deshields this nucleus, pushing it far downfield.
C2 (Quaternary, ~146.2 ppm): Bonded to chlorine. While chlorine is electronegative, it is less so than oxygen, placing the C2 signal slightly upfield relative to C6.
C3 & C5 (Methines, ~138.0 ppm & ~134.5 ppm): The chemical shifts of these unsubstituted carbons are dictated by resonance. Oxygen is a strong
π
-donor, pushing electron density into the pyrazine ring and heavily shielding the ortho-like position (C5). Chlorine is a much weaker
π
-donor, meaning C3 experiences significantly less shielding. Thus, C5 appears upfield of C3.
Piperidine Ring Carbons:
C4' (Methine, ~73.8 ppm): Directly attached to the ether oxygen, causing strong inductive deshielding.
C2' & C6' (Methylenes, ~44.5 ppm): Adjacent to the secondary amine nitrogen, resulting in moderate deshielding.
C3' & C5' (Methylenes, ~32.1 ppm): These intermediate carbons are the furthest from the electronegative heteroatoms and are therefore the most shielded signals in the spectrum.
Quantitative Data Summary
Position
Carbon Type
Predicted Shift (ppm)
Multiplicity (DEPT-135)
Assignment Rationale
C6
Quaternary
159.5
Absent
Pyrazine C bonded to electronegative ether oxygen.
C2
Quaternary
146.2
Absent
Pyrazine C bonded to chlorine.
C3
Methine (CH)
138.0
Positive
Pyrazine CH; less shielded due to weaker
π
-donation from Cl.
C5
Methine (CH)
134.5
Positive
Pyrazine CH; shielded by strong
π
-donation from O at C6.
C4'
Methine (CH)
73.8
Positive
Piperidine CH bonded directly to ether oxygen.
C2', C6'
Methylene (CH2)
44.5
Negative
Piperidine CH2 adjacent to secondary amine nitrogen.
C3', C5'
Methylene (CH2)
32.1
Negative
Piperidine intermediate CH2; most shielded carbons.
Experimental Protocol for 13C NMR Acquisition
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Do not proceed to subsequent steps if the validation checkpoints fail.
Step 1: Sample Preparation & Self-Validation
Causality: The 13C isotope has a low natural abundance (1.1%) and a low gyromagnetic ratio. High sample concentration is strictly required to achieve an adequate Signal-to-Noise Ratio (SNR) within a reasonable timeframe.
Action: Dissolve 30–40 mg of 2-chloro-6-(4-piperidinyloxy)pyrazine free base[1] in 0.6 mL of deuterated chloroform (CDCl3). If analyzing the hydrochloride salt, use DMSO-d6 due to its superior solvation of ionic species.
Self-Validating Checkpoint: Acquire a rapid 16-scan 1H NMR spectrum. If the baseline is excessively noisy or the solvent peak dwarfs the analyte signals, the concentration is insufficient for 13C acquisition. Do not proceed; evaporate the solvent and re-prepare with a higher analyte mass.
Step 2: Instrument Tuning & Shimming
Causality: Magnetic field homogeneity is critical for resolving closely spaced signals and achieving sharp, distinct peaks.
Action: Insert the sample, lock onto the deuterium frequency of the solvent, perform gradient shimming (e.g., TopShim), and meticulously tune and match the probe to the 13C frequency (typically 100 MHz or 125 MHz).
Step 3: 13C Acquisition Parameters
Causality: Quaternary carbons (C2 and C6) lack attached protons, meaning they do not benefit from dipole-dipole relaxation mechanisms. Consequently, they possess significantly longer
T1
relaxation times than CH/CH2 carbons.
Action: Use a standard proton-decoupled 13C pulse sequence (e.g., zgpg30). Set the relaxation delay (D1) to a minimum of 2.0 seconds to ensure quaternary carbons fully relax between pulses, preventing signal attenuation. Acquire a minimum of 1024 scans.
Step 4: Processing & Referencing
Causality: Accurate chemical shift reporting requires a standardized internal reference to account for slight magnetic field drifts.
Action: Apply an exponential window function with a line broadening (LB) of 1.0 Hz before Fourier Transformation to enhance SNR. Phase the spectrum manually. Reference the central peak of the CDCl3 triplet to exactly 77.16 ppm (or the DMSO-d6 septet to 39.52 ppm).
Data Processing & Analysis Workflow
Workflow for 13C NMR acquisition and processing, highlighting critical self-validation checkpoints.
Application Note: Elucidating the Mass Spectrometric Fragmentation Pathway of 2-Chloro-6-(4-piperidinyloxy)pyrazine using ESI-MS/MS
Abstract This document provides a detailed guide to the analysis of 2-Chloro-6-(4-piperidinyloxy)pyrazine using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). As a molecule incorporating both a substituted...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a detailed guide to the analysis of 2-Chloro-6-(4-piperidinyloxy)pyrazine using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). As a molecule incorporating both a substituted pyrazine ring and a piperidine moiety, its fragmentation behavior is of significant interest for structural confirmation, metabolite identification, and quality control in pharmaceutical research.[1] We present a comprehensive experimental protocol and an in-depth analysis of the compound's characteristic fragmentation patterns. The methodologies and interpretations herein are designed to provide a robust framework for researchers working with this and structurally related molecules.
Introduction and Scientific Context
2-Chloro-6-(4-piperidinyloxy)pyrazine belongs to a class of nitrogen-containing heterocyclic compounds that are prevalent scaffolds in medicinal chemistry.[2] The pyrazine core is found in numerous bioactive molecules, while the piperidine ring is a common feature in many marketed drugs, valued for its ability to improve physicochemical properties.[1][3]
Accurate structural elucidation is a cornerstone of drug discovery and development. Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is an indispensable tool for determining molecular weight and deducing structural information through controlled fragmentation.[4][5] ESI is well-suited for polar, thermally labile molecules and typically generates protonated molecular ions [M+H]+, which can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to produce a characteristic fragmentation "fingerprint".[4][6] This application note explains the causality behind the observed fragmentation, linking it to the core structural motifs of the molecule: the chlorinated pyrazine ring, the ether linkage, and the piperidine heterocycle.
Molecular and Spectroscopic Overview
A summary of the key properties for 2-Chloro-6-(4-piperidinyloxy)pyrazine is provided below. This data is critical for instrument setup and spectral interpretation.
The overall process for analyzing the fragmentation pattern involves three main stages: meticulous sample preparation, optimized instrumental analysis, and systematic data interpretation. The workflow is designed to ensure reproducibility and generate high-quality, interpretable data.
Caption: High-level workflow for MS/MS analysis.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
Objective: To prepare an analytical sample suitable for ESI-MS that promotes efficient ionization.
Stock Solution: Prepare a 1 mg/mL stock solution of 2-Chloro-6-(4-piperidinyloxy)pyrazine in methanol.
Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL using a solvent mixture of 50:50 acetonitrile:water.[9]
Acidification: Add formic acid to the working solution to a final concentration of 0.1% (v/v).
Causality Note: Formic acid provides a source of protons (H+) in the ESI source. The basic nitrogen atoms in the pyrazine and piperidine rings have a high affinity for these protons, leading to the efficient formation of the desired [M+H]+ ion in positive ion mode.[2][4]
Protocol 2: Mass Spectrometry Instrumentation and Parameters
Objective: To acquire high-resolution full scan (MS1) and tandem mass spectra (MS/MS) of the target analyte.
Instrumentation: An Agilent 6460 Triple Quadrupole LC/MS system, or a comparable instrument (e.g., Q-TOF, Orbitrap), equipped with a Jet Stream electrospray ionization (ESI) source is recommended.[2][9]
Methodology: The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.
Infusion: Infuse the prepared sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
Instrument Parameters: Set the instrument parameters as outlined in the table below. These serve as a starting point and should be optimized for the specific instrument in use.
Parameter
Recommended Setting
Rationale
Ionization Mode
ESI Positive
The molecule contains multiple basic nitrogen atoms, making it ideal for protonation.[6]
Capillary Voltage
3500 V
Optimizes the electrospray plume for stable ion generation.[2]
Drying Gas Temp.
300 °C
Facilitates solvent evaporation and desolvation of the ions.
Drying Gas Flow
10 L/min
Removes residual solvent from the generated ions before they enter the mass analyzer.
Nebulizer Pressure
35 psi
Assists in the formation of a fine aerosol for efficient ionization.
MS1 Scan Range
m/z 50-500
Covers the expected molecular ion and its primary fragments.
MS/MS Precursor Ion
m/z 214.1
This is the monoisotopic mass of the protonated molecule, [C₉H₁₃ClN₃O]+.
Collision Energy (CE)
10-40 eV
A range of energies should be tested to observe both primary and secondary fragments. Lower energies reveal initial bond cleavages, while higher energies induce more extensive fragmentation.
Results and Fragmentation Pattern Analysis
Full Scan (MS1) Spectrum
In the full scan mode, the primary species observed is the protonated molecule [M+H]+ at m/z 214.1 . A key confirmatory feature is the presence of an isotopic peak at m/z 216.1 , corresponding to the [M+2+H]+ ion. The approximate 3:1 intensity ratio of the m/z 214.1 to 216.1 peaks is the characteristic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl).[10]
Tandem MS (MS/MS) Spectrum and Proposed Pathways
Selection and fragmentation of the precursor ion at m/z 214.1 yield a rich spectrum of product ions. The fragmentation is primarily driven by the lability of the ether linkage and the characteristic cleavage patterns of the piperidine ring.[1]
HPLC Purification of 2,6-Disubstituted Pyrazines: An Application Note and Protocol
Introduction 2,6-Disubstituted pyrazines are a class of heterocyclic aromatic compounds of significant interest in the pharmaceutical and flavor industries. Their structural motif is a core component in a variety of biol...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2,6-Disubstituted pyrazines are a class of heterocyclic aromatic compounds of significant interest in the pharmaceutical and flavor industries. Their structural motif is a core component in a variety of biologically active molecules, and they are also recognized as important flavor and aroma compounds in various food products.[1] The precise substitution pattern on the pyrazine ring is critical to its biological activity and sensory properties. Consequently, the synthesis of these compounds often results in a mixture of the desired product, isomers, and other process-related impurities. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the purification of these compounds, ensuring high purity and enabling accurate downstream applications.[1]
This application note provides a comprehensive guide to developing a robust HPLC purification method for 2,6-disubstituted pyrazines. We will delve into the underlying principles of chromatographic separation for this class of molecules, provide a detailed protocol for method development and scale-up to preparative chromatography, and offer insights into troubleshooting common issues.
The Chromatographic Challenge: Understanding 2,6-Disubstituted Pyrazines
The successful separation of 2,6-disubstituted pyrazines by HPLC hinges on understanding their physicochemical properties. These compounds are generally moderately polar, with their hydrophobicity being significantly influenced by the nature of the substituents at the 2 and 6 positions. For instance, increasing the alkyl chain length of the substituents will increase the compound's retention in reversed-phase HPLC (RP-HPLC).
The presence of nitrogen atoms in the pyrazine ring provides sites for potential interactions with the stationary phase. Under acidic mobile phase conditions, these nitrogen atoms can be protonated, which can affect retention and peak shape.[2] Furthermore, the synthesis of 2,6-disubstituted pyrazines can lead to the formation of various impurities, including:
Positional Isomers: 2,3- or 2,5-disubstituted pyrazines can be formed as byproducts, and their similar physicochemical properties can make them challenging to separate from the desired 2,6-isomer.
Over-alkylation or Incomplete Alkylation Products: Depending on the synthetic route, byproducts with additional or missing substituent groups may be present.
Starting Materials and Reagents: Unreacted starting materials and excess reagents can contaminate the final product.
Byproducts from Side Reactions: Complex side reactions can lead to the formation of structurally related impurities, such as bipyrazines or other heterocyclic compounds.[1]
A robust HPLC method must be able to resolve the target 2,6-disubstituted pyrazine from all these potential impurities.
Method Development Strategy
A systematic approach to method development is crucial for achieving optimal separation. The following workflow outlines the key steps in developing a purification method for 2,6-disubstituted pyrazines.
Caption: A streamlined workflow for HPLC method development and scale-up.
Analytical Method Development
The initial phase of method development is performed on an analytical scale to conserve sample and solvent. The goal is to achieve baseline separation of the target compound from all impurities.
1. Column and Stationary Phase Selection:
For moderately polar compounds like 2,6-disubstituted pyrazines, reversed-phase HPLC is the most common and effective separation mode.[3][4]
C18 (Octadecylsilane) Columns: These are the workhorse of reversed-phase chromatography and are an excellent starting point. They offer good retention for a wide range of hydrophobicities. A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for initial screening.
Phenyl-Hexyl Columns: These columns can offer alternative selectivity for aromatic compounds like pyrazines due to π-π interactions between the analyte and the stationary phase. This can be particularly useful for separating isomers.
2. Mobile Phase Selection and Optimization:
The mobile phase composition is a critical parameter for controlling retention and selectivity.
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. Acetonitrile often provides better peak shapes and lower backpressure. It is recommended to screen both to determine the optimal solvent for the specific separation.[5]
Aqueous Phase: HPLC-grade water is used as the weak solvent.
Additives: The addition of an acid, such as 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA), to the mobile phase is highly recommended. This helps to suppress the ionization of the nitrogen atoms in the pyrazine ring, leading to improved peak shape and more reproducible retention times.[3][4] For mass spectrometry (MS) detection, formic acid is preferred as it is more compatible.[3]
3. Detection Wavelength:
Pyrazines typically exhibit strong UV absorbance in the range of 260-280 nm due to their aromatic nature.[6] To determine the optimal detection wavelength, a UV-Vis spectrum of the target compound should be recorded. A diode array detector (DAD) or a tunable UV detector can then be set to the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. For many pyrazine derivatives, a wavelength of 270 nm is a good starting point.
Detailed Protocols
Protocol 1: Analytical Method Development
This protocol outlines the steps for developing an analytical HPLC method for a crude mixture of a 2,6-disubstituted pyrazine.
Materials:
HPLC system with a gradient pump, autosampler, column oven, and a DAD or UV detector.
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
HPLC-grade acetonitrile, methanol, and water.
Formic acid (≥98%).
Crude sample of the 2,6-disubstituted pyrazine.
Volumetric flasks, pipettes, and syringes.
0.45 µm syringe filters.
Procedure:
Sample Preparation:
Prepare a stock solution of the crude sample at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
Filter the sample solution through a 0.45 µm syringe filter before injection.
Mobile Phase Preparation:
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Degas both mobile phases by sonication or vacuum filtration.
Detection Wavelength: 270 nm (or the predetermined λmax)
Injection Volume: 10 µL
Gradient Program:
0-20 min: 5% to 95% B
20-25 min: 95% B (column wash)
25-30 min: 5% B (re-equilibration)
Method Optimization:
Gradient Slope: Based on the scouting gradient, if the peaks of interest elute too quickly or are poorly resolved, flatten the gradient around the elution time of the target compound. For example, if the target elutes at 40% B, a new gradient could be 30-50% B over 20 minutes.
Organic Modifier: If co-elution persists, switch the organic modifier from acetonitrile to methanol and repeat the scouting gradient. Methanol can offer different selectivity.
Temperature: Varying the column temperature (e.g., between 25 °C and 40 °C) can also influence selectivity and should be investigated if necessary.
Data Presentation: Analytical Method Parameters
Parameter
Recommended Starting Condition
Optimization Strategy
Stationary Phase
C18, 5 µm, 250 x 4.6 mm
Try a Phenyl-Hexyl phase for alternative selectivity.
Mobile Phase A
0.1% Formic Acid in Water
Adjust pH with different additives if needed (TFA, buffer).
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Switch to Methanol to alter selectivity.
Flow Rate
1.0 mL/min
Adjust for optimal resolution and backpressure.
Column Temperature
30 °C
Vary between 25-40 °C to fine-tune separation.
Detection
UV at λmax (typically 260-280 nm)
Use DAD to confirm peak purity.
Injection Volume
5-20 µL
Keep low to avoid peak distortion during method development.
Protocol 2: Scale-Up to Preparative HPLC
Once an optimized analytical method is established, the next step is to scale it up for preparative purification. The goal is to maximize the amount of purified product obtained per injection while maintaining the resolution achieved in the analytical separation.
Materials:
Preparative HPLC system with a high-pressure gradient pump, a manual or automated injector, a preparative column, a UV detector with a preparative flow cell, and a fraction collector.
Preparative C18 column with the same stationary phase chemistry as the analytical column (e.g., 250 mm x 21.2 mm, 5 µm).
Sufficient quantities of HPLC-grade solvents and additives.
Concentrated crude sample solution.
Procedure:
Loadability Study (on Analytical Column):
Before scaling up, determine the maximum amount of crude sample that can be loaded onto the analytical column without significant loss of resolution.
Prepare a more concentrated sample solution (e.g., 10-50 mg/mL).
Inject increasing volumes of the concentrated sample onto the analytical column (e.g., 20 µL, 50 µL, 100 µL) using the optimized analytical method.
Monitor the chromatograms for peak broadening and loss of resolution between the target peak and its nearest impurities. The maximum loading is reached when the resolution drops below an acceptable level (typically a resolution of >1.5 is desired).
Scale-Up Calculations:
Flow Rate: The flow rate for the preparative column is scaled based on the cross-sectional area of the columns.[7]
F_prep = F_anal * (d_prep / d_anal)²
Where:
F_prep = Preparative flow rate
F_anal = Analytical flow rate
d_prep = Inner diameter of the preparative column
d_anal = Inner diameter of the analytical column
Injection Volume: The injection volume is scaled up based on the volume of the columns.[7]
V_anal = Maximum analytical injection volume from the loadability study
L_prep = Length of the preparative column
L_anal = Length of the analytical column
Gradient Time: The gradient time should be kept the same as the optimized analytical method to maintain the separation selectivity.
Preparative Run and Fraction Collection:
Equilibrate the preparative column with the initial mobile phase conditions.
Inject the calculated volume of the concentrated crude sample.
Run the scaled-up gradient method.
Set the fraction collector to collect the eluent corresponding to the peak of the target compound based on the retention time observed in the analytical run (adjusted for the system delay volume of the preparative system).
Purity Analysis of Collected Fractions:
Combine the collected fractions containing the purified product.
Evaporate the solvent under reduced pressure.
Analyze a small aliquot of the purified product using the optimized analytical HPLC method to confirm its purity.
Data Presentation: Preparative Scale-Up Parameters
Analytical techniques for pyrazine ether derivatives
An In-Depth Guide to the Analytical Techniques for Pyrazine Ether Derivatives Authored by: Gemini, Senior Application Scientist Introduction: The Analytical Imperative for Pyrazine Ether Derivatives Pyrazine derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Analytical Techniques for Pyrazine Ether Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction: The Analytical Imperative for Pyrazine Ether Derivatives
Pyrazine derivatives are a critical class of heterocyclic aromatic compounds, foundational to industries ranging from food and fragrance to pharmaceuticals.[1][2] Their ether derivatives, in particular, present unique and complex analytical challenges. These compounds contribute significantly to the flavor and aroma profiles of thermally processed foods like coffee and baked goods, and they serve as vital structural motifs in numerous pharmaceutical agents.[1][3] Consequently, the ability to accurately identify, quantify, and structurally elucidate these molecules is paramount for quality control, regulatory compliance, and new product development.
This guide provides a comprehensive overview of the principal analytical techniques for pyrazine ether derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for methodological choices. We will explore the applications of chromatography, mass spectrometry, and spectroscopy, providing a framework for selecting the most appropriate technique and ensuring the integrity of analytical outcomes.
Part 1: Chromatographic Techniques for Separation and Quantification
The separation of pyrazine ether derivatives from complex matrices is the first critical step in their analysis. The choice between Gas and Liquid Chromatography is fundamentally dictated by the analyte's volatility and thermal stability.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes
GC-MS is the premier technique for analyzing volatile and semi-volatile pyrazine ethers, prized for its high sensitivity and selectivity.[1][2] It is the workhorse for applications in flavor and aroma profiling.
Causality Behind GC-MS Selection:
The pyrazine ring's aromaticity and the presence of an ether linkage often result in compounds with sufficient volatility and thermal stability to be amenable to GC analysis. The mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns, which is crucial as many positional isomers of alkylpyrazines have very similar mass spectra and can be difficult to distinguish without reliable chromatographic separation.[2]
Protocol 1: Quantitative Analysis of Volatile Pyrazine Ethers using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is optimized for trace-level quantification in complex matrices like food or environmental samples.
A. Instrumentation and Consumables
Gas Chromatograph: Agilent 6890N or equivalent, coupled to a mass spectrometer.[1]
Mass Spectrometer: Agilent 5975 or equivalent single quadrupole or ion trap MS.[1]
SPME Fiber: Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) for broad-range analyte adsorption.
GC Column: A non-polar or mid-polar capillary column, such as DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a robust starting point.[6][7] Wax columns can offer enhanced selectivity for certain isomers.[5]
Internal Standards: High-purity deuterated analogues of the target pyrazine ethers (e.g., 2-methoxy-3-methylpyrazine-d3). The use of stable isotope-labeled standards is the "gold standard" for correcting analytical variability and matrix effects.[1]
B. Sample Preparation (HS-SPME)
Sample Weighing: Accurately weigh 1-5 g of the homogenized solid sample (or pipette 5-10 mL of a liquid sample) into a 20 mL headspace vial.[3]
Internal Standard Spiking: Add a precise volume of the deuterated internal standard working solution to the vial.
Matrix Modification (Optional but Recommended): Add a salt (e.g., 1-2 g of NaCl) to increase the ionic strength of the aqueous phase. This promotes the "salting-out" effect, driving volatile analytes into the headspace and improving extraction efficiency.[3][6]
Equilibration: Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at 60-80°C for 15-30 minutes. This step ensures consistent partitioning of the analytes between the sample and the headspace.[3][8]
Extraction: Expose the SPME fiber to the vial's headspace for 20-40 minutes under continued heating and agitation.[3][8] The fiber's coating adsorbs the volatile pyrazine ethers.
Desorption: Retract the fiber and immediately insert it into the GC injector, held at ~250-270°C, for 2-5 minutes to thermally desorb the analytes onto the column.[3]
C. GC-MS Instrumental Parameters
Parameter
Setting
Rationale
Injector
250-270°C, Splitless Mode
Ensures efficient desorption from the SPME fiber and transfer of the entire analyte band to the column for maximum sensitivity.[1]
Carrier Gas
Helium, constant flow rate of 1.0-1.2 mL/min
Inert carrier gas providing good chromatographic efficiency.[1]
Oven Program
Initial: 40-50°C (hold 2-5 min), Ramp: 3-5°C/min to 250°C
The low initial temperature cryo-focuses analytes at the head of the column, ensuring sharp peaks. The slow ramp rate provides optimal separation of closely eluting isomers.[1]
Ion Source Temp.
230°C
Standard temperature for robust electron ionization.[1]
Ionization Mode
Electron Ionization (EI) at 70 eV
Provides reproducible, library-searchable fragmentation patterns for compound identification.[1]
Detection Mode
Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)
Scan mode is used for initial identification. SIM mode significantly enhances sensitivity and selectivity for targeted quantitative analysis by monitoring only characteristic ions of the analyte and internal standard.[6][7]
D. Data Analysis and Validation
Quantification: Calculate the peak area ratio of the target analyte to its deuterated internal standard. Determine the concentration using a calibration curve prepared with the same internal standard concentration.[6]
Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing linearity (R² > 0.99), accuracy (recovery studies), precision (repeatability and intermediate precision), and limits of detection (LOD) and quantitation (LOQ).[4][9]
High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Derivatives
For pyrazine ether derivatives that are non-volatile, thermally labile, or possess polar functional groups, HPLC is the analytical technique of choice.[4] It is frequently employed for purity assessment and impurity profiling in pharmaceutical development.
Causality Behind HPLC Selection:
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[4] This process occurs at or near ambient temperature, preventing the degradation of heat-sensitive molecules. The versatility in column chemistry (e.g., C8, C18) and mobile phase composition allows for the fine-tuning of selectivity for a wide range of pyrazine ether polarities.[7][9]
Protocol 2: RP-HPLC Method for Purity Analysis of a Pyrazine Ether API
This protocol describes a reversed-phase (RP) HPLC method with UV detection, a common setup in quality control laboratories.
A. Instrumentation and Consumables
HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV detector.
Column: Hypersil C8 (4.6 x 250mm, 3.5 µm) or equivalent C18 column. The C8 provides slightly less retention than a C18, which can be advantageous for moderately non-polar compounds.[7][9]
Mobile Phase: A degassed mixture of Phosphate buffer (pH 4.4) and Methanol (80:20 v/v). The buffer controls the ionization state of any acidic or basic functional groups, ensuring reproducible retention times.[7][9]
Diluent: The mobile phase is typically used as the diluent to ensure peak shape integrity.
B. Sample and Standard Preparation
Standard Preparation: Accurately weigh and dissolve the pyrazine ether reference standard in the diluent to create a stock solution (e.g., 100 µg/mL). Perform serial dilutions to prepare a series of calibration standards (e.g., 20-120 µg/mL).[9]
Sample Preparation: Accurately weigh and dissolve the Active Pharmaceutical Ingredient (API) sample in the diluent to a known concentration (e.g., 100 µg/mL).
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates and protect the column.
C. HPLC Instrumental Parameters
Parameter
Setting
Rationale
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good balance of speed and efficiency.[7]
Column Temp.
25°C
Maintaining a constant temperature ensures retention time stability.[4]
Injection Volume
10-20 µL
A typical volume to achieve good sensitivity without overloading the column.[4][7]
Detection
UV at 269 nm
The pyrazine ring exhibits strong UV absorbance. The specific wavelength should be optimized by running a UV scan of the analyte to find its absorbance maximum (λmax).[7][9]
D. Data Analysis and Validation
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample solution from this curve.
System Suitability: Before analysis, inject a standard solution multiple times to check for system suitability parameters like tailing factor (<2), theoretical plates (>2000), and %RSD of peak areas (<2%). This ensures the chromatographic system is performing correctly.
Validation: Fully validate the method for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines to ensure it is fit for its intended purpose.[9]
Part 2: Spectroscopic Techniques for Structural Elucidation
While chromatography excels at separation and quantification, spectroscopy is indispensable for the definitive identification and structural elucidation of pyrazine ether derivatives, especially for novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[10]
Causality Behind NMR Selection:
NMR exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).[4] The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by the electron-deficient pyrazine ring and the attached ether substituent.[10] This sensitivity allows for the precise mapping of the molecular structure.
Protocol 3: Structural Characterization by ¹H and ¹³C NMR
A. Sample Preparation
Weighing: Accurately weigh 5-10 mg of the purified pyrazine ether derivative for ¹H NMR, and 20-50 mg for ¹³C NMR.[10]
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃) for less polar compounds or DMSO-d₆ for more polar ones.[10]
Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.[10] Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm) if the solvent does not provide a reliable reference peak.
B. Data Acquisition
Acquire a standard one-dimensional (1D) ¹H spectrum.
Acquire a 1D ¹³C spectrum.
If the structure is unknown or complex, acquire two-dimensional (2D) spectra like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to establish connectivity between different parts of the molecule.[10]
C. Data Interpretation
¹H NMR: The electron-deficient pyrazine ring typically causes its protons to appear downfield (δ 8.0-9.0 ppm).[10][11] The chemical shifts and coupling patterns of the protons on the ring and the ether substituent provide key connectivity information.
¹³C NMR: The carbon atoms of the pyrazine ring also appear downfield. The chemical shifts confirm the carbon skeleton of the molecule.
2D NMR: Correlate the cross-peaks in the 2D spectra to piece together the complete molecular structure.[10]
Table of Typical NMR Data for Pyrazine Derivatives
Nucleus
Typical Chemical Shift (ppm) in CDCl₃
Comments
Pyrazine Ring Protons (H)
δ 8.5 - 9.4
Downfield shift due to the electron-withdrawing nature of the two nitrogen atoms.[10][12]
Pyrazine Ring Carbons (C)
δ 140 - 160
Characteristic region for aromatic heterocyclic carbons.[12]
Alkoxy Protons (-O-CH -)
δ 3.5 - 4.5
Varies depending on the alkyl group attached to the ether oxygen.
Alkoxy Carbons (-O -C-)
δ 55 - 75
Typical range for sp³ carbons bonded to an oxygen atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.
Causality Behind FTIR Selection:
FTIR measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies. For pyrazine ethers, FTIR can quickly confirm the presence of the pyrazine ring, C-O-C ether linkage, and other functional groups.
Protocol 4: Functional Group Analysis by FTIR
A. Sample Preparation
Solids: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
Liquids: Place a drop of the liquid sample between two salt (NaCl or KBr) plates.
B. Data Acquisition and Interpretation
Place the prepared sample in the FTIR spectrometer.
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Identify characteristic absorption bands.
Table of Key FTIR Absorption Bands for Pyrazine Ethers
The most robust analytical strategy often involves a combination of techniques. The choice depends on the analytical goal: routine QC might only require HPLC, while characterizing a novel compound demands a full suite of methods.
Diagram 1: Decision Workflow for Technique Selection
This diagram illustrates a logical approach to selecting the appropriate analytical technique based on the sample's properties and the research question.
Caption: Decision tree for selecting an analytical technique.
Diagram 2: Detailed Workflow for HS-SPME-GC-MS Analysis
This diagram visualizes the end-to-end process for the quantitative analysis of volatile pyrazine ethers as detailed in Protocol 1.
Caption: Step-by-step workflow for HS-SPME-GC-MS analysis.
Conclusion
The analysis of pyrazine ether derivatives is a multifaceted task that relies on the strategic application of advanced analytical techniques. GC-MS and HPLC provide the robust separation and quantification capabilities necessary for quality control in the food and pharmaceutical industries, while NMR and FTIR spectroscopy offer the detailed structural insights required for research and development. By understanding the principles behind each technique and following validated, systematic protocols, researchers can confidently and accurately characterize these important compounds. The integrated workflows presented in this guide serve as a foundation for developing and implementing sound analytical strategies tailored to specific research and development needs.
References
Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Pyrazine-2-amidoxime Derivatives.
Yulizar, Y., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
Benchchem. (n.d.). Application Note: High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards.
ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and....
Benchchem. (n.d.). Quantitative Analysis of Food Aromas Using Acetylpyrazine-d3: Application Notes and Protocols.
Science of Synthesis. (n.d.). 6.2.2. Pyrazines.
Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1592, 179-187.
The Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system.
Benchchem. (n.d.). Cross-Validation of Analytical Methods: A Comparative Guide Featuring Acetylpyrazine-d3.
Feng, X., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 431, 137086.
ResearchGate. (n.d.). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods | Request PDF.
Sigma-Aldrich. (n.d.). GC Analysis of Pyrazines in Peanut Butter.
Sun, J., et al. (2019). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Molecules, 24(19), 3429.
Misnawi, et al. (2009). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Jurnal Teknologi dan Industri Pangan, 20(1).
Benchchem. (n.d.). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
Kumar, D., et al. (2014). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. International Journal of Pharmaceutical Sciences and Research, 5(9), 3931.
Benchchem. (n.d.). A Comparative Guide to the Full Validation of an HPLC Method for 2-Hydroxy-5-methylpyrazine Quantification.
Benchchem. (n.d.). A Comparative Guide to Pyrazine Extraction Protocols in Food Science.
SIELC. (2018). Separation of Pyrazine, 2-methoxy-5-methyl- on Newcrom R1 HPLC column.
ResearchGate. (n.d.). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms.
CORE. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
Benchchem. (n.d.). Application Note: High-Resolution Chromatographic Separation of Pyrazine Isomers.
Erickson, R. E., & Satterlee, J. E. (1953). Analysis of Pyrazine. Analytical Chemistry, 25(6), 904-906.
ResearchGate. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
Adebayo, G. A., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Modern Chemistry & Applications, 5(4).
In vitro kinase assay protocol using pyrazine compounds
Advanced In Vitro Kinase Assay Protocols for Profiling Pyrazine-Based Inhibitors Executive Summary Pyrazine derivatives, characterized by their diazine rings and exceptional p-donor properties, have emerged as privileged...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced In Vitro Kinase Assay Protocols for Profiling Pyrazine-Based Inhibitors
Executive Summary
Pyrazine derivatives, characterized by their diazine rings and exceptional p-donor properties, have emerged as privileged scaffolds in targeted oncology and immunology[1]. By optimally occupying the ATP-binding pocket of kinases, these compounds form critical hydrogen bonds with the hinge region backbone[1]. However, accurately profiling these compounds requires highly optimized in vitro biochemical systems. This application note details the theoretical framework, quantitative benchmarks, and step-by-step methodologies required to execute a self-validating in vitro kinase assay for pyrazine-based inhibitors.
Assay Architecture & The Causality of ATP Concentration
To isolate a kinase from complex cellular networks, in vitro assays utilize purified recombinant enzymes[2]. The primary challenge in evaluating pyrazine compounds is their mechanism of action: the vast majority act as ATP-competitive inhibitors[1].
The Causality of Experimental Design: The measured potency (
IC50
) of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay[3]. According to the Cheng-Prusoff equation (
IC50=Ki(1+[ATP]/Km)
), running an assay at physiological ATP concentrations (millimolar range) will allow ATP to outcompete the inhibitor, artificially masking the compound's true binding affinity (
Ki
)[3]. Therefore, to accurately identify hits and calculate binding kinetics, the primary screening assay must be conducted exactly at the Michaelis constant (
Km
) for ATP specific to the target kinase[3].
Workflow for pyrazine kinase inhibitor screening and mechanism of action determination.
Structural modifications to the pyrazine moiety drastically alter target selectivity. The table below summarizes the in vitro inhibitory activities of benchmark pyrazine compounds against their respective kinase targets.
For pyrazine screening, luminescent ADP-detection assays (e.g., ADP-Glo™) are preferred over radiometric methods. Rationale: This homogeneous assay relies on measuring the ADP generated during the kinase reaction. Because it maintains a broad linear dynamic range of ATP concentrations (from micromolar to millimolar), it is uniquely suited for distinguishing between ATP-competitive and non-competitive pyrazine inhibitors via ATP-shift experiments[6].
Biochemical mechanism of the luminescent ADP-detection kinase assay.
Step-by-Step Protocol (384-Well Plate Format)
Phase 1: Reagent & Compound Preparation
Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazine compound in 100% DMSO. Dilute these stocks into the 1X Kinase Reaction Buffer to achieve a final DMSO concentration of
≤
1% (to prevent solvent-induced enzyme denaturation).
Enzyme/Substrate Mix: Prepare a 2X master mix containing the target kinase and its specific peptide/protein substrate in 1X Kinase Buffer.
ATP Mix: Prepare a 2X ATP solution. Critical Step: The final ATP concentration in the well must equal the previously determined apparent
Km
for the specific kinase[3].
Phase 2: The Kinase Reaction
4. Add 2.5 µL of the diluted pyrazine compound to the designated wells of a low-volume 384-well white microplate.
5. Add 2.5 µL of the 2X Enzyme/Substrate master mix. Incubate at room temperature for 15 minutes to allow for compound-enzyme pre-equilibration.
6. Initiate the reaction by adding 5.0 µL of the 2X ATP Mix.
7. Seal the plate and incubate at 30°C for the optimized reaction time (typically 60 minutes, ensuring ATP consumption remains below 10% to maintain initial velocity conditions).
Phase 3: Termination and Detection
8. Add 10 µL of the primary depletion reagent (e.g., ADP-Glo™ Reagent) to all wells. This terminates the kinase reaction and actively degrades all unconsumed ATP[6]. Incubate for 40 minutes at room temperature.
9. Add 20 µL of the secondary detection reagent (Kinase Detection Reagent). This simultaneously converts the generated ADP back into ATP and introduces the luciferase/luciferin components[6].
10. Incubate for 30 minutes at room temperature, then read the luminescence using a multi-mode microplate reader.
System Validation & Quality Control
A robust protocol must be a self-validating system. To ensure the integrity of the data generated by the pyrazine compounds, the following internal controls must be satisfied:
Z'-Factor Verification: Every assay plate must include maximum signal (DMSO vehicle + enzyme + ATP) and minimum signal (no enzyme + ATP) controls. The assay is only deemed valid if the calculated Z'-factor is
≥
0.7, indicating excellent assay robustness and a high signal-to-background ratio[6].
DMSO Tolerance Profiling: Pyrazine derivatives are highly hydrophobic and require DMSO for solubility. A preliminary DMSO titration (0.1% to 5%) must be run against the kinase to establish the maximum tolerated dose. If the vehicle inhibits the kinase by >10%, the assay window is compromised.
Orthogonal Mechanism Validation (ATP Shift): To definitively prove that a novel pyrazine hit is ATP-competitive, the
IC50
must be evaluated at both
Km
and
10×Km
ATP concentrations. A rightward shift in the dose-response curve (higher
IC50
) at
10×Km
mathematically validates competitive binding at the hinge region[3].
References
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) . NIH / PMC. Available at:[Link]
Targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts To Lead Small Molecule Inhibitors to Clinical Trials . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies . NIH / PMC. Available at:[Link]
Application Note and Protocols for a Cell-Based Assay to Identify and Characterize Agonists for the Orphan G Protein-Coupled Receptor 139 (GPR139)
Introduction: The Therapeutic Potential of Targeting GPR139 The orphan G protein-coupled receptor GPR139 has emerged as a compelling therapeutic target for a range of neuropsychiatric disorders.[1][2] Predominantly expre...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Therapeutic Potential of Targeting GPR139
The orphan G protein-coupled receptor GPR139 has emerged as a compelling therapeutic target for a range of neuropsychiatric disorders.[1][2] Predominantly expressed in the central nervous system, particularly in regions like the habenula and striatum, GPR139 is implicated in the modulation of key neural circuits.[2][3] Its activation has been shown to counteract the signaling of the μ-opioid receptor, suggesting its potential in developing novel treatments for substance use disorders and other neurological conditions.[4][5]
The diverse chemical structures of known GPR139 agonists highlight the receptor's promiscuity and the opportunity for discovering novel chemical matter with therapeutic potential.[1] This application note provides a comprehensive guide for a robust cell-based assay to identify and characterize novel GPR139 agonists, using the hypothetical compound 2-Chloro-6-(4-piperidinyloxy)pyrazine as an example. The principles and protocols detailed herein are broadly applicable to a wide range of small molecules.
The Scientific Principle: GPR139-Mediated Calcium Mobilization
GPR139 primarily signals through the Gq/11 G protein pathway.[3][5][6] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7] This transient increase in intracellular calcium is a hallmark of Gq/11-coupled GPCR activation and serves as a robust and measurable readout for agonist activity.[8][9]
This protocol details a fluorescent-based calcium mobilization assay, a common method for screening GPCR agonists.[1][8]
Materials and Reagents
Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR139.
Cell Culture Medium: Ham's F-12 or DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Test Compound: 2-Chloro-6-(4-piperidinyloxy)pyrazine, dissolved in DMSO to a stock concentration of 10 mM.
Positive Control: A known GPR139 agonist (e.g., JNJ-63533054 or TAK-041) at a stock concentration of 10 mM in DMSO.[2][10]
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive fluorescent dye.
Probenecid: An anion-exchange inhibitor to prevent dye leakage from cells.
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
Fluorescence Plate Reader: Equipped with bottom-read capabilities and appropriate filters for the chosen dye (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).
Step-by-Step Methodology
Cell Culture and Plating:
Culture the GPR139-expressing cells according to standard cell culture protocols.
The day before the assay, harvest the cells and seed them into the assay plates at a density of 20,000-40,000 cells per well.
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
Compound Plate Preparation:
Prepare serial dilutions of the test compound and positive control in assay buffer. A common starting concentration is 10 µM, followed by 1:3 or 1:10 dilutions.
Include a vehicle control (DMSO in assay buffer) and a no-compound control (assay buffer only).
Dye Loading:
Prepare a loading solution of the calcium indicator dye in assay buffer, including probenecid, according to the manufacturer's instructions.
Aspirate the cell culture medium from the assay plates and add the dye loading solution to each well.
Incubate the plates for 45-60 minutes at 37°C, protected from light.
Assay Performance:
Set up the fluorescence plate reader to measure the fluorescence intensity of each well over time.
Establish a baseline fluorescence reading for 10-20 seconds.
Add the compound dilutions from the compound plate to the assay plate.
Immediately begin reading the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the transient calcium flux.
Experimental Workflow
Caption: Workflow for the calcium mobilization assay.
Data Analysis and Interpretation
The primary data output will be the change in fluorescence intensity over time. For each well, calculate the peak fluorescence response after compound addition, subtracting the baseline fluorescence.
Normalization: Normalize the data to the vehicle control (0% activity) and the maximum response of the positive control (100% activity).
Dose-Response Curve: Plot the normalized response against the logarithm of the compound concentration.
Potency (EC50): Fit the dose-response data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Efficacy: The maximum response of the test compound relative to the positive control indicates its efficacy.
Sample Data Table
Compound Concentration (nM)
Normalized Response (%)
0.1
5
1
15
10
45
100
85
1000
98
10000
100
Trustworthiness and Self-Validation
The integrity of the assay relies on a robust set of controls:
Vehicle Control (e.g., 0.1% DMSO): Establishes the baseline response and ensures that the solvent does not affect cell signaling.
Positive Control (Known GPR139 agonist): Confirms that the assay system is responsive and provides a benchmark for maximal activation.
Negative Control (Untransfected parental cells): Demonstrates that the observed response is specific to GPR139 activation and not due to off-target effects of the compound on the cells.
Consistent performance of these controls across experiments validates the reliability and reproducibility of the assay.
Application Notes and Protocols for Cytotoxicity Evaluation of Pyrazine-Piperidine Compounds
Introduction: The Growing Significance of Pyrazine-Piperidine Scaffolds in Oncology The confluence of pyrazine and piperidine moieties into single molecular entities has given rise to a promising class of heterocyclic co...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Growing Significance of Pyrazine-Piperidine Scaffolds in Oncology
The confluence of pyrazine and piperidine moieties into single molecular entities has given rise to a promising class of heterocyclic compounds with significant therapeutic potential, particularly in oncology.[1][2] The pyrazine ring, a nitrogen-containing heterocycle, is a key pharmacophore in numerous biologically active molecules, while the piperidine nucleus is a prevalent feature in many anticancer agents known to inhibit cell proliferation and induce apoptosis.[3][4] The synergistic combination of these two scaffolds has led to the development of novel derivatives that exhibit potent cytotoxic effects against various cancer cell lines.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic properties of novel pyrazine-piperidine compounds. We will delve into the rationale behind selecting appropriate assays, provide detailed, field-proven protocols, and offer insights into the interpretation of results. Our focus is on empowering researchers to generate robust and reproducible data, accelerating the journey of these promising compounds from the bench to potential clinical applications.
I. Foundational Assays for Initial Cytotoxicity Screening
A tiered approach is recommended for assessing the cytotoxic profile of novel pyrazine-piperidine compounds. The initial phase typically involves determining the compound's effect on cell viability and membrane integrity.
A. MTT Assay: A Measure of Metabolic Activity
The MTT assay is a cornerstone of cytotoxicity testing, providing a quantitative measure of a cell population's metabolic activity, which in turn serves as an indicator of cell viability.[7][8] This colorimetric assay is based on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7] The intensity of the resulting color is directly proportional to the number of viable cells.
Protocol 1: MTT Assay for Cell Viability
Materials:
96-well flat-bottom microplates
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
Complete cell culture medium
Pyrazine-piperidine compound stock solution (in DMSO)
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
Multi-well spectrophotometer (plate reader)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
Compound Treatment: Prepare serial dilutions of the pyrazine-piperidine compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[11]
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[9]
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
Data Analysis:
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[4]
Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
B. Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[12] LDH is a stable cytoplasmic enzyme present in all cells.[12] When the cell membrane is compromised, LDH is released into the culture medium. This assay provides a reliable measure of cytotoxicity by quantifying the amount of LDH in the supernatant.[13]
Protocol 2: LDH Cytotoxicity Assay
Materials:
96-well flat-bottom microplates
Cancer cell line of interest
Complete cell culture medium
Pyrazine-piperidine compound stock solution (in DMSO)
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Protocol 1, steps 1 and 2).
Assay Controls: It is crucial to include the following controls for accurate data interpretation:
Background Control: Medium only.
Low Control (Spontaneous LDH release): Untreated cells.
High Control (Maximum LDH release): Cells treated with a lysis solution (provided in the kit) 30 minutes before the end of the incubation period.[14]
Experimental: Cells treated with various concentrations of the pyrazine-piperidine compound.
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[14] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
LDH Reaction: Add the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]
Data Analysis:
The percentage of cytotoxicity is calculated using the following formula:[4]
II. Delving Deeper: Mechanistic Cytotoxicity Assays
Once initial cytotoxicity is established, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mode of action for many anticancer agents.
Apoptosis Assay: Unveiling Programmed Cell Death
Flow cytometry-based apoptosis assays are powerful tools for quantifying the percentage of apoptotic and necrotic cells in a population.[15] The most common method utilizes a dual-staining protocol with Annexin V and Propidium Iodide (PI).[16][17]
Annexin V: In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[16][17]
Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeable to live and early apoptotic cells. It can only enter cells with compromised membranes, such as late apoptotic and necrotic cells, where it intercalates with DNA.[16]
By using both stains, we can differentiate between four cell populations:
Annexin V- / PI- : Live cells
Annexin V+ / PI- : Early apoptotic cells
Annexin V+ / PI+ : Late apoptotic or necrotic cells
Annexin V- / PI+ : Necrotic cells
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
Materials:
Flow cytometer
Cancer cell line of interest
Complete cell culture medium
Pyrazine-piperidine compound stock solution (in DMSO)
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with the pyrazine-piperidine compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time. Include a vehicle control.
Cell Harvesting: After treatment, collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant.
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[16][17]
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[18]
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (or as per the kit instructions).[18]
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.[18]
Data Analysis:
The flow cytometer will generate dot plots showing the distribution of the four cell populations. The percentage of cells in each quadrant is then quantified.
III. Visualizing the Experimental Workflow and Potential Mechanisms
To aid in understanding the experimental processes and potential downstream effects of pyrazine-piperidine compounds, the following diagrams are provided.
Figure 2: Step-by-step workflow for the Annexin V/PI apoptosis assay.
Figure 3: Simplified diagram of potential apoptotic pathways induced by pyrazine-piperidine compounds.
IV. Data Presentation and Interpretation
Table 1: Example IC50 Values of Pyrazine-Piperidine Compounds in Different Cancer Cell Lines
Compound
MCF-7 IC50 (µM)
A549 IC50 (µM)
HCT116 IC50 (µM)
PP-001
15.2 ± 1.8
22.5 ± 2.1
18.9 ± 1.5
PP-002
5.8 ± 0.7
8.1 ± 0.9
6.5 ± 0.6
Doxorubicin
0.9 ± 0.1
1.2 ± 0.2
1.1 ± 0.1
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Example Apoptosis Analysis of Compound PP-002 in A549 Cells (48h Treatment)
Treatment
Live Cells (%)
Early Apoptotic (%)
Late Apoptotic/Necrotic (%)
Vehicle Control
95.1 ± 2.3
2.5 ± 0.5
2.4 ± 0.4
PP-002 (8 µM)
45.7 ± 4.1
35.2 ± 3.5
19.1 ± 2.8
Data are presented as mean ± standard deviation from three independent experiments.
V. Concluding Remarks and Future Directions
The protocols and guidelines presented here provide a robust starting point for the comprehensive cytotoxic evaluation of novel pyrazine-piperidine compounds. By systematically assessing cell viability, membrane integrity, and the induction of apoptosis, researchers can gain valuable insights into the anticancer potential of these molecules. Further investigations could explore the effects of these compounds on the cell cycle, the expression of key apoptotic proteins, and their activity in more complex in vitro models such as 3D spheroids. The ultimate goal is to identify lead compounds with potent and selective cytotoxicity against cancer cells, paving the way for further preclinical and clinical development.
VI. References
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
MDPI. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. [Link]
PubMed. (2026). Exploring the Therapeutic Landscape: Synthesis, Characterization, and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores in Human Lung Carcinoma Treatment. [Link]
ResearchGate. (n.d.). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. [Link]
PMC. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. [Link]
PMC. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. [Link]
Bentham Science. (2026). Exploring the Therapeutic Landscape: Synthesis, Characterization, and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores in Human Lung Carcinoma Treatment. [Link]
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
PLOS One. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
PMC. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. [Link]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2-Alkoxy-6-chloropyrazines as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Pyrazine Scaffold as a Privileged Motif in Kinase Inhibition The pyrazine ring, a six-membe...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Pyrazine Scaffold as a Privileged Motif in Kinase Inhibition
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their incorporation into numerous clinically approved drugs.[1][2] In the realm of oncology and inflammatory diseases, the dysregulation of protein kinases is a frequent pathogenic driver. Consequently, the development of small molecule kinase inhibitors has become a major focus of therapeutic research.
The 2,6-disubstituted pyrazine core has emerged as a particularly fruitful scaffold for the design of potent and selective kinase inhibitors.[3][4] The nitrogen atoms of the pyrazine ring often act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[4] This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on a specific, promising subclass: 2-alkoxy-6-chloropyrazines. By systematically modifying the alkoxy substituent at the C2 position, researchers can probe the steric and electronic requirements of the target kinase's active site to optimize potency and selectivity.
This document will detail the synthetic rationale, provide step-by-step protocols for the synthesis of a focused compound library, and outline the necessary in vitro and cell-based assays to elucidate the SAR and identify lead candidates for further development.
Core Rationale: Targeting the Kinome with 2-Alkoxy-6-chloropyrazines
The strategic design of our 2-alkoxy-6-chloropyrazine library is based on the following principles:
The 6-Chloro Group as a Synthetic Handle and Potency Contributor: The chlorine atom at the C6 position serves a dual purpose. It is a key reactive site for the initial nucleophilic aromatic substitution (SNAr) with various alcohols to generate the alkoxy series. Furthermore, the electronic-withdrawing nature of the chlorine can influence the overall electron distribution of the pyrazine ring, potentially enhancing binding affinity to the target kinase.
Systematic Variation of the 2-Alkoxy Group to Probe the ATP-Binding Site: The primary focus of this SAR study is the systematic modification of the alkoxy group at the C2 position. By introducing a range of alkyl and substituted alkyl chains (e.g., linear, branched, cyclic, containing additional functional groups), we can explore the topology of a hydrophobic pocket within the kinase active site. This exploration is crucial for optimizing van der Waals interactions and improving inhibitor potency.
Focus on Cancer-Relevant Kinases: Based on existing literature for related pyrazine-based inhibitors, this study will initially focus on kinases known to be implicated in cancer progression, such as Casein Kinase 2 (CK2) and Pim kinases.[1][5]
Experimental Design and Workflow
A robust SAR study requires a logical and efficient workflow. The following diagram illustrates the proposed experimental plan for the investigation of 2-alkoxy-6-chloropyrazines.
Caption: Workflow for SAR studies of 2-alkoxy-6-chloropyrazines.
Part 1: Synthesis of 2-Alkoxy-6-chloropyrazine Library
Protocol 1: General Procedure for the Synthesis of 2-Alkoxy-6-chloropyrazines
This protocol describes a general method for the synthesis of the target compounds via a nucleophilic aromatic substitution reaction between 2,6-dichloropyrazine and a variety of alcohols.
Materials and Reagents:
2,6-Dichloropyrazine
A selection of alcohols (e.g., methanol, ethanol, isopropanol, cyclobutanol, 2-methoxyethanol)
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Silica gel for column chromatography
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Preparation of the Alkoxide:
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the desired alcohol (1.2 equivalents) and anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.
Nucleophilic Aromatic Substitution:
In a separate flame-dried flask under an inert atmosphere, dissolve 2,6-dichloropyrazine (1.0 equivalent) in anhydrous DMF.
Slowly add the freshly prepared sodium alkoxide solution to the 2,6-dichloropyrazine solution at room temperature.
Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time will vary depending on the alcohol used.
Work-up and Extraction:
Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers and wash with water, followed by brine.
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization:
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Characterize the purified 2-alkoxy-6-chloropyrazine derivatives by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity.
Part 2: In Vitro Biological Evaluation
Protocol 2: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol provides a general method for determining the IC50 values of the synthesized compounds against a target kinase using a TR-FRET assay format. This is a robust and high-throughput compatible method.[6]
Materials and Reagents:
Recombinant kinase of interest (e.g., CK2, PIM1)
Biotinylated substrate peptide specific for the kinase
ATP
Kinase reaction buffer (specific to the kinase, typically containing Tris-HCl, MgCl2, DTT)
Synthesized 2-alkoxy-6-chloropyrazine derivatives dissolved in DMSO
Detection reagents:
Europium-labeled anti-phospho-substrate antibody
Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2)
Detection buffer (containing EDTA to stop the kinase reaction)
384-well low-volume microplates
A microplate reader capable of TR-FRET measurements
Procedure:
Reagent Preparation:
Prepare a 2X kinase solution in the kinase reaction buffer.
Prepare a 2X solution of the biotinylated peptide substrate and ATP in the same buffer. The ATP concentration should be at or near the Km for the specific kinase.
Prepare a serial dilution of the 2-alkoxy-6-chloropyrazine derivatives in DMSO, and then further dilute in the reaction buffer to a 4X final concentration.
Assay Procedure (384-well plate format):
Add 5 µL of the 4X inhibitor solution to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
Add 5 µL of the 2X kinase solution to all wells except the negative control.
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
Incubate the plate at room temperature for the optimized duration (typically 60-120 minutes).
Stop the reaction by adding 10 µL of the detection solution containing the Europium-labeled antibody and Streptavidin-conjugated acceptor.
Incubate for 60 minutes at room temperature to allow for antibody binding.
Data Acquisition and Analysis:
Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
Calculate the TR-FRET ratio (acceptor emission / donor emission).
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Expected SAR Trends
The following table illustrates a hypothetical dataset to guide the analysis of SAR.
Compound ID
R (Alkoxy Group)
IC50 (nM) vs. Target Kinase
1a
-OCH3
150
1b
-OCH2CH3
85
1c
-OCH(CH3)2
45
1d
-O-cyclobutyl
30
1e
-OCH2CH2OCH3
200
Analysis of Expected Trends:
Steric Bulk: An increase in potency from methoxy (1a ) to isopropoxy (1c ) and cyclobutoxy (1d ) would suggest that the kinase has a hydrophobic pocket that can accommodate larger alkyl groups, leading to enhanced van der Waals interactions.
Chain Length and Flexibility: A decrease in potency with a longer, more flexible chain containing a polar group (1e ) might indicate that either the pocket is sterically constrained or that the introduction of the ether oxygen is unfavorable for binding.
This protocol is used to assess the effect of the synthesized compounds on the viability and proliferation of cancer cell lines.
Materials and Reagents:
Cancer cell line of interest (e.g., a line known to be dependent on the target kinase)
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
96-well cell culture plates
Synthesized 2-alkoxy-6-chloropyrazine derivatives dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO) or a solubilizing solution
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
Cell Seeding:
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compounds in the culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
MTT Assay:
Incubate the cells with the compounds for a set period (e.g., 48 or 72 hours).
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Protocol 4: Target Engagement in Cells (Western Blotting)
This protocol is used to confirm that the observed cytotoxic effects are due to the inhibition of the intended kinase target by assessing the phosphorylation status of a known downstream substrate.
Caption: Western Blotting workflow for target engagement.
Procedure:
Cell Culture and Treatment: Seed cells and treat with the inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the GI50) for a predetermined time.
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate.
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Analysis: Re-probe the membrane with antibodies for the total substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A dose-dependent decrease in the phosphorylated substrate signal indicates on-target activity of the inhibitor.
Conclusion and Future Directions
This guide provides a comprehensive framework for initiating and conducting SAR studies on 2-alkoxy-6-chloropyrazines. By following these protocols, researchers can systematically synthesize and evaluate a library of compounds to identify potent and selective kinase inhibitors. The data generated will be invaluable for understanding the structural requirements for kinase inhibition by this scaffold and will guide the design of next-generation inhibitors with improved therapeutic potential. Promising lead compounds identified through this workflow can then be advanced to more complex cellular and in vivo models of disease.
References
Lee, T., et al. (2008). Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines. Arch Pharm (Weinheim), 341(9), 554-61. [Link]
Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorg Med Chem Lett, 28(8), 1336-1341. [Link]
ChEMBL. (n.d.). Document: Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (CHEMBL4219163). [Link]
Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
Setyowati, W. A. E., et al. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 8(12), 2098-2112. [Link]
Al-Suwaidan, I. A., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(23), 2097-2119. [Link]
INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
Park, J., et al. (2021). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. New Journal of Chemistry, 45(3), 1368-1372. [Link]
Dowling, J. E., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved kinome-wide selectivity. bioRxiv. [Link]
Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. OSTI.GOV. [Link]
Nicewonder, D., et al. (2006). Novel Inhibitors of B-RAF Based on a Disubstituted Pyrazine Scaffold. Generation of a Nanomolar Lead. Journal of Medicinal Chemistry, 49(1), 30-33. [Link]
Li, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents. International Journal of Molecular Sciences, 21(5), 1665. [Link]
Application Notes and Protocols for the Derivatization of 2-Chloro-6-(4-piperidinyloxy)pyrazine in Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold The pyrazine moiety is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and FDA-approved dru...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrazine moiety is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in the design of kinase inhibitors and other targeted therapies.[2][3] The compound 2-chloro-6-(4-piperidinyloxy)pyrazine represents a versatile building block for the synthesis of novel drug candidates. This molecule offers two primary points for chemical modification: the secondary amine of the piperidine ring and the chloro-substituent on the pyrazine core. This guide provides detailed protocols and scientific rationale for the derivatization of this scaffold, empowering researchers to generate diverse chemical libraries for drug discovery programs.
Core Reactive Sites and Strategic Derivatization
The chemical architecture of 2-chloro-6-(4-piperidinyloxy)pyrazine presents two distinct opportunities for synthetic elaboration, as illustrated below. The nucleophilic secondary amine of the piperidine ring is readily functionalized through a variety of reactions, including N-acylation, N-alkylation, and reductive amination. Concurrently, the 2-chloro-substituent on the electron-deficient pyrazine ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of aryl and heteroaryl moieties.
Caption: Key reactive sites for derivatization of 2-chloro-6-(4-piperidinyloxy)pyrazine.
Part 1: Functionalization of the Piperidine Nitrogen
The secondary amine of the piperidine moiety offers a straightforward entry point for diversification. The following protocols detail common and robust methods for its functionalization.
Protocol 1.1: N-Acylation
N-acylation of the piperidine nitrogen to form a stable amide bond is a highly efficient transformation. This reaction is typically carried out using an acylating agent such as an acyl chloride or anhydride in the presence of a non-nucleophilic base to scavenge the acid byproduct.[4]
Scientific Rationale: The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The choice of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to prevent competition with the piperidine nitrogen for the acylating agent.
Detailed Protocol:
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-6-(4-piperidinyloxy)pyrazine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired N-acylated product.
Protocol 1.2: N-Alkylation
Direct N-alkylation with alkyl halides provides a common method for introducing alkyl substituents. The use of a base is necessary to neutralize the hydrohalic acid formed during the reaction.[5]
Scientific Rationale: This reaction proceeds via an Sₙ2 mechanism where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide. To minimize the formation of a quaternary ammonium salt byproduct, the alkyl halide should be added slowly to maintain an excess of the amine nucleophile.[6]
Detailed Protocol:
Reaction Setup: To a solution of 2-chloro-6-(4-piperidinyloxy)pyrazine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (1.5 eq.).
Reagent Addition: Slowly add the alkylating agent (e.g., an alkyl halide) (1.0-1.2 eq.) to the stirred solution at room temperature.
Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Purify the residue by column chromatography on silica gel to afford the N-alkylated product.
Protocol 1.3: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and offers a milder alternative to direct alkylation, often with higher yields and fewer side products.[7][8] This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction with a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[9][10]
Scientific Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that preferentially reduces the iminium ion over the starting aldehyde or ketone, thus preventing side reactions.[11] Acetic acid can be used as a catalyst, particularly for less reactive ketones.
Detailed Protocol:
Reaction Setup: In a flask, dissolve 2-chloro-6-(4-piperidinyloxy)pyrazine (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. If the carbonyl compound is a ketone, a catalytic amount of acetic acid may be added.
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude product by column chromatography on silica gel.
Part 2: Functionalization of the Pyrazine Core via Cross-Coupling Reactions
The chloro-substituent at the C2 position of the pyrazine ring is amenable to palladium-catalyzed cross-coupling reactions, which are instrumental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species (boronic acid or ester) with a halide.[2] This reaction is catalyzed by a palladium complex and requires a base.
Scientific Rationale: The catalytic cycle involves the oxidative addition of the chloropyrazine to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Detailed Protocol:
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-chloro-6-(4-piperidinyloxy)pyrazine (1.0 eq.), the aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (K₂CO₃) (2.0 eq.).
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane (DME)) and water.
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2.2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds between an aryl halide and an amine.[3][12] This reaction has broad utility in medicinal chemistry for the synthesis of arylamines.
Scientific Rationale: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the chloropyrazine to a Pd(0) complex. The amine then coordinates to the palladium, and after deprotonation by a base, reductive elimination forms the desired C-N bond and regenerates the catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for efficient coupling with less reactive aryl chlorides.[13]
Detailed Protocol:
Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-chloro-6-(4-piperidinyloxy)pyrazine (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq.).
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
Reaction Conditions: Heat the sealed reaction vessel to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Summary of Derivatization Strategies
Reaction
Reagents
Solvent
Base
Temperature (°C)
Typical Reaction Time (h)
N-Acylation
Acyl chloride/anhydride
DCM, THF
TEA, DIPEA
0 to RT
2-4
N-Alkylation
Alkyl halide
Acetonitrile, DMF
K₂CO₃
RT to 80
4-16
Reductive Amination
Aldehyde/Ketone, NaBH(OAc)₃
DCE, THF
-
RT
2-24
Suzuki Coupling
Arylboronic acid, Pd(PPh₃)₄
Toluene/H₂O, Dioxane/H₂O
K₂CO₃
80-100
6-24
Buchwald-Hartwig
Amine, Pd₂(dba)₃, Ligand
Toluene, Dioxane
NaOtBu
80-110
12-24
Characterization of Derivatives
The successful synthesis of novel derivatives should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[14][15] The appearance of new signals corresponding to the introduced functional group and shifts in the signals of the parent molecule will confirm the derivatization.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds. LC-MS is a valuable tool for monitoring reaction progress and confirming the molecular weight of the product.
Application Note: Scale-Up Synthesis of 2-Chloro-6-(4-piperidinyloxy)pyrazine Hydrochloride
Strategic Rationale & Introduction The 2-chloro-6-(4-piperidinyloxy)pyrazine scaffold is a highly versatile building block in modern medicinal chemistry. Pyrazine-piperidine motifs are frequently utilized in the synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Rationale & Introduction
The 2-chloro-6-(4-piperidinyloxy)pyrazine scaffold is a highly versatile building block in modern medicinal chemistry. Pyrazine-piperidine motifs are frequently utilized in the synthesis of advanced pharmaceutical intermediates, including allosteric SHP2 inhibitors designed for the treatment of solid tumors[1].
Transitioning the synthesis of this molecule from a discovery-scale medicinal chemistry route to a multi-kilogram process requires overcoming several critical bottlenecks. Discovery routes often rely on hazardous reagents (e.g., sodium hydride) and chromatographic purification, which are unviable on a process scale. This application note details a highly optimized, chromatography-free, two-step scale-up protocol to produce 2-chloro-6-(4-piperidinyloxy)pyrazine as a stable hydrochloride salt (CAS 1220036-90-7)[2].
Process Chemistry & Mechanistic Insights
As a self-validating system, every reagent and operational parameter in this protocol has been selected based on mechanistic causality and scale-up safety.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The synthesis begins with the SNAr of 2,6-dichloropyrazine using N-Boc-4-hydroxypiperidine.
Base and Solvent Selection: Traditional discovery routes often employ NaH in DMF. On scale, NaH generates stoichiometric hydrogen gas (a severe flammability hazard), and DMF can undergo dangerous exothermic decomposition in the presence of strong bases. We utilize Potassium tert-butoxide (t-BuOK) in anhydrous THF . This combination provides a homogeneous, easily controlled alkoxide generation step without gas evolution.
Chemoselectivity (Mono- vs. Di-substitution): Because 2,6-dichloropyrazine possesses two identical leaving groups, careful control is required to prevent over-substitution[3]. To kinetically favor mono-substitution, we employ an inverse-addition strategy . The pre-formed alkoxide is added dropwise to a cold (0 °C) solution of the pyrazine. This ensures the electrophile is always in molar excess during the reaction, suppressing the di-substituted impurity to < 2%.
Step 2: Boc Deprotection & Direct Crystallization
Self-Purifying Isolation: The intermediate N-Boc ether is a viscous oil that is difficult to crystallize. Instead of chromatographic purification, it is carried forward crude. Deprotection is executed using 4M HCl in ethyl acetate (EtOAc) . As the Boc group is cleaved (releasing CO₂ and isobutylene), the resulting secondary amine immediately forms a hydrochloride salt. Because this salt is highly insoluble in EtOAc, it crystallizes directly out of the reaction matrix. This precipitation drives the equilibrium forward (Le Chatelier's principle) and purges organic impurities into the mother liquor, yielding a highly pure product[2].
Logical Relationships & Workflow Visualization
Logical relationship between scale-up challenges and implemented process chemistry solutions.
Synthetic workflow for 2-chloro-6-(4-piperidinyloxy)pyrazine hydrochloride.
Quantitative Data & Process Optimization
The following tables summarize the empirical data driving the process choices and the final analytical specifications required for downstream pharmaceutical use.
Table 1: Optimization of SNAr Conditions (100g Scale Evaluation)
Entry
Base / Solvent
Temp (°C)
Addition Method
Mono:Di Ratio
Yield (%)
Scalability Assessment
1
NaH / DMF
0 to 25
Standard
85:15
78
Poor (H₂ gas, thermal hazard)
2
K₂CO₃ / MeCN
80
Standard
90:10
45
Moderate (Sluggish reaction)
3
t-BuOK / THF
0 to 25
Standard
88:12
81
Good (Safe, but high impurity)
4
t-BuOK / THF
0 to 5
Inverse
98:2
92
Excellent (Adopted for scale-up)
Table 2: Analytical Specifications for the Final Isolated Product
Parameter
Specification
Analytical Method
Appearance
White to off-white crystalline powder
Visual Inspection
Chemical Purity
≥ 98.0% (Area %)
HPLC (UV at 254 nm)
Identity
Conforms to structure
¹H NMR (DMSO-d₆)
Mass (ESI+)
m/z 214.1 [M+H]⁺
LC-MS
Water Content
≤ 0.5%
Karl Fischer Titration
Detailed Experimental Protocols (1.0 kg Scale)
Protocol 1: Synthesis of tert-butyl 4-((6-chloropyrazin-2-yl)oxy)piperidine-1-carboxylate
Equipment: 20 L jacketed glass reactor (Main Reactor B) and a 10 L secondary vessel (Reactor A), both equipped with overhead stirrers, internal temperature probes, and nitrogen inlets.
Alkoxide Formation: In Reactor A, charge N-Boc-4-hydroxypiperidine (1.42 kg, 7.05 mol, 1.05 equiv) and anhydrous THF (5 L) under N₂. Cool to 10 °C. Add t-BuOK (0.83 kg, 7.38 mol, 1.10 equiv) portion-wise over 30 minutes. Stir for an additional 45 minutes to ensure complete alkoxide formation.
Electrophile Preparation: In Main Reactor B, charge 2,6-dichloropyrazine (1.00 kg, 6.71 mol, 1.00 equiv) and anhydrous THF (5 L). Cool the solution to 0 °C using the jacketed chiller.
Inverse Addition: Transfer the alkoxide solution from Reactor A dropwise into Reactor B over 2.5 hours. Critical Control Parameter: Maintain the internal temperature of Reactor B between 0–5 °C to prevent di-substitution.
Reaction Maturation: Once the addition is complete, allow the reaction to warm naturally to 20 °C and stir for 4 hours. Monitor by HPLC until 2,6-dichloropyrazine consumption is >98%.
Workup: Quench the reaction by slowly adding chilled water (5 L). Extract the mixture with EtOAc (2 x 5 L). Wash the combined organic layers with saturated aqueous NaCl (5 L).
Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40 °C, 50 mbar) to afford the intermediate as a viscous pale-yellow oil. Use directly in Protocol 2.
Protocol 2: Synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride
Equipment: 20 L jacketed glass reactor with a robust gas venting/scrubber system.
Dissolution: Dissolve the crude intermediate oil from Protocol 1 (~2.1 kg) in EtOAc (3 L) in the 20 L reactor at 20 °C.
Deprotection: Slowly charge 4M HCl in EtOAc (8 L, ~32 mol) over 1 hour via an addition funnel.
Safety Note: This step generates significant volumes of CO₂ and isobutylene gas. Ensure the addition rate is controlled to prevent excessive foaming, and verify that the scrubber system is fully operational.
Crystallization: Stir the mixture at 25 °C for 12 hours. As the reaction progresses, a thick white precipitate of the hydrochloride salt will form.
In-Process Control: Monitor the supernatant by HPLC. Proceed to isolation when the Boc-protected intermediate is undetectable.
Isolation: Cool the suspension to 5 °C and stir for 2 hours to maximize product recovery. Filter the suspension through a large filter nutsche.
Washing & Drying: Wash the filter cake with cold EtOAc (2 x 2 L) to displace the acidic mother liquor and remove organic trace impurities. Dry the white solid in a vacuum oven at 45 °C for 24 hours to a constant weight.
Yield: ~1.50 kg (89% overall yield over two steps from 2,6-dichloropyrazine).
References[3] Title: Nitrogen containing heterocyclic compounds and medicines containing the same (US6995144B2)
Technical Support Center: Optimizing SNAr Reactions for 2,6-Dichloropyrazine
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize nucleophilic aromatic substitution (SNAr) reactions on 2,6-dichloropyrazine.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize nucleophilic aromatic substitution (SNAr) reactions on 2,6-dichloropyrazine. On paper, the electron-deficient nature of the pyrazine ring makes it an ideal electrophile. In practice, the delicate balance between achieving mono-substitution, preventing over-reaction (oligomerization), and avoiding regiochemical scrambling requires rigorous kinetic control.
This guide bypasses generic advice to provide field-proven, mechanistically grounded protocols and troubleshooting strategies designed to make your workflows robust and self-validating.
Architectural Logic of 2,6-Dichloropyrazine SNAr
Before executing a protocol, it is critical to understand the reaction pathway. The introduction of the first electron-donating group (amine or alkoxide) theoretically deactivates the pyrazine ring. However, localized high concentrations of nucleophiles or excessive thermal energy can easily override this electronic deactivation, driving the reaction toward di-substitution or complex oligomerization[1].
Fig 1: Logical workflow for optimizing mono-SNAr reactions on 2,6-dichloropyrazine.
Objective: Achieve high-yielding mono-amination while suppressing N,N-diheteroarylation.
Causality: Amines are soft nucleophiles. While the first substitution lowers the electrophilicity of the pyrazine ring, localized high concentrations of the amine can push the reaction toward di-substitution. Dropwise addition and strict stoichiometric control are non-negotiable.
Preparation: Dissolve 2,6-dichloropyrazine (1.0 equiv) in anhydrous DMF to achieve a 0.1 M concentration under N₂. Causality: Polar aprotic solvents like DMF stabilize the Meisenheimer complex intermediate during the SNAr transition state.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Causality: A sterically hindered, non-nucleophilic base acts as an acid scavenger without competing for the electrophilic carbon.
Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.
Nucleophile Addition: Dissolve the amine nucleophile (1.05 equiv) in a small volume of DMF and add it dropwise over 30–45 minutes.
Self-Validation Checkpoint: After warming to room temperature for 1 hour, withdraw a 10 µL aliquot, quench in 500 µL of 1:1 MeCN/H₂O, and analyze via LC-MS. The protocol is validated and ready for workup ONLY when the starting material peak is <5% and the mono-substituted [M+H]+ mass is dominant, with strictly zero signal corresponding to the di-adduct mass. If the di-adduct appears before the starting material is consumed, your addition rate was too fast or mixing was inadequate.
Objective: Synthesize 2-chloro-6-methoxypyrazine without hydrolysis.
Causality: Alkoxides are hard, highly reactive nucleophiles. Excess heat or extended reaction times lead to rapid di-substitution or hydrolysis to the pyrazinol.
Preparation: Dissolve 2,6-dichloropyrazine (1.0 equiv) in anhydrous methanol.
Thermal Control: Bring the solution to a controlled reflux (approx. 65 °C).
Nucleophile Addition: Add sodium methoxide (1.0 equiv) in stoichiometric amounts[2].
Self-Validation Checkpoint: Monitor the reaction strictly at the 6-hour mark. Quench a 50 µL aliquot in water. If TLC shows a highly polar, UV-active baseline spot, hydrolysis has occurred. Stop the reaction immediately and proceed to cold aqueous workup.
Quantitative Optimization Data
The following table synthesizes field data to illustrate how parameter adjustments dictate the fate of the 2,6-dichloropyrazine core.
*Note: 2-chloro-6-methoxypyrazine is highly volatile; isolated yields vary heavily based on handling and vacuum exposure[2].
Troubleshooting & FAQs
Q1: When reacting 2,6-dichloropyrazine with amines, I am observing a complex mixture of oligomers instead of the mono-aminated product. Why?A: This is a well-documented phenomenon. The amination of 2-halosubstituted 6-membered heterocycles often leads to N,N-diheteroarylation. For instance, reacting 2,6-dichloropyrazine with adamantane-containing amines can produce inseparable oligomers comprising 2–3 pyrazine units combined with 3 or 4 amine fragments[1].
Solution: Strictly limit the amine to 1.0 equivalent, use high dilution, and keep temperatures low. If your actual goal is di-amination, abandon SNAr for the second step and utilize a Palladium-catalyzed cross-coupling system (e.g., Pd(0) with a Ph-JosiPhos ligand) which provides much cleaner conversion[1].
Q2: I am detecting a product with substitution at an unexpected position. Is regiochemical scrambling possible?A: Yes. While 2,6-dichloropyrazine typically undergoes standard ipso-substitution, pyrazine systems can occasionally undergo tele-substitution, where the nucleophile attacks a position distant from the leaving group[4].
Causality:Tele-substitution occurs when the initial attack of the nucleophile happens at an unsubstituted ring carbon, followed by proton loss and elimination of the distant chloride[4].
Solution:Tele-substitution is favored by softer nucleophiles and less polar solvents[4]. To enforce strict ipso-SNAr, use highly polar aprotic solvents (DMF or DMSO) which stabilize the standard Meisenheimer complex at the halogenated carbon.
Q3: My methoxylation reaction yields a product that turns into a "white oil" and degrades. How do I handle 2-chloro-6-methoxypyrazine?A: 2-Chloro-6-methoxypyrazine has a melting point very close to room temperature and a remarkably high vapor pressure, causing it to sublime or oil out upon standing[2].
Causality: The introduction of the methoxy group significantly alters the crystal lattice energy and volatility compared to the dichloro-precursor.
Solution: Do not leave the product under high vacuum for extended periods. For drying, dissolve the product in a minimum amount of ether, dry over anhydrous magnesium sulfate, and remove the ether under mild vacuum. Store the isolated product cold immediately[2].
Q4: Can I use weak nucleophiles like substituted anilines or indazoles in an SNAr with 2,6-dichloropyrazine?A: Yes, but it requires forcing conditions that must be carefully managed. For example, the SNAr reaction of 6-nitroindazole with 2,6-dichloropyrazine in DMF requires heating to 80 °C to yield the mono-substituted intermediate[3].
Solution: Use a mild inorganic base like K₂CO₃ to deprotonate the nucleophile without degrading the pyrazine ring, and monitor the reaction closely via LC-MS to prevent thermal degradation of the starting material[3].
References
[1] Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. nih.gov. 1
[3] Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and impro. biorxiv.org. 3
[4] tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. acs.org. 4
[2] Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). osti.gov. 2
Technical Support Center: Synthesis of 2-Chloro-6-(4-piperidinyloxy)pyrazine
Welcome to the technical support guide for the synthesis of 2-Chloro-6-(4-piperidinyloxy)pyrazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 2-Chloro-6-(4-piperidinyloxy)pyrazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthetic procedure. The following question-and-answer guide provides in-depth explanations, troubleshooting protocols, and the causal reasoning behind our experimental recommendations.
Question 1: My reaction yield is significantly lower than expected. What are the primary factors affecting the yield?
Low yield in this synthesis, a nucleophilic aromatic substitution (SNAr), is a common issue that can typically be traced back to one of three areas: incomplete deprotonation of the nucleophile, suboptimal reaction kinetics, or competing side reactions.
Inefficient Deprotonation: The reaction requires the deprotonation of the hydroxyl group on 4-hydroxypiperidine to form the more nucleophilic alkoxide. The choice and handling of the base are critical.
Causality: A weak base or a base that has degraded due to improper storage (e.g., old sodium hydride) will not generate a sufficient concentration of the piperidin-4-olate anion, leading to a sluggish or incomplete reaction.
Troubleshooting:
Base Selection: Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the alcohol. For a safer, albeit potentially slower, alternative, consider potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which also effectively promote the reaction.
Reagent Quality: Use freshly opened or properly stored NaH (stored under inert atmosphere). If using older NaH, it can be washed with dry hexanes to remove the oil and any surface oxidation, then dried carefully under nitrogen before use.
Suboptimal Reaction Conditions: The SNAr reaction on an electron-deficient ring like pyrazine is generally favorable but is highly dependent on temperature and solvent.
Causality: Insufficient thermal energy can lead to a slow reaction rate, resulting in incomplete conversion within a typical timeframe. The solvent must be ableto dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the substitution.
Troubleshooting:
Temperature: If the reaction is sluggish at room temperature, gently heating to 50-80 °C in a solvent like DMF or DMSO can significantly increase the rate. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
Solvent Choice: Aprotic polar solvents like DMF, DMSO, or NMP are ideal as they effectively solvate the cationic counter-ion (e.g., Na⁺) and do not interfere with the nucleophile.
Side Reactions: The most common side reaction is the formation of a bis-substituted byproduct (see Question 2). Hydrolysis of the starting material or product can also occur if water is present.[1]
Question 2: I've isolated a major impurity with a molecular weight of 302.38 g/mol . What is this byproduct and how can I prevent its formation?
This impurity is almost certainly 2,6-bis(4-piperidinyloxy)pyrazine , the product of a double substitution reaction where 4-hydroxypiperidine has displaced both chlorine atoms on the pyrazine ring.
Mechanism of Formation: After the first substitution to form the desired product, the remaining chlorine atom is still susceptible to nucleophilic attack by another equivalent of the piperidin-4-olate anion. While the first substitution deactivates the ring slightly towards further substitution, this second reaction can still occur, especially if the nucleophile is in excess or the reaction temperature is high.
Prevention Strategies:
Control of stoichiometry is the most effective way to minimize the formation of this byproduct.
Strategy
Rationale
Recommended Ratio (Dichloropyrazine:Nucleophile)
Use Excess Dichloropyrazine
Statistically favors the mono-substitution by ensuring the nucleophile is more likely to encounter a molecule of starting material than a molecule of the mono-substituted product.
1.2 : 1.0
Slow Addition of Nucleophile
Adding the pre-formed piperidin-4-olate solution dropwise to the solution of 2,6-dichloropyrazine maintains a low instantaneous concentration of the nucleophile, disfavoring the second substitution.
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 2,6-dichloropyrazine (1.2 eq) in anhydrous DMF.
Nucleophile Preparation: In a separate flask, suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous DMF. Cool to 0 °C.
Slow Addition: Add a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous DMF to the NaH suspension dropwise. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
Reaction: Add the resulting sodium piperidin-4-olate solution to the 2,6-dichloropyrazine solution dropwise over 30-60 minutes at room temperature.
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should be stopped once the starting 4-hydroxypiperidine is consumed to prevent further reaction to the bis-substituted product.
Question 3: How do I effectively remove unreacted 2,6-dichloropyrazine and the bis-substituted byproduct during purification?
Separating this mixture can be challenging due to the similar nature of the compounds. A multi-step purification strategy is often required.
Objective: To quench the reaction, remove the DMF solvent, and separate the organic products from inorganic salts.
Protocol:
Cool the reaction mixture to 0 °C and cautiously quench by slowly adding saturated aqueous NH₄Cl solution.
Dilute with a large volume of water. The product may precipitate as a solid. If not, extract with an organic solvent like ethyl acetate or dichloromethane (3x).
Combine the organic layers, wash with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Column Chromatography:
Objective: To separate the three key components: 2,6-dichloropyrazine (least polar), the desired product, and 2,6-bis(4-piperidinyloxy)pyrazine (most polar).
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent system and gradually increase the polarity.
Starting Eluent: 100% Hexane or Heptane (to elute non-polar impurities).
Gradient: Gradually increase the percentage of ethyl acetate (e.g., from 0% to 30% Hexane/Ethyl Acetate).
Elution Order:
2,6-Dichloropyrazine
2-Chloro-6-(4-piperidinyloxy)pyrazine (Product)
2,6-bis(4-piperidinyloxy)pyrazine
Recrystallization:
Objective: To achieve high purity of the final product after chromatography or if the crude product is already substantially pure.[2]
Protocol:
Dissolve the crude or column-purified solid in a minimal amount of a hot solvent in which the product has good solubility.
Suitable solvents include isopropanol, ethanol, or a mixture like heptane/ethyl acetate.
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Reference List
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters - ACS Publications. Available at: [Link]
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. RCS Research Chemistry Services. Available at: [Link]
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. ResearchGate. Available at: [Link]
WO2005049583A1 - Synthesis of 2-chloro-3,6-dialkyl pyrazines. Google Patents. Available at:
Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions. PubMed. Available at: [Link]
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]
CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Google Patents. Available at:
Technical Support Center: Byproducts of Piperidin-4-ol Reaction with Dichloropyrazine
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) reaction between piperidin-4-ol and dichloropyrazine. This guide is designed for...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) reaction between piperidin-4-ol and dichloropyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common byproducts and answers to frequently asked questions encountered during this synthetic transformation.
Introduction
The reaction of piperidin-4-ol with dichloropyrazine is a key transformation for synthesizing a variety of compounds with significant interest in medicinal chemistry. The pyrazine core is a common scaffold in many biologically active molecules. However, the bifunctional nature of piperidin-4-ol (containing both a secondary amine and a secondary alcohol) and the two reactive sites on dichloropyrazine can lead to a range of byproducts, complicating reaction outcomes and purification. This guide provides a structured approach to identifying, understanding, and mitigating the formation of these undesired products.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism between piperidin-4-ol and dichloropyrazine?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient pyrazine ring is susceptible to attack by nucleophiles. The piperidine nitrogen of piperidin-4-ol acts as the primary nucleophile, attacking one of the carbon atoms bearing a chlorine atom and displacing it.
Q2: Which nucleophile on piperidin-4-ol is more reactive, the nitrogen or the oxygen?
Generally, the secondary amine (N-H) is a more potent nucleophile than the secondary alcohol (O-H) under neutral or basic conditions typical for this reaction. Therefore, N-arylation is the expected major pathway. However, under certain conditions, particularly with specific catalysts or strong bases that can deprotonate the alcohol, competitive O-arylation can occur. Copper-based catalysts, for instance, have been shown to offer orthogonal selectivity for N- versus O-arylation of aminoalcohols depending on the ligand and base used.[1][2][3][4]
Q3: For an unsymmetrical dichloropyrazine (e.g., 2,3- or 2,5-dichloropyrazine), where will the substitution occur?
Regioselectivity is a critical challenge. The position of nucleophilic attack is governed by the electronic effects of the substituents on the pyrazine ring. For instance, in 2-substituted-3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs the incoming nucleophile to the 5-position, while an electron-donating group directs it to the 3-position.[5][6] Computational models based on descriptors like electron affinity and molecular electrostatic potential can help predict site selectivity on multihalogenated substrates.[7]
Q4: What are the typical reaction conditions?
This reaction is typically carried out in a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), in the presence of a non-nucleophilic base like Diisopropylethylamine (DIPEA) or potassium carbonate. Temperatures can range from room temperature to elevated temperatures (e.g., 80-120 °C) to drive the reaction to completion.
Troubleshooting Guide: Common Byproducts and Solutions
This section addresses specific byproducts observed during the reaction and provides actionable solutions.
Problem 1: Formation of a Disubstituted Byproduct
Question: My reaction is producing a significant amount of a byproduct with a mass corresponding to the addition of two piperidin-4-ol molecules to the dichloropyrazine. How can I favor the monosubstituted product?
Visualizing the Problem:
Caption: Pathway to desired mono- and undesired disubstituted product.
Root Cause Analysis:
The monosubstituted product still contains a reactive C-Cl bond on the electron-deficient pyrazine ring. This product can react with a second molecule of piperidin-4-ol to form the disubstituted byproduct. This secondary reaction is favored by:
Stoichiometry: Using more than one equivalent of piperidin-4-ol.
High Temperatures & Long Reaction Times: These conditions provide the necessary activation energy for the less reactive second substitution to occur.
Concentration: High concentrations of the nucleophile can increase the rate of the second substitution.
Solutions:
Control Stoichiometry: Use a slight excess of the dichloropyrazine (e.g., 1.1-1.2 equivalents) or use piperidin-4-ol as the limiting reagent (≤ 1.0 equivalent). This ensures the nucleophile is consumed before significant disubstitution can occur.
Slow Addition: Add the piperidin-4-ol solution slowly to the reaction mixture containing dichloropyrazine. This maintains a low instantaneous concentration of the nucleophile, favoring the initial, faster monosubstitution.
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material. Monitor the reaction by TLC or LC-MS to stop it once the starting dichloropyrazine is consumed, but before the disubstituted product begins to accumulate significantly.
Problem 2: Detection of an O-Arylated Isomer
Question: I've isolated a byproduct with the same mass as my desired product, but its spectroscopic data (e.g., NMR, IR) is different. I suspect it's the O-arylated isomer. Why is this happening and how can I prevent it?
Visualizing the Problem:
Caption: Competing N-arylation and O-arylation pathways.
Root Cause Analysis:
While the nitrogen of piperidin-4-ol is inherently more nucleophilic, the oxygen can become a competitive nucleophile under certain conditions.
Strong Base: Using a very strong base (e.g., NaH, LHMDS) can significantly deprotonate the hydroxyl group, forming a highly nucleophilic alkoxide. This alkoxide can then compete with the neutral amine in the SNAr reaction.
Catalyst Effects: Certain metal catalysts, particularly copper-based systems, can exhibit distinct preferences for N- or O-arylation depending on the supporting ligand. For example, using a β-diketone ligand with a copper catalyst can favor N-arylation, while a phenanthroline-based ligand can promote O-arylation.[1][2]
Solvent Effects: The choice of solvent can influence the relative nucleophilicity of the amine and alcohol functional groups.
Solutions:
Optimize Base Choice: Use a milder, non-nucleophilic organic base like DIPEA or an inorganic base like K₂CO₃ or Cs₂CO₃. These are generally not strong enough to substantially deprotonate the alcohol, thus preserving the inherent nucleophilic advantage of the amine.
Protecting Group Strategy: For complete control, protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another stable ether before the SNAr reaction. The protecting group can be removed in a subsequent step.
Avoid Ambiguous Catalysts: If not required for activation, perform the reaction without a metal catalyst. If a catalyst is necessary, palladium-based Buchwald-Hartwig conditions are often more selective for N-arylation over O-arylation compared to some copper systems.
Problem 3: Presence of Hydroxypyrazine Byproducts
Question: My mass spectrometry analysis shows a peak corresponding to the replacement of one or both chlorine atoms with a hydroxyl group. Where is this coming from?
Root Cause Analysis:
Dichloropyrazines can be susceptible to hydrolysis, especially under basic conditions at elevated temperatures.[8] The source of water can be:
Adventitious Water: Trace amounts of water present in the solvent or reagents.
Hygroscopic Reagents: Some bases (e.g., K₂CO₃) and solvents (e.g., DMF) can absorb moisture from the atmosphere if not handled under anhydrous conditions.
The resulting hydroxypyrazine is generally unreactive towards further SNAr substitution and represents a yield loss.
Solutions:
Use Anhydrous Conditions: Dry solvents thoroughly using appropriate methods (e.g., molecular sieves, distillation). Use freshly opened or properly stored anhydrous reagents.
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from entering the reaction vessel.
Moderate Temperature: Use the lowest effective temperature to minimize the rate of the competing hydrolysis reaction.
Summary of Potential Byproducts
Byproduct Name
Molecular Formula (Example)¹
Δ Mass from Dichloropyrazine
Key Analytical Signature
Monosubstituted Product (Desired)
C₉H₁₂ClN₃O
+84.12
Target Mass
Disubstituted Byproduct
C₁₄H₂₂N₄O₂
+185.24
M+101.12 from desired product
O-Arylated Isomer
C₉H₁₂ClN₃O
+84.12
Same mass as desired, different NMR shifts
Monohydroxy-chloropyrazine
C₄H₃ClN₂O
-17.00
M-17 from starting material
Dihydroxypyrazine
C₄H₄N₂O₂
-34.00
M-34 from starting material
¹ Based on 2,6-dichloropyrazine (C₄H₂Cl₂N₂) and piperidin-4-ol (C₅H₁₁NO).
Experimental Protocols
Protocol 1: Standard Monosubstitution Reaction
To a dry round-bottom flask under an inert atmosphere (N₂), add 2,6-dichloropyrazine (1.0 eq) and anhydrous DMF (approx. 0.2 M).
Add a non-nucleophilic base, such as powdered anhydrous K₂CO₃ (2.0 eq) or DIPEA (2.5 eq).
In a separate flask, dissolve piperidin-4-ol (0.95 eq) in a small amount of anhydrous DMF.
Add the piperidin-4-ol solution dropwise to the stirred dichloropyrazine mixture at room temperature over 30 minutes.
Heat the reaction mixture to 60-80 °C.
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
Upon consumption of the piperidin-4-ol (or dichloropyrazine, if it is the limiting reagent), cool the reaction to room temperature.
Quench the reaction by slowly adding water.
Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: Purification by Column Chromatography
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., Methanol) and adding silica. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
Column Packing: Pack a silica gel column using a non-polar solvent (e.g., Hexane or Heptane).
Loading: Carefully load the prepared slurry onto the top of the packed column.
Elution: Begin elution with a non-polar mobile phase (e.g., 100% Heptane) and gradually increase the polarity by adding Ethyl Acetate. A typical gradient might be from 0% to 50% Ethyl Acetate in Heptane. The less polar disubstituted product and any remaining dichloropyrazine will elute first, followed by the more polar monosubstituted product.
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting common byproducts.
References
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Figshare.[Link]
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate.[Link]
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.[Link]
N- versus O-Arylation of Aminoalcohols: Orthogonal Selectivity in Copper-Based Catalysts. Journal of the American Chemical Society.[Link]
A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. PubMed.[Link]
A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. ResearchGate.[Link]
N- versus O-arylation of aminoalcohols: orthogonal selectivity in copper-based catalysts. PubMed.[Link]
Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. DSpace@MIT.[Link]
Industrial production method of 2,6-dichloropyrazine.
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Royal Society of Chemistry.[Link]
Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Organic Chemistry Portal.[Link]
Nickel-Catalyzed O-Arylation of N-Protected Amino Alcohols with (Hetero)aryl Chlorides. Wiley Online Library.[Link]
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.[Link]
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity.[Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]
Alkoxide-catalysed hydrolyses of a chlorotriazine in alcohol–water mixtures. A new indirect probe for hydroxide-catalysed hydrolysis. Royal Society of Chemistry.[Link]
Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-(4-piperidinyloxy)pyrazine
Welcome to the Technical Support Center for the synthesis of 2-chloro-6-(4-piperidinyloxy)pyrazine[1]. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks, regioselect...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-chloro-6-(4-piperidinyloxy)pyrazine[1]. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks, regioselectivity issues, or product loss during the two-step synthesis of this critical building block.
Below, you will find a mechanistic breakdown, field-tested protocols, troubleshooting FAQs, and quantitative optimization data to ensure a robust, self-validating synthetic workflow.
Part 1: Mechanistic Workflow & Causality
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 2,6-dichloropyrazine and N-Boc-4-hydroxypiperidine[2], followed by an acidic Boc-deprotection.
The Causality of Yield Loss: 2,6-Dichloropyrazine is a highly electron-deficient symmetric electrophile. The primary cause of yield reduction in Step 1 is over-substitution (forming the 2,6-bis-alkoxy byproduct). Because the first substitution donates electron density into the pyrazine ring, the intermediate is less reactive than the starting material[3]. However, if the alkoxide is present in local excess or the temperature is too high, the second SNAr reaction will proceed[4].
To prevent this, our protocol utilizes inverse addition (adding the pre-formed alkoxide to a cold solution of the pyrazine) and a strict sub-stoichiometric ratio of the alcohol (0.95 equivalents) relative to the pyrazine.
Reaction Pathway Diagram
Figure 1: Mechanistic workflow for the synthesis of 2-chloro-6-(4-piperidinyloxy)pyrazine.
Part 2: Step-by-Step Experimental Protocols
These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria (e.g., gas cessation, TLC confirmation) are met.
Alkoxide Generation: In an oven-dried flask under N₂, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) in anhydrous THF (5 mL/mmol). Cool to 0 °C.
Alcohol Addition: Dissolve N-Boc-4-hydroxypiperidine (0.95 eq) in anhydrous THF (2 mL/mmol). Add dropwise to the NaH suspension over 15 minutes.
Validation Check 1: Stir the mixture at room temperature for 45 minutes. Self-validation: The reaction is ready only when H₂ gas evolution completely ceases, yielding a clear or slightly cloudy homogeneous alkoxide solution.
Inverse Addition: In a separate flask, dissolve 2,6-dichloropyrazine (1.00 eq) in anhydrous THF (3 mL/mmol) and cool to 0 °C. Add the pre-formed alkoxide solution dropwise via cannula or syringe pump over 30–60 minutes, maintaining the internal temperature below 5 °C.
Reaction & Workup: Stir at 0 °C for 2 hours. Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate.
Protocol B: Boc-Deprotection & Salt Isolation
Note: The free amine product is highly water-soluble. Aqueous workup will result in catastrophic yield loss. This protocol isolates the product directly as the HCl salt[1].
Dissolution: Dissolve the purified intermediate from Protocol A in anhydrous Dichloromethane (DCM) (5 mL/mmol).
Acidification: Add a solution of 4M HCl in Dioxane (5.0 eq) dropwise at room temperature.
Validation Check 2: Stir for 2–4 hours. Self-validation: Monitor by TLC (ninhydrin stain). The reaction is complete when the UV-active starting material is completely consumed and a baseline ninhydrin-positive spot appears.
Precipitation & Isolation: As the Boc group is removed, the product will precipitate as the hydrochloride salt. Add diethyl ether (10 mL/mmol) to force complete precipitation.
Filtration: Filter the solid under a nitrogen blanket (the salt can be hygroscopic), wash with cold diethyl ether, and dry under high vacuum to afford 2-chloro-6-(4-piperidinyloxy)pyrazine hydrochloride.
Part 3: Troubleshooting Guides & FAQs
Q: I am seeing a large amount of the 2,6-bis(piperidinyloxy)pyrazine byproduct. How do I stop this?A: Over-substitution occurs when the alkoxide is in excess relative to the pyrazine. Ensure you are using a strict 0.95:1.00 ratio of alcohol to pyrazine. Furthermore, you must use inverse addition (adding alkoxide to the pyrazine). If you add pyrazine to the alkoxide, the pyrazine drops into a massive excess of nucleophile, instantly forming the bis-adduct. Keep the SNAr temperature strictly at 0 °C.
Q: My SNAr conversion is stalling at 60-70%. How do I push it to completion?A: Stalled reactions usually indicate incomplete alkoxide formation or wet solvent quenching the alkoxide. Ensure your THF is strictly anhydrous (Karl Fischer titration < 50 ppm H₂O). Give the NaH and alcohol sufficient time (at least 45 mins at RT) to form the alkoxide before adding it to the pyrazine. Do not heat the SNAr reaction to force completion, as this will only increase bis-substitution.
Q: I used TFA for the deprotection and performed a standard NaOH/DCM aqueous workup, but my yield was under 10%. Where did my product go?A: You washed it down the drain. The free amine of 2-chloro-6-(4-piperidinyloxy)pyrazine is highly polar and water-soluble. It partitions heavily into the aqueous phase during basic workup. Switch to the Protocol B method (HCl in Dioxane) to precipitate the product directly as a solid HCl salt, bypassing the need for an aqueous workup entirely.
Q: Can I use a milder base like K₂CO₃ or Cs₂CO₃ instead of NaH?A: It is not recommended for this specific substrate. Milder bases often fail to fully deprotonate the secondary alcohol of the piperidine ring at low temperatures. This forces you to heat the reaction (e.g., 60–80 °C) to achieve SNAr conversion[3]. Heating 2,6-dichloropyrazine in the presence of an alkoxide dramatically reduces regiocontrol and leads to a complex mixture of mono-substituted, bis-substituted, and hydrolyzed products.
Part 4: Quantitative Data & Optimization Matrix
The following table summarizes the expected outcomes based on different reaction parameters for the SNAr step, highlighting why the NaH/THF/0°C system is the authoritative standard.
Base
Solvent
Temperature
Addition Method
Mono-substitution Yield
Bis-substitution Byproduct
Notes
NaH (1.05 eq)
THF
0 °C
Inverse (Alkoxide to Pyrazine)
82 - 88%
< 5%
Optimal Protocol. Excellent regiocontrol.
NaH (1.05 eq)
THF
0 °C
Standard (Pyrazine to Alkoxide)
40 - 50%
35 - 45%
Local excess of alkoxide drives over-substitution.
NaH (1.05 eq)
DMF
RT
Inverse
60 - 65%
15 - 20%
Higher temp in polar aprotic solvent reduces selectivity.
t-BuOK (1.1 eq)
THF
0 °C
Inverse
70 - 75%
~10%
Acceptable alternative, but t-BuOH byproduct can complicate purification.
K₂CO₃ (2.0 eq)
DMF
80 °C
Batch mixture
< 30%
> 40%
Requires heat for conversion, destroying regioselectivity[3].
Technical Support Center: Navigating the Purification of Pyrazine-Piperidine Compounds
Welcome to the technical support center dedicated to addressing the unique purification challenges presented by pyrazine-piperidine compounds. As a class of molecules rich in pharmaceutical and materials science applicat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to addressing the unique purification challenges presented by pyrazine-piperidine compounds. As a class of molecules rich in pharmaceutical and materials science applications, their successful isolation and purification are paramount to robust research and development.[1][2] This guide is structured to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to overcome common hurdles in your purification workflows.
The inherent basicity of the piperidine moiety, coupled with the often polar nature of the pyrazine ring, necessitates a nuanced approach to purification. Standard protocols may fall short, leading to issues such as poor separation, low recovery, and on-column degradation. Here, we will dissect these challenges and offer detailed, actionable solutions.
Issue 1: My pyrazine-piperidine compound is streaking badly on the silica gel TLC plate and I'm getting significant peak tailing during flash chromatography.
Q: What causes this streaking and peak tailing, and how can I resolve it?
A: This is a classic issue when dealing with basic compounds like those containing a piperidine ring on a standard, slightly acidic silica gel stationary phase. The lone pair of electrons on the piperidine nitrogen can strongly interact with the acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding and acid-base interactions. This leads to a non-uniform elution process, resulting in streaking on a TLC plate and broad, tailing peaks in column chromatography.
Troubleshooting Steps:
Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[3][4]
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol). TEA is a volatile base that will compete with your compound for the acidic sites on the silica, leading to a more uniform elution and sharper peaks.
Ammonia in Methanol: For more polar compounds, a solution of 7N ammonia in methanol can be used as a polar modifier in your eluent system (e.g., 1-10% in dichloromethane).[5]
Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, consider using a different stationary phase.[3]
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of acid-sensitive or highly basic compounds.
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase (C18) chromatography can be a powerful tool. The separation is based on hydrophobicity rather than polar interactions, which can mitigate the issues seen with silica gel.
Issue 2: I'm having difficulty removing unreacted starting materials, particularly the parent amine or halide.
Q: What is the most effective way to remove polar, unreacted starting materials from my less polar pyrazine-piperidine product?
A: An aqueous workup employing an acid-base extraction is often the most efficient first step to remove ionic or highly polar impurities before proceeding to chromatography or crystallization.[6][7] This technique leverages the difference in solubility of a compound in its neutral and ionic forms.
Step-by-Step Protocol: Acid-Base Extraction
Dissolution: Dissolve your crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid, such as 1 M HCl.[7] The basic pyrazine-piperidine product will be protonated, forming a salt that is soluble in the aqueous layer. Unreacted non-basic starting materials and byproducts will remain in the organic layer.
Separation: Separate the aqueous layer containing your protonated product.
Basification: Cool the aqueous layer in an ice bath and add a base, such as 1 M NaOH or saturated sodium bicarbonate, until the solution is basic (confirm with pH paper). This will deprotonate your product, causing it to precipitate or become soluble again in an organic solvent.
Back-Extraction: Extract your now-neutral product back into an organic solvent (e.g., ethyl acetate or dichloromethane).
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your purified product.
Issue 3: My pyrazine-piperidine compound is "oiling out" during recrystallization instead of forming crystals.
Q: Why is my compound forming an oil, and how can I induce crystallization?
A: "Oiling out" typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or when the rate of cooling is too rapid, not allowing sufficient time for an ordered crystal lattice to form.[4] The presence of impurities can also inhibit crystallization.
Troubleshooting Steps:
Slow Cooling: Ensure the solution cools as slowly as possible. An insulated container or a Dewar flask can be beneficial.[8] Rapid cooling often leads to the formation of an oil.
Add More Solvent: Add a small amount of the hot solvent to dissolve the oil, then allow it to cool slowly again.[4]
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.[4]
Seed Crystals: If you have a small amount of the pure, solid compound, add a tiny crystal to the cooled solution to act as a template for crystallization.[4]
Change the Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be advantageous. For many nitrogen-containing heterocycles, alcohol/water or alcohol/ether mixtures can be effective.[9][10]
Issue 4: My purified pyrazine-piperidine compound appears to be degrading over time, often developing a yellow or brown color.
Q: What causes this degradation, and what are the proper storage conditions?
A: The discoloration of piperidine-containing compounds upon storage is often due to oxidation, particularly when exposed to air and light.[11]
Recommendations for Stability and Storage:
Inert Atmosphere: Store your purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
Protection from Light: Use an amber-colored vial or store the compound in a dark place to prevent light-induced degradation.
Temperature Control: For long-term storage, keeping the compound in a refrigerator (2-8 °C) or freezer (-20 °C) can significantly slow down degradation pathways.[11]
Anhydrous Conditions: Piperazine and piperidine compounds can be hygroscopic. Ensure your compound is thoroughly dried before storage and consider storing it in a desiccator to protect it from moisture.
Data Presentation
Table 1: Troubleshooting Guide for Flash Chromatography of Pyrazine-Piperidine Compounds
Problem
Potential Cause
Recommended Solution
Peak Tailing/Streaking
Strong interaction with acidic silica gel
Add 0.1-1% triethylamine or 1-10% of 7N NH₃ in MeOH to the eluent.[3][5]
Low Recovery
Irreversible adsorption on silica gel
Use a less acidic stationary phase like alumina or consider reversed-phase chromatography.[3]
Compound is too polar for the eluent
Gradually increase the polarity of the mobile phase (e.g., gradient elution to a higher percentage of methanol).[5]
Compound Degradation
Acid-sensitivity of the compound
Deactivate the silica gel by pre-flushing with a solvent containing TEA, or use neutral alumina.[3]
Table 2: Common Solvent Systems for Recrystallization of Pyrazine-Piperidine Compounds
Solvent/Solvent System
Comments
Ethanol/Water
A good starting point for moderately polar compounds. Dissolve in hot ethanol and add hot water until turbidity persists, then cool slowly.[9]
Methanol/Diethyl Ether
Suitable for compounds that are highly soluble in methanol. Dissolve in a minimal amount of methanol and slowly add diethyl ether as an anti-solvent.
Toluene/Hexane
A good option for less polar derivatives. Dissolve in hot toluene and add hexane until the solution becomes cloudy, then cool.
Acetic Acid/Water
For highly basic compounds that are difficult to dissolve in common organic solvents, acetic acid can be a suitable solvent for recrystallization.[10]
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
Prepare the Deactivating Solution: Create a solvent mixture identical to your initial, least polar eluent, but with the addition of 1-2% triethylamine.
Pack the Column: Pack your chromatography column with silica gel using your standard procedure (slurry or dry packing).
Flush the Column: Pass 2-3 column volumes of the deactivating solution through the packed column.
Equilibrate the Column: Flush the column with 2-3 column volumes of your initial eluent (without the triethylamine) to remove any excess base.
Load and Elute: Load your sample and proceed with the chromatography using your predetermined solvent system.
Visualization of Workflows
Diagram 1: Decision-Making for Purification Strategy
Technical Support Center: Strategies for the Removal of Unreacted 2,6-Dichloropyrazine
This technical guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2,6-dichloropyrazine in their synthetic workflows. The presence of unreacted starting material can sig...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2,6-dichloropyrazine in their synthetic workflows. The presence of unreacted starting material can significantly impact downstream reactions and the purity of the final product. This document provides a comprehensive overview of effective strategies and detailed protocols for the removal of residual 2,6-dichloropyrazine from a reaction mixture, ensuring the integrity of your research and development processes.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 2,6-dichloropyrazine that influence its removal?
A1: Understanding the physicochemical properties of 2,6-dichloropyrazine is crucial for selecting an appropriate purification method. It is a white to pale yellow crystalline solid with a melting point of 55-58 °C and a boiling point of 187-188 °C.[1][2] It exhibits good solubility in organic solvents such as ethanol, methanol, and acetone, but has limited solubility in water.[2][3][4] Its relatively non-polar nature, with an estimated logP of 1.53, is a key factor in designing extraction and chromatography protocols.[1]
Q2: My reaction is complete, but TLC and HPLC analysis still show the presence of starting material. What is the first step I should take?
A2: The initial step is to perform a simple work-up procedure, which can often remove a significant portion of the unreacted 2,6-dichloropyrazine. A standard aqueous wash of your organic reaction mixture is a good starting point. Given its limited water solubility, multiple extractions with an immiscible organic solvent will partition your desired product into the organic phase, while potentially leaving more polar impurities in the aqueous phase.
Q3: I am working with a water-soluble product. How can I remove the non-polar 2,6-dichloropyrazine?
A3: If your product is water-soluble, you can perform a reverse extraction. After quenching the reaction, you can extract the aqueous layer with a non-polar organic solvent like hexane or a slightly more polar solvent like ethyl acetate.[5] The 2,6-dichloropyrazine will preferentially move into the organic phase, leaving your polar product in the aqueous layer. Multiple extractions will be necessary for efficient removal.[5]
Q4: Are there any chemical methods to quench unreacted 2,6-dichloropyrazine?
A4: Yes, you can add a scavenger reagent to selectively react with the excess 2,6-dichloropyrazine. Due to its electrophilic nature, a water-soluble nucleophile can be added to the reaction mixture. The resulting addition product will be highly polar and can be easily removed during an aqueous work-up.[6] However, you must ensure that the scavenger does not react with your desired product.
Troubleshooting Guides & Detailed Protocols
This section provides in-depth troubleshooting for common issues encountered during the removal of unreacted 2,6-dichloropyrazine and offers step-by-step protocols for various purification techniques.
Issue 1: Inefficient Removal by Simple Liquid-Liquid Extraction
Symptoms:
Significant amount of 2,6-dichloropyrazine remains in the organic layer after multiple aqueous washes.
Emulsion formation during extraction, making phase separation difficult.
Possible Causes & Solutions:
Suboptimal Solvent Choice: The polarity of your extraction solvent may be too similar to that of 2,6-dichloropyrazine.
Solution: If your product is sufficiently polar, switch to a less polar extraction solvent like hexane or a hexane/ethyl acetate mixture to improve the partitioning of 2,6-dichloropyrazine out of the product-containing phase.[5][7]
Insufficient Number of Extractions: A single extraction is often insufficient.
Solution: Perform at least three to four extractions with fresh solvent to achieve a recovery of over 90% of the target compound while removing the impurity.[5][7]
pH of the Aqueous Phase: The solubility of your product and the impurity can be pH-dependent.
Solution: Adjust the pH of the aqueous phase to maximize the solubility of your product in the aqueous layer (if it has acidic or basic functionality) while keeping the 2,6-dichloropyrazine in the organic layer.
Protocol 1: Optimized Liquid-Liquid Extraction
Reaction Quenching: Quench the reaction mixture as per your standard protocol (e.g., with water or a saturated aqueous solution of ammonium chloride).
Solvent Addition: Add an appropriate organic solvent for extraction. The choice of solvent will depend on the polarity of your desired product.
Phase Separation: Transfer the mixture to a separatory funnel. Shake vigorously, venting periodically. Allow the layers to separate completely.
Collection: Drain the lower aqueous layer. Collect the upper organic layer containing your product.
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times.
Combine and Dry: Combine all organic extracts and dry over an anhydrous salt like sodium sulfate or magnesium sulfate.
Concentration: Filter and concentrate the organic layer under reduced pressure to obtain the crude product, which should have a reduced amount of 2,6-dichloropyrazine.
Purification Workflow Decision Diagram
The following diagram illustrates a logical workflow for selecting the most appropriate purification method based on the properties of your product and the level of purity required.
Caption: Decision workflow for purification strategy.
Issue 2: Co-elution of 2,6-Dichloropyrazine with the Product during Column Chromatography
Symptoms:
TLC analysis shows overlapping spots for the product and 2,6-dichloropyrazine.
Fractions collected from the column contain both the product and the starting material.
Possible Causes & Solutions:
Inappropriate Stationary Phase: Standard silica gel may not provide sufficient resolution.
Solution: Consider using a different stationary phase. For non-polar compounds like 2,6-dichloropyrazine, reversed-phase chromatography on a C18 column can be effective.[8][9]
Suboptimal Mobile Phase: The eluent system may not be optimized for separation.
Solution: Perform a systematic optimization of the mobile phase. For normal phase chromatography, a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.[7] For reversed-phase, varying the ratio of acetonitrile to water is a common starting point.[8][10]
Column Packing: Prepare a silica gel column using a non-polar solvent system (e.g., hexane).
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column.
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A 90:10 hexane/ethyl acetate mixture can be a good starting point for eluting pyrazines while retaining more polar impurities.[5][7]
Fraction Collection: Collect fractions and monitor them by TLC.
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Column and Mobile Phase Selection: Use a C18 column. A common mobile phase for pyrazine separation is a mixture of acetonitrile and water.[8][9]
Method Development: Start with an isocratic elution (e.g., 50:50 acetonitrile/water) and then optimize the ratio or introduce a gradient to achieve better separation.[8]
Detection: Use a UV detector set to a wavelength where 2,6-dichloropyrazine and your product absorb, typically around 270 nm for pyrazines.[8]
Injection and Collection: Inject the sample and collect the fractions corresponding to your product peak.
Solvent Removal: Remove the mobile phase, which may require lyophilization if a significant amount of water is present.
Alternative Purification Strategies
Recrystallization
If your desired product is a solid at room temperature and has a different solubility profile than 2,6-dichloropyrazine, recrystallization can be a highly effective purification method.
Protocol 4: Recrystallization
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. 2,6-dichloropyrazine is soluble in ethanol and methanol.[2][4] If your product has low solubility in these solvents, they could be good candidates.
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of your product.
Filtration: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
Drying: Dry the purified crystals under vacuum.
Distillation
Given the boiling point of 2,6-dichloropyrazine (187-188 °C), distillation can be a viable option if your product has a significantly different boiling point.[1] Azeotropic distillation can also be employed to remove impurities.[11]
Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (URL: [Link])
CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google P
US3033864A - Purification of pyrazine - Google P
Greener approach toward one pot route to pyrazine synthesis. (URL: [Link])
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - Oxford Academic. (URL: [Link])
Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. (URL: [Link])
CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method - Google P
Synthesis of 2,6-dichloropyrazine-1-oxide - PrepChem.com. (URL: [Link])
CN103288763A - Industrial production method of 2,6-dichloropyrazine - Google P
DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation - Google P
Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105) - OSTI.GOV. (URL: [Link])
Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (URL: [Link])
US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google P
Technical Support Center: 2-Chloro-6-(4-piperidinyloxy)pyrazine
A Guide to Ensuring Solution Stability in Experimental Settings A Note from Your Senior Application Scientist Part 1: Frequently Asked Questions (FAQs) This section addresses the most common initial questions researchers...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Ensuring Solution Stability in Experimental Settings
A Note from Your Senior Application Scientist
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when working with 2-Chloro-6-(4-piperidinyloxy)pyrazine.
Q1: What are the primary factors that can affect the stability of 2-Chloro-6-(4-piperidinyloxy)pyrazine in my solution?
The stability of this compound is influenced by several key environmental and chemical factors.[1][2] These include:
pH: The molecule contains a basic piperidine nitrogen and a pyrazine ring, making it susceptible to pH-dependent degradation. Acidic or alkaline conditions can catalyze hydrolysis of the ether linkage or substitution of the chlorine atom.[2][3]
Solvent: Protic solvents (like water, methanol, ethanol) can participate in solvolysis reactions. For long-term storage, aprotic solvents such as DMSO or DMF are generally preferred.
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1] Storing solutions at recommended low temperatures is crucial.
Light: Many heterocyclic compounds are sensitive to light.[4] UV or even ambient light can provide the energy to initiate photochemical degradation.[5]
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly at the piperidine ring.
Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis. Could this be due to compound degradation?
Yes, this is a classic sign of compound instability. If you observe new peaks, especially ones that grow over time or upon stress (e.g., leaving the solution on a benchtop), it is highly probable you are seeing degradation products. The first step is to compare the chromatogram of a freshly prepared solution with an aged one. If new peaks are present in the aged sample that are absent in the fresh one, you are dealing with a stability issue.
Q3: What are the recommended storage conditions for stock and working solutions?
To maximize the shelf-life of your solutions, we recommend the following:
Stock Solutions (High Concentration):
Solvent: Use anhydrous, high-purity DMSO or DMF.
Temperature: Store at -20°C or, for extended periods, at -80°C.
Container: Use amber glass vials or tubes wrapped in foil to protect from light.[4]
Handling: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Working Solutions (Diluted, often in aqueous buffer):
Preparation: Prepare fresh daily from your frozen stock solution.
Storage: If short-term storage is unavoidable, keep the solution on ice and protected from light during your experiment. Do not store aqueous solutions for more than 24 hours unless you have conducted a specific stability study confirming their viability.
Q4: What are the most likely degradation products I might encounter?
Based on the structure of 2-Chloro-6-(4-piperidinyloxy)pyrazine, the primary degradation pathways are likely to be hydrolysis and oxidation.
Hydrolysis Product: Cleavage of the ether bond would result in 6-chloropyrazin-2-ol and piperidin-4-ol.
Displacement Product: The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution, especially by components in a complex medium.
Oxidation Product: The piperidine ring, being a secondary amine, is a potential site for oxidation, which could lead to the formation of N-oxides or other oxidized species.[6]
Part 2: Troubleshooting Guide for Common Stability Issues
Problem Encountered
Potential Cause(s)
Recommended Troubleshooting Steps
Decreasing Peak Area of Parent Compound Over Time in HPLC
Compound degradation in the working solution or autosampler.
1. Prepare a fresh standard and inject immediately. Compare its peak area to a sample that has been sitting in the autosampler. 2. If degradation is confirmed, consider using a cooled autosampler (4-8°C). 3. Evaluate the stability in your specific mobile phase or buffer; a pH adjustment may be necessary.[2]
Appearance of New, Unidentified Peaks in Chromatograms
Formation of degradation products.
1. Perform a forced degradation study (see Protocol 3.2) to intentionally generate and identify potential degradants. 2. Use LC-MS to obtain the mass of the unknown peaks, which can help elucidate their structure.[7]
Poor Reproducibility Between Experiments
Inconsistent preparation or storage of solutions leading to variable levels of degradation.
1. Strictly adhere to a standardized protocol for solution preparation and storage. 2. Always prepare fresh working solutions for each experiment. 3. Qualify a new batch of stock solution against the old one before use.
Part 3: Experimental Protocols for Stability Assessment
Adherence to validated protocols is essential for trustworthy and reproducible research.
Protocol 3.1: Preparation of a Validated Stock Solution
Environment: Work in a clean, dry area, under subdued light if possible.
Weighing: Accurately weigh at least 5 mg of 2-Chloro-6-(4-piperidinyloxy)pyrazine hydrochloride powder.
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a target concentration (e.g., 10 mM). Use a calibrated pipette.
Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 30-37°C water bath can be used if necessary, but cool to room temperature immediately after.
Storage: Aliquot into single-use amber vials, purge with an inert gas like nitrogen or argon if possible, and store immediately at -20°C or below.
Protocol 3.2: Forced Degradation Study Workflow
A forced degradation or "stress testing" study is the definitive way to understand a compound's stability profile.[8] It intentionally exposes the drug to harsh conditions to identify potential degradation products and pathways.
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water. This will be your starting solution.
Aliquotting: Dispense 1 mL of this solution into five separate, clearly labeled amber glass vials. One vial will be the unstressed control (T=0).
Stress Conditions:
Acid Hydrolysis: To one vial, add 100 µL of 1M HCl.
Base Hydrolysis: To a second vial, add 100 µL of 1M NaOH.
Oxidation: To a third vial, add 100 µL of 3% H₂O₂.
Thermal Stress: Place the fourth vial in a 60°C oven or water bath.
Incubation: Let all stressed samples (and a control sample at room temperature) incubate for a defined period (e.g., 24 hours).
Neutralization: After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
Analysis: Dilute all samples (including the control) to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze immediately by HPLC-UV or LC-MS.
Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and note the retention times and peak areas of any new impurity peaks.
Caption: Workflow for a forced degradation study.
Protocol 3.3: HPLC-UV Method for Stability Monitoring
This is a general-purpose reverse-phase HPLC method suitable for monitoring the purity of 2-Chloro-6-(4-piperidinyloxy)pyrazine.
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Standard reverse-phase column providing good retention for moderately polar compounds.
Mobile Phase A
0.1% Formic Acid in Water
Provides an acidic modifier to ensure good peak shape for the basic analyte.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Common organic solvent for reverse-phase chromatography.
Gradient
10% B to 90% B over 15 min
A broad gradient ensures elution of the parent compound and potential degradants of varying polarity.
Flow Rate
1.0 mL/min
Standard analytical flow rate.
Column Temp.
30°C
Controlled temperature ensures reproducible retention times.
Injection Vol.
10 µL
UV Detection
254 nm
Pyrazine rings typically have strong absorbance in this region. A full UV scan (200-400 nm) on a fresh sample is recommended to find the optimal wavelength.
Part 4: Data Interpretation & Key Stability Insights
Hypothetical Degradation Pathways
Understanding the chemistry of the molecule allows us to predict its "weak spots." The diagram below illustrates the most probable degradation pathways under hydrolytic and oxidative stress.
Caption: Potential degradation pathways for the compound.
Note: The images in the diagram above are illustrative representations of the chemical structures for visualization purposes.
Example Forced Degradation Data Summary
The table below presents hypothetical data from a forced degradation study, demonstrating how to quantify stability.
Stress Condition
Incubation Time (h)
% Parent Compound Remaining
% Area of Major Degradant
Observations
Control (RT)
24
99.5
< 0.1
Stable at room temperature for 24 hours.
1M HCl @ 60°C
24
75.2
21.8
Significant degradation under acidic conditions.
1M NaOH @ RT
24
45.1
48.5
Highly unstable in basic solution; rapid degradation.
3% H₂O₂ @ RT
24
88.9
9.7
Susceptible to oxidative degradation.
Thermal (60°C)
24
98.1
1.2
Moderately stable with heat in the absence of other stressors.
Interpretation: The data clearly indicate that the compound is most vulnerable to basic hydrolysis. Significant degradation also occurs under acidic and oxidative conditions. This knowledge is critical for formulation development and defining acceptable conditions for your experiments. For example, using buffers with a pH between 4 and 6 would likely enhance stability compared to neutral or basic buffers.
References
Vertex AI Search. Pyrazine, 2-chloro-6-[2-(2-piperidinyl)ethoxy]-, hydrochloride (1:1)
Vertex AI Search.
Vertex AI Search.
Mor. J. Chem. (2022).
NTU Journal of Pure Sciences (2022).
ChemicalBook.
IIP Series. CHEMICAL STABILITY OF DRUGS.
Agency for Toxic Substances and Disease Registry. Analytical Methods for Determining Pyrethrins and Pyrethroids.
International Journal of Research in Pharmaceutical and Biomedical Sciences (2012).
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2026).
Asian Journal of Research in Chemistry (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
Chemical Research in Toxicology (2007). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. [Link]
Pharmaguideline.
Applied Microbiology and Biotechnology (2010). Pyrazines: occurrence, formation and biodegradation. [Link]
Technical Support Center: Preventing Unwanted N-Alkylation During Piperidine-Pyrazine C-N Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal and process chemists who encounter chemoselectivity issues during the synthesis of pyrazine-piperidine scaff...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal and process chemists who encounter chemoselectivity issues during the synthesis of pyrazine-piperidine scaffolds.
When coupling a piperidine derivative to a pyrazine electrophile, the intended reaction is typically a C–N bond formation at the pyrazine ring. However, researchers often observe the rapid formation of N-alkylated piperidine byproducts . This guide explores the mechanistic causality behind this side reaction and provides field-proven, self-validating protocols to ensure chemoselective N-heteroarylation.
Mechanistic Overview: The Competing Pathways
To troubleshoot this issue, we must first understand the kinetic causality. Piperidine is a highly nucleophilic, aliphatic secondary amine (pKa ~ 11.2). In a standard thermal Nucleophilic Aromatic Substitution (SNAr), the pyrazine ring requires significant activation energy (often >100 °C) to overcome its inherent aromatic stabilization .
If any sp³-hybridized electrophiles (e.g., pendant alkyl halides on a bifunctional substrate, or degradation products from halogenated solvents) are present in the reaction matrix, the low activation barrier of aliphatic SN2 N-alkylation will kinetically outcompete the SNAr pathway. To prevent this, we must shift the reaction from kinetic control (which favors SN2) to catalytic control (which favors C(sp²)–N insertion) using transition-metal catalysis.
Q: How can I selectively couple the piperidine nitrogen to the pyrazine ring when an alkyl halide is present on the same molecule?A: Because piperidine contains only a single secondary amine, traditional protecting group strategies are inapplicable if this nitrogen is the intended nucleophile. Instead, you must switch from thermal SNAr to a Palladium-catalyzed Buchwald-Hartwig amination . By using bulky, electron-rich phosphine ligands (e.g., RuPhos), the palladium catalyst selectively and rapidly inserts into the C(sp²)–X bond of the pyrazine, bypassing the C(sp³)–X alkyl halide entirely.
Q: What role does solvent choice play in preventing background N-alkylation?A: Halogenated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are notorious for acting as alkylating agents at elevated temperatures, reacting with piperidine to form N-chloromethyl or N-chloroethyl adducts. Always switch to non-alkylating ethereal or aromatic solvents (e.g., THF, Dioxane, or Toluene) when performing high-temperature couplings .
Q: I am using a piperidine derivative with a primary amine side-chain (e.g., 4-aminopiperidine). How do I prevent over-alkylation?A: In substrates with multiple nucleophilic sites, transition-metal catalysis alone is insufficient. You must employ an orthogonal protecting group strategy. Use N-Boc-protected piperidine derivatives (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) to mask the secondary amine, allowing the primary amine to couple selectively, followed by acidic deprotection .
Comparative Data: SNAr vs. Cross-Coupling
The following table summarizes the chemoselectivity of coupling piperidine with a bifunctional electrophile (2-chloro-5-(chloromethyl)pyrazine) under various conditions.
Data Synthesis: Optimal chemoselectivity is achieved using a highly active Pd/RuPhos system, which allows the reaction to proceed at lower temperatures (60 °C), thereby suppressing the thermal SN2 background reaction.
Troubleshooting Workflow
Use the following decision tree to diagnose and resolve N-alkylation issues in your specific workflow.
Fig 2: Troubleshooting decision tree for mitigating N-alkylation in piperidine-pyrazine couplings.
Self-Validating Experimental Protocol
To guarantee chemoselectivity, utilize this self-validating Buchwald-Hartwig amination protocol. The inclusion of a mandatory In-Process Control (IPC) ensures that the system validates its own catalytic integrity before proceeding to completion.
Self-Validation Check (at t = 30 mins): Withdraw a 50 µL aliquot, quench in MeCN, filter, and analyze via LC-MS.
Condition A (Pass): If the M+ mass corresponds to the desired pyrazinyl-piperidine, the catalytic cycle is active. Proceed to completion (typically 2-4 hours).
Condition B (Fail): If the M+ mass shows the N-alkylated adduct (+R group), the catalytic cycle has failed. Halt heating immediately. This indicates ligand oxidation or insufficient active Pd(0). Verify the integrity of your RuPhos ligand and ensure strict anaerobic conditions before repeating, as unliganded palladium cannot override the kinetic SN2 pathway.
Step 4: Workup
Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.
Concentrate and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).
References
SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. Drug Design, Development and Therapy (via NIH/PubMed).[Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS Publications).[Link]
Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development (ACS Publications).[Link]
Troubleshooting
Troubleshooting low yield in pyrazine ether synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I frequently consult on the challenges of constructing C–O bonds in electron-deficient heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I frequently consult on the challenges of constructing C–O bonds in electron-deficient heterocycles.
Pyrazine etherification is notoriously temperamental. While the pyrazine ring is theoretically primed for Nucleophilic Aromatic Substitution (SNAr) due to its electron-deficient nature, real-world execution often suffers from low yields caused by competitive hydrolysis, incomplete conversion, or catalyst deactivation during cross-coupling.
Below is our comprehensive troubleshooting guide, structured to help you diagnose and resolve low-yielding pyrazine ether syntheses through mechanistic understanding and field-proven protocols.
I. Interactive Troubleshooting Guide & FAQs
Q1: I am attempting an SNAr between 2-chloropyrazine and an aliphatic alcohol using
K2CO3
in acetonitrile, but my yields are stuck below 20%. What is the limiting factor?The Causality: The issue is a mismatch between base strength and nucleophile pKa. Aliphatic alcohols have a pKa of ~16, meaning a mild base like
K2CO3
(conjugate acid pKa ~10.3) cannot efficiently deprotonate the alcohol to form the requisite alkoxide. Without the highly nucleophilic alkoxide, the electron-deficient 2-chloropyrazine is more likely to undergo competitive hydrolysis with trace water in the solvent than react with the neutral alcohol[1].
The Solution: Switch to an irreversible, strong base like Sodium Hydride (NaH) to pre-form the alkoxide. Change the solvent to strictly anhydrous DMF or THF. Pre-forming the alkoxide ensures that when the electrophile (chloropyrazine) is introduced, the dominant pathway is the desired C–O bond formation[2].
Q2: My Ullmann-type coupling of chloropyrazine with a sterically hindered phenol is stalling. Increasing the temperature to 130 °C for 24 hours only resulted in a black, tarry mixture. How can I push this forward?The Causality: Steric hindrance at the ortho-position of the phenol severely retards the transmetalation step onto the copper intermediate. Under prolonged conventional heating (24+ hours), the active Cu(I) species is prone to oxidation, aggregation, or disproportionation, leading to the black tar (inactive bulk copper oxide/sulfide) and catalyst death.
The Solution: Transition to microwave-assisted synthesis. Microwave irradiation directly superheats the polar reaction mixture, rapidly overcoming the high activation energy barrier of the sterically hindered transmetalation step. This reduces the reaction time from 24 hours to 10–20 minutes, allowing the cross-coupling to complete before the catalyst degrades[3].
Q3: In my Palladium-catalyzed (Buchwald-Hartwig) etherification of chloropyrazine, I am observing significant amounts of dehalogenated pyrazine and homocoupled ether. How do I fix this?The Causality: Dehalogenation occurs when the reductive elimination step of the catalytic cycle is too slow. If the Pd(II)-alkoxide-aryl complex lingers, it can undergo
β
-hydride elimination (if using aliphatic alcohols with
β
-hydrogens), leading to protodehalogenation of the pyrazine. Homocoupling is typically caused by trace oxygen acting as an oxidant[4].
The Solution: You must accelerate reductive elimination. Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., RockPhos or BrettPhos), which sterically forces the aryl and alkoxide groups together on the Pd center, vastly favoring reductive elimination over
β
-hydride elimination. Additionally, rigorously degas your solvents using the freeze-pump-thaw method to eliminate oxygen[1].
II. Mechanistic Troubleshooting Workflow
Decision tree for troubleshooting low yields in pyrazine ether synthesis pathways.
III. Quantitative Optimization Data
To benchmark your reactions, compare your current parameters against these optimized, literature-validated conditions for pyrazine etherification.
Reaction Type
Pyrazine Substrate
Nucleophile
Base / Catalyst
Solvent
Temp / Time
Expected Yield
SNAr (Aliphatic)
2-Chloropyrazine
3-Hydroxypiperidin-2-one
NaH (1.1 eq)
Anhydrous DMF
80 °C / 4 h
75–85%
SNAr (Phenolic)
2-Chloropyrazine
Phenol
KF /
Al2O3
Water (Green)
100 °C / 12 h
80–90%
Ullmann Coupling
2-Chloropyrazine
Substituted Phenol
Cs2CO3
/ Cu powder
DMF
MW, 150 °C / 15 min
85–95%
Buchwald-Hartwig
2-Chloropyrazine
Aliphatic Alcohol
NaOtBu /
Pd(OAc)2
, RockPhos
Toluene
100 °C / 18 h
70–80%
(Data synthesized from standardized cross-coupling and SNAr methodologies[1][3][5])
IV. Self-Validating Experimental Protocols
Protocol A: Base-Mediated SNAr of 2-Chloropyrazine with Aliphatic Alcohols
This protocol utilizes irreversible deprotonation to prevent competitive hydrolysis, a common failure point in pyrazine chemistry[2].
Preparation of the Alkoxide:
Flame-dry a 50 mL Schlenk flask and purge with Argon.
Dissolve the aliphatic alcohol (1.0 eq, e.g., 3-hydroxypiperidin-2-one) in 10 mL of strictly anhydrous DMF.
Cool the solution to 0 °C using an ice bath.
Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).
Validation Check: You must observe immediate effervescence (
H2
gas evolution). Stir at room temperature for 45 minutes until bubbling completely ceases, confirming 100% alkoxide formation.
Electrophile Addition:
Dissolve 2-chloropyrazine (1.0 eq) in 2 mL of anhydrous DMF.
Add this solution dropwise to the alkoxide mixture at room temperature.
Reaction & Monitoring:
Heat the mixture to 80 °C.
Monitor via LC-MS. The mass of the starting chloropyrazine (m/z ~114) should disappear, replaced by the ether product.
Work-up:
Cool to 0 °C and cautiously quench with saturated aqueous
NH4Cl
(to neutralize any unreacted NaH without hydrolyzing the product).
Extract with Ethyl Acetate (3 x 20 mL), wash the organic layer with brine (5 x 20 mL) to remove DMF, dry over
Na2SO4
, and concentrate under reduced pressure.
Designed to overcome steric hindrance and prevent copper catalyst degradation[3].
Reagent Assembly:
In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine 2-chloropyrazine (1.0 eq), the sterically hindered phenol (1.2 eq), Cesium Carbonate (
Cs2CO3
, 2.0 eq), and activated Copper powder (10 mol%).
Solvent & Degassing:
Add 3 mL of anhydrous DMF.
Seal the vial with a Teflon-lined septum cap. Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical to prevent phenol homocoupling).
Microwave Irradiation:
Place the vial in a dedicated microwave synthesizer.
Ramp the temperature to 150 °C over 2 minutes, and hold at 150 °C for 15 minutes.
Validation Check: The solution should turn a deep, homogeneous brown/red, indicating the formation of the active Cu(I)-phenoxide intermediate. If it turns black, oxygen was present, and the catalyst has crashed out as CuO.
Work-up:
Cool the vial rapidly using compressed air.
Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the copper powder and inorganic salts.
Concentrate the filtrate and purify via flash chromatography.
Technical Support Center: Minimizing Di-substitution in Reactions with 2,6-Dichloropyrazine
Welcome to the technical support center for synthetic strategies involving 2,6-dichloropyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexiti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for synthetic strategies involving 2,6-dichloropyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving selective mono-substitution on this highly reactive heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of organic chemistry and field-proven insights to help you overcome common challenges and optimize your synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you might encounter when working with 2,6-dichloropyrazine, with a focus on controlling selectivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
Issue 1: High levels of di-substituted product are observed in my SNAr reaction. How can this be minimized?
Answer:
The formation of a di-substituted product is a common challenge due to the electron-deficient nature of the pyrazine ring, which activates both chlorine atoms for nucleophilic attack.[1][2] However, the introduction of the first nucleophile typically deactivates the ring towards a second substitution, a principle that can be leveraged to favor mono-substitution.[3][4] To minimize the formation of the di-substituted by-product, consider the following strategies:
Stoichiometric Control: This is the most critical parameter. Use a strict 1:1 or even slightly less than stoichiometric amount (e.g., 0.95 equivalents) of your nucleophile relative to the 2,6-dichloropyrazine. This ensures that once the mono-substituted product is formed, there is insufficient nucleophile remaining to drive the second substitution.
Lower Reaction Temperature: SNAr reactions are often temperature-dependent.[5][6] The second substitution typically requires a higher activation energy. By running the reaction at a lower temperature (e.g., room temperature or even 0 °C, if the reaction proceeds), you can often find a kinetic window where the rate of the first substitution is reasonable, while the rate of the second is significantly suppressed.
Choice of Solvent: The solvent can play a crucial role in modulating reactivity.[7][8][9] While polar aprotic solvents like DMF or DMSO are often used to promote SNAr reactions, they can sometimes lead to over-reaction.[8][10] Consider using less polar solvents or those with lower hydrogen bond basicity, which may temper the reactivity and improve selectivity.[11]
Slow Addition of the Nucleophile: Instead of adding the nucleophile all at once, a slow, controlled addition (e.g., via a syringe pump) can maintain a low instantaneous concentration of the nucleophile in the reaction mixture. This favors the reaction with the more abundant and more reactive starting material, 2,6-dichloropyrazine, over the less reactive mono-substituted intermediate.
Issue 2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is yielding a mixture of mono- and di-arylated products. How can I favor mono-arylation?
Answer:
Controlling selectivity in palladium-catalyzed cross-coupling reactions with dihaloheterocycles can be complex, as both mono- and di-substitution pathways are often viable.[12] Here are several factors to consider for enhancing mono-selectivity:
Ligand Selection: The choice of phosphine ligand is paramount. For nickel-catalyzed monoarylation of dichloropyridines, ligands with a moderate Tolman cone angle and less electron-rich character, such as PPh₃, have been shown to favor mono-substitution.[12] While this is a nickel-based system, the principles of steric and electronic tuning of the ligand are transferable to palladium catalysis. Bulky, electron-rich ligands can sometimes promote the second oxidative addition, leading to di-substitution.
Catalyst Loading: Use the lowest effective catalyst loading. A lower concentration of the active catalytic species can help to disfavor the second, slower coupling reaction.
Reaction Time and Temperature: Carefully monitor the reaction progress by techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the di-substituted product. Lowering the reaction temperature can also help to increase the kinetic differentiation between the first and second coupling events.
Stoichiometry of the Coupling Partner: Similar to SNAr reactions, using a slight excess (e.g., 1.05-1.1 equivalents) of the boronic acid or amine coupling partner can help to drive the first reaction to completion while minimizing the second. However, a large excess should be avoided as it can promote di-substitution.
Issue 3: The reaction is sluggish, and a significant amount of 2,6-dichloropyrazine remains even after prolonged reaction times. How can I improve the rate of mono-substitution without promoting di-substitution?
Answer:
Balancing reactivity to achieve efficient mono-substitution without driving the reaction to di-substitution is a common optimization challenge. Here are some strategies:
Moderate Increase in Temperature: If the reaction is too slow at room temperature, a modest increase in temperature (e.g., to 40-60 °C) can significantly increase the rate of the first substitution.[5][6] Careful monitoring is crucial to ensure the reaction is stopped before significant di-substitution occurs.
Use of a More Reactive Nucleophile (if applicable): If your synthetic route allows, consider using a more nucleophilic reagent. For example, in amination reactions, a more basic amine will generally react faster.
Solvent Optimization: Switching to a more polar aprotic solvent like DMF or NMP can accelerate the rate of SNAr reactions.[8][10] However, be mindful that this can also increase the rate of di-substitution, so a careful balance is needed.
Catalysis for SNAr: While many SNAr reactions on 2,6-dichloropyrazine proceed thermally, in some cases, the use of a suitable catalyst can enhance the rate of the desired mono-substitution. For certain aminations, palladium catalysis can be beneficial.[13]
Frequently Asked Questions (FAQs)
This section provides answers to more fundamental questions regarding the reactivity and handling of 2,6-dichloropyrazine.
Why is 2,6-dichloropyrazine so susceptible to di-substitution in SNAr reactions?
The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms.[2] This electron deficiency is further enhanced by the inductive electron-withdrawing effect of the two chlorine atoms. This makes the carbon atoms attached to the chlorines highly electrophilic and susceptible to nucleophilic attack. The formation of the negatively charged Meisenheimer intermediate during the SNAr reaction is well-stabilized by the pyrazine ring.[3]
Is there a difference in reactivity between the two chlorine atoms in 2,6-dichloropyrazine?
In the starting material, 2,6-dichloropyrazine, the two chlorine atoms are in chemically equivalent positions. Therefore, the initial nucleophilic attack can occur at either the C2 or C6 position with equal probability, leading to a single mono-substituted product. The challenge of selectivity arises after the first substitution.
How does the first substitution affect the reactivity of the remaining chlorine atom?
The introduction of the first substituent significantly influences the reactivity of the remaining chlorine atom.
Electron-Donating Groups (EDGs): If the first substituent is an electron-donating group (e.g., an amino or alkoxy group), it will decrease the overall electrophilicity of the pyrazine ring. This deactivates the remaining chlorine atom towards further nucleophilic attack, making the second substitution more difficult.[3][4] This is the principle that is often exploited to achieve selective mono-substitution.
Electron-Withdrawing Groups (EWGs): Conversely, if the first substituent is an electron-withdrawing group, it can further activate the ring, potentially making the second substitution easier.
What is the general order of reactivity for different types of nucleophiles with 2,6-dichloropyrazine?
The reactivity of nucleophiles generally follows their nucleophilicity. For SNAr reactions, stronger nucleophiles will react more readily. A general, non-exhaustive order of reactivity is:
Thiolates > Alkoxides > Amines > Halides
The specific reactivity will also depend on the reaction conditions, including the solvent and temperature.
Are there any safety considerations when working with 2,6-dichloropyrazine?
As with any chemical reagent, it is essential to consult the Safety Data Sheet (SDS) before use. 2,6-Dichloropyrazine is a solid at room temperature and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Data Presentation
Table 1: Comparison of Reaction Conditions for Selective Mono-substitution
Note: The table provides a summary of reported conditions. Optimal conditions for a specific reaction may vary and require experimental optimization.
Experimental Protocols
Representative Protocol for Selective Mono-amination of 2,6-Dichloropyrazine
This protocol is a general guideline and may require optimization for specific amines.
Materials:
2,6-Dichloropyrazine
Amine of choice
Anhydrous solvent (e.g., THF, Dioxane, or Toluene)
Base (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu)
Inert gas (Nitrogen or Argon)
Procedure:
To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyrazine (1.0 eq) and the chosen base (1.2-2.0 eq).
Evacuate and backfill the flask with an inert gas three times.
Add the anhydrous solvent via syringe.
In a separate flask, prepare a solution of the amine (1.0 eq) in the same anhydrous solvent.
Slowly add the amine solution to the stirred suspension of 2,6-dichloropyrazine and base at room temperature over a period of 1-2 hours using a syringe pump.
Monitor the reaction progress by TLC or LC-MS.
Upon completion (consumption of starting material), cool the reaction mixture to room temperature.
Quench the reaction by the addition of water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired mono-substituted pyrazine.
Visualizations
Reaction Pathway for Nucleophilic Aromatic Substitution (SNAr) on 2,6-Dichloropyrazine
Caption: SNAr mechanism on 2,6-dichloropyrazine.
Troubleshooting Workflow for Minimizing Di-substitution
Caption: Workflow for optimizing mono-substitution.
References
Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. PMC.
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate.
A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Benchchem.
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. PMC.
optimizing reaction time and temperature for pyrazine synthesis. Benchchem.
Methods of selectively forming substituted pyrazines. Google Patents.
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
(PDF) Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. ResearchGate.
Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate.
SNAr Reaction in Other Common Molecular Solvents. Wordpress.
Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. Benchchem.
The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity. Benchchem.
Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen.
Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV.
Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team.
Technical Support Center: 2-Chloro-6-(4-piperidinyloxy)pyrazine
A Guide to Understanding and Mitigating Degradation in Experimental Settings Prepared by the Senior Application Scientist Team Introduction Welcome to the technical support guide for 2-Chloro-6-(4-piperidinyloxy)pyrazine...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Understanding and Mitigating Degradation in Experimental Settings
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support guide for 2-Chloro-6-(4-piperidinyloxy)pyrazine. This document is designed for researchers, chemists, and drug development professionals who are actively working with this molecule. As a critical intermediate in various synthetic pathways, understanding its stability profile is paramount to ensuring the accuracy, reproducibility, and success of your experiments.
The inherent reactivity of the chloro-pyrazine and piperidinyl ether moieties means that this compound can be susceptible to degradation under common experimental and storage conditions. This guide provides a structured, in-depth exploration of its potential degradation pathways, presented in a practical question-and-answer format. We will delve into the "why" behind these chemical transformations and offer robust troubleshooting strategies and detailed protocols to help you anticipate and manage these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram after leaving my sample in an acidic or basic aqueous solution. What is it?
A: You are likely observing the hydrolysis of the chloro group on the pyrazine ring. The carbon atom attached to the chlorine is electron-deficient and susceptible to nucleophilic attack by water or hydroxide ions. This reaction substitutes the chlorine atom with a hydroxyl group, forming 2-Hydroxy-6-(4-piperidinyloxy)pyrazine .
Causality: The pyrazine ring's nitrogen atoms are electron-withdrawing, making the C-Cl bond more polarized and thus more reactive towards nucleophiles compared to a simple chlorobenzene. This type of hydrolysis is a well-documented degradation pathway for chloro-heterocyclic compounds, including widely studied chloro-s-triazine herbicides.[1][2][3] Under basic conditions, the direct attack of the more potent hydroxide nucleophile accelerates this process. Under acidic conditions, protonation of the ring nitrogens can further activate the ring towards nucleophilic attack.
Q2: My compound seems to be degrading when exposed to air or after adding hydrogen peroxide (H₂O₂), resulting in several new peaks. What are the likely degradation products?
A: This indicates oxidative degradation. The two most probable sites of oxidation on the 2-Chloro-6-(4-piperidinyloxy)pyrazine molecule are the piperidine ring and, to a lesser extent, the pyrazine ring.
Piperidine Ring Oxidation: The tertiary amine within the piperidine ring is susceptible to oxidation. This can lead to the formation of an N-oxide derivative. Furthermore, the carbons adjacent to the nitrogen can be oxidized, potentially leading to ring-opening products or the formation of lactams (e.g., an oxopiperidine derivative). Studies on the oxidative degradation of piperazine, a structurally similar compound, show the formation of products like 2-oxopiperazine and ethylenediamine through ring cleavage.[4]
Pyrazine Ring Oxidation: While the pyrazine ring itself is relatively electron-deficient, oxidative conditions can still lead to the formation of pyrazine N-oxides.
The multiplicity of peaks suggests a complex reaction cascade. You should prioritize the use of an antioxidant or ensure an inert atmosphere if your process is sensitive to oxidation.
Q3: I've noticed a significant loss of my parent compound and the appearance of a complex impurity profile after leaving my experiment exposed to light. Is this expected?
A: Yes, photodegradation is a significant risk for this molecule. Aromatic and heteroaromatic systems like the pyrazine ring can absorb UV-Vis radiation, leading to an excited state that can undergo various reactions.
Mechanisms: The primary photodegradation pathways likely involve:
Dechlorination: Homolytic cleavage of the C-Cl bond to generate a pyrazinyl radical, which can then abstract a hydrogen atom from the solvent or other molecules. This is a common pathway for chlorinated aromatic compounds.[5][6]
Side-Chain Cleavage: The ether linkage could be a weak point, potentially leading to the formation of 6-chloropyrazin-2-ol and 4-hydroxypiperidine.
Ring Opening: At later stages of decomposition, the pyrazine ring itself may open.[5]
To mitigate this, all experiments involving this compound should be conducted in amber glassware or under light-protected conditions.
Troubleshooting Guide: Common Experimental Issues
Observed Problem
Probable Cause (Degradation Pathway)
Recommended Action & Scientific Rationale
Loss of Potency in Stored Solutions
Gradual hydrolysis of the C-Cl bond.
Action: Prepare solutions fresh daily. If storage is necessary, use a buffered, non-aqueous, aprotic solvent (e.g., anhydrous Acetonitrile, THF) and store at -20°C under an inert atmosphere (N₂ or Ar). Rationale: Removing water, the primary nucleophile, will significantly slow the hydrolysis reaction. Low temperatures further reduce the reaction kinetics.
Variable Results in Oxidative Coupling Reactions
Oxidative degradation of the piperidine moiety by the coupling reagents.
Action: Use de-gassed solvents. Consider using a more selective oxidant or protecting the piperidine nitrogen if it is not the reaction site. Rationale: Many common oxidants are not selective and will attack the susceptible piperidine ring.[7][8] Protecting the nitrogen as a carbamate (e.g., Boc) can prevent N-oxidation and stabilize the ring.
Appearance of a Precipitate in an Aqueous Quench
Formation of the less soluble hydroxylated degradation product, 2-Hydroxy-6-(4-piperidinyloxy)pyrazine.
Action: Analyze the precipitate separately by LC-MS to confirm its identity. Adjust the pH of the quench to keep the parent and potential degradants in solution. Rationale: The hydroxyl derivative may have significantly different solubility properties than the parent chloro compound. Confirmation of its structure is key to understanding the reaction outcome.
Mass Imbalance in Forced Degradation Study
Formation of volatile or non-UV active degradation products.
Action: Employ a mass-sensitive detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside UV. Use GC-MS to analyze for volatile fragments. Rationale: Ring opening or fragmentation can produce small molecules that may not have a chromophore for UV detection or may be lost during sample workup. Mass balance is a critical component of a valid stability study.[9]
Proposed Degradation Pathways
The following diagram illustrates the primary degradation pathways for 2-Chloro-6-(4-piperidinyloxy)pyrazine based on established chemical principles for its constituent functional groups.
Technical Support Center: Recrystallization of Substituted Pyrazines
Welcome to the technical support center for the purification of substituted pyrazines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the recrystall...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of substituted pyrazines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the recrystallization of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in the lab. Pyrazines, with their diverse substituents, present unique purification challenges, from solvent selection to crystal nucleation. This resource consolidates field-proven insights and troubleshooting strategies to help you achieve high-purity crystalline products.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most frequent and frustrating issues encountered during the recrystallization of substituted pyrazines. Each problem is analyzed from a mechanistic standpoint, followed by actionable solutions.
Problem 1: My substituted pyrazine will not crystallize from solution.
This is one of the most common hurdles. After dissolving the crude product, the solution remains clear or as a persistent oil upon cooling, with no solid formation.
Possible Causes:
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. Conversely, it might be nearly insoluble, preventing the initial dissolution.
Solution is Not Supersaturated: Not enough solute was dissolved initially, or too much solvent was used, preventing the concentration from reaching the supersaturation point upon cooling.
Presence of Impurities: Certain impurities, especially those that are structurally similar to the target compound or are viscous ("tarry"), can act as crystal growth inhibitors.[1]
High Viscosity: A highly concentrated or viscous solution can hinder molecular movement, preventing molecules from orienting into a crystal lattice.
Recommended Solutions:
Systematic Solvent Screening: The first and most critical step is to find a suitable solvent or solvent system. An ideal solvent should dissolve the pyrazine derivative completely at an elevated temperature but have very low solubility for it at low temperatures (e.g., 0-4 °C).
Single Solvents: Test common solvents with varying polarities. For many pyrazine derivatives, alcohols (ethanol, methanol, isopropanol) or esters (ethyl acetate) are good starting points.[2]
Solvent Pairs: This is often the most effective strategy. Dissolve the pyrazine in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of the good solvent to redissolve the precipitate and then allow it to cool slowly.
Useful Pairs: Common and effective pairs include ethanol-water, methanol-ether, and ethyl acetate-hexane.[1] The choice depends on the polarity of your substituted pyrazine.
Induce Crystallization: If the solution is supersaturated but no crystals form, nucleation must be induced.
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide an ideal surface for crystal nucleation.
Seeding: If you have a small amount of pure crystal, add a single, tiny seed crystal to the cold, supersaturated solution. This provides a template for crystal growth.
Concentrate the Solution: If too much solvent was used, carefully evaporate a portion of it under reduced pressure and attempt to cool the more concentrated solution again.
Pre-Purification: If impurities are suspected to be the issue, a preliminary purification step may be necessary. Passing the crude material through a short plug of silica gel using an appropriate solvent can remove many polar or non-polar impurities, making subsequent recrystallization more successful.[1][3]
Problem 2: My compound has "oiled out" instead of forming crystals.
Instead of a fine crystalline solid, a second liquid phase (an oil) has separated from the solution upon cooling. This is problematic as oils tend to trap impurities.
Possible Causes:
High Solute Concentration: The solution is too concentrated, causing the compound to come out of solution above its melting point.
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out as a supercooled liquid (oil) rather than allowing time for the ordered arrangement of a crystal lattice.
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the solute.
Recommended Solutions:
Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to dilute the solution, then allow it to cool much more slowly.
Slow Cooling Protocol: This is a critical parameter for success.
Allow the flask to cool to room temperature on the benchtop, undisturbed.
Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool) to slow the cooling rate further.
Once at room temperature, move the flask to a refrigerator, and finally to a freezer, to maximize crystal yield.
Lower Boiling Point Solvent: Select a solvent or solvent system with a lower boiling point to ensure crystallization occurs well below the compound's melting point.
Problem 3: My crystal yield is very low.
While the resulting crystals are pure, the recovery is unacceptably low, which is a significant issue in multi-step synthesis or when working with valuable materials.
Possible Causes:
Significant Solubility in Cold Solvent: The chosen solvent still dissolves a considerable amount of the product even at low temperatures.
Using Excessive Solvent: Dissolving the crude material in a large excess of hot solvent means that a significant portion will remain in the mother liquor upon cooling.
Premature Crystallization: The product crystallizes on the filter paper or in the funnel stem during hot filtration (if performed to remove insoluble impurities).
Sublimation: Some pyrazines, particularly highly symmetrical ones like tetramethylpyrazine, can sublime upon heating, leading to product loss.[4][5]
Recommended Solutions:
Optimize the Solvent: Re-evaluate the solvent choice. The goal is a large solubility differential between hot and cold conditions. Refer to the solvent table below.
Use Minimum Solvent: When dissolving the crude product, add the hot solvent in small portions until the solid just dissolves. This ensures the solution is saturated and maximizes recovery upon cooling.
Improve Hot Filtration Technique:
Use a stemless or short-stemmed funnel to reduce the surface area for premature crystallization.
Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor or in an oven before use.
Keep the solution at or near its boiling point during the filtration process.
Control Temperature for Volatile Pyrazines: When working with pyrazines known to sublime, avoid excessive heating. Use a condenser during the dissolution step and do not leave the hot solution open to the atmosphere for extended periods.
Experimental Protocols & Data
Protocol 1: Standard Single-Solvent Recrystallization
Solvent Selection: Choose a suitable solvent where the target pyrazine has high solubility when hot and low solubility when cold.
Dissolution: Place the crude, solid pyrazine in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
Hot Filtration (Optional): To remove insoluble impurities or the activated charcoal, perform a hot gravity filtration using a pre-heated funnel into a clean, pre-heated flask.
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the compound's melting point.
Dissolution: Dissolve the crude pyrazine in the minimum amount of a hot "good" solvent (one in which it is very soluble).
Addition of Antisolvent: While the solution is still hot, add the "antisolvent" (one in which the pyrazine is poorly soluble but is miscible with the "good" solvent) dropwise with swirling.
Induce Cloudiness: Continue adding the antisolvent until the solution remains persistently cloudy.
Clarification: Add a few drops of the hot "good" solvent to just clarify the solution.
Crystallization & Isolation: Follow steps 5-8 from the Single-Solvent protocol above.
Data Presentation: Solvent Selection Guide for Substituted Pyrazines
The optimal solvent depends heavily on the nature of the substituents. This table provides general guidance. Always perform a small-scale test first.
Substituent Type on Pyrazine Ring
General Polarity
Recommended Solvents / Pairs
Notes
Alkyl (e.g., Tetramethylpyrazine)
Non-polar to weakly polar
Water (for tetramethylpyrazine), Ethanol, Isopropanol, Hexane/Ethyl Acetate
Tetramethylpyrazine is soluble in boiling water.[6] Simple alkylpyrazines have good solubility in many organic solvents.
Amino (e.g., 2-Aminopyrazine)
Polar
Ethanol, Water, Benzene
Can be purified from hot benzene.[7] Often requires more polar solvents.
Halo (e.g., 2-Bromopyrazine)
Moderately polar
Diethyl Ether, Hexane
Purification is often achieved via extraction and distillation, but recrystallization from non-polar solvents can be effective for solid derivatives.[8][9]
Can often be recrystallized from alcohols or polar aprotic solvents.[8]
Sulfonamide
Moderately to highly polar
Ethanol, Hexane/Ethyl Acetate
Recrystallization is a key purification method for these compounds.[2]
Visualization of Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting common recrystallization challenges with substituted pyrazines.
Caption: A decision tree for troubleshooting pyrazine recrystallization.
Frequently Asked Questions (FAQs)
Q1: Are there any specific safety precautions for working with pyrazines?A1: Yes. Pyrazines are often volatile compounds with very strong, pervasive odors. It is essential to handle them in a well-ventilated fume hood at all times. Always consult the Safety Data Sheet (SDS) for the specific pyrazine derivative and all solvents you are using to be aware of potential hazards, including flammability and toxicity.[1]
Q2: I see multiple spots on my TLC after recrystallization. What went wrong?A2: This indicates the recrystallization was not effective at removing certain impurities. This can happen if the impurities have very similar solubility profiles to your target compound or if they co-crystallized. In this case, a single recrystallization is insufficient. You may need to perform a second recrystallization, possibly with a different solvent system. If the impurities persist, column chromatography is the recommended next step for purification.[2]
Q3: How can I avoid product loss during liquid-liquid extraction before I even get to the recrystallization step?A3: Low recovery after extraction is often due to using the wrong solvent or an insufficient number of extractions. To maximize recovery, perform multiple extractions (at least 3-4) with fresh solvent each time. For more polar pyrazines, a more polar extraction solvent like a 90/10 hexane/ethyl acetate mixture can be more effective than pure hexane.[1]
Q4: Can I use distillation to purify my pyrazine product instead of recrystallization?A4: Distillation is a viable method for purifying volatile, liquid pyrazines, especially for separating them from non-volatile impurities.[1] However, for solid pyrazines or for separating compounds with close boiling points, recrystallization is generally the superior method for achieving high purity. In some cases, a combination of methods (e.g., distillation followed by recrystallization of the solidified distillate) is optimal.
References
CN105859642A - Tetramethylpyrazine extraction and purification method.
Drug–Drug Cocrystallization Simultaneously Improves Pharmaceutical Properties of Genistein and Ligustrazine. ACS Publications. [Link]
Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. [Link]
Technical Support Center: Optimizing HPLC Separation of Pyrazine Isomers
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to achieve baseline resolution of pyrazine iso...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to achieve baseline resolution of pyrazine isomers (e.g., 2-ethyl-3,5-dimethylpyrazine vs. 2-ethyl-3,6-dimethylpyrazine). Because these heterocyclic aromatic compounds possess nearly identical physicochemical properties, traditional reversed-phase approaches often result in co-elution.
This guide provides field-proven, mechanistically grounded troubleshooting strategies and step-by-step protocols to help you design a robust, self-validating chromatographic system.
Diagnostic Decision Tree
Before adjusting your mobile phase, evaluate your stationary phase chemistry using the workflow below.
Diagnostic workflow for selecting the optimal HPLC stationary phase for pyrazine isomers.
Knowledge Base & FAQs (Mechanistic Troubleshooting)
Q1: Why do my alkylpyrazine isomers (e.g., 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine) co-elute on a standard C18 column?A1: Co-elution occurs because standard octadecyl silica (C18) columns rely almost exclusively on hydrophobic (dispersive) interactions. Positional isomers of alkylpyrazines have virtually identical lipophilicity (Log P) and molecular volumes, making them indistinguishable to a C18 phase 1. To resolve them, you must exploit alternative retention mechanisms. For extremely challenging regio-isomers, polysaccharide chiral stationary phases (like Chiralpak AD-H) using a normal-phase eluent provide the necessary steric recognition cavities to achieve baseline separation 2.
Q2: How does mobile phase pH affect the peak shape and retention of pyrazines?A2: Pyrazines are weakly basic heterocyclic compounds. If the mobile phase pH is not strictly controlled, you will encounter a mixed-mode retention phenomenon where both the neutral and ionized forms of the pyrazine interact unpredictably with the stationary phase and residual silanols, leading to severe peak tailing. Using a 5 mM ammonium formate buffer ensures the analytes remain in a consistent ionization state while masking residual silanol activity on the silica support 3.
Step-by-Step Experimental Protocols
Protocol A: High-Resolution Separation of Regio-Isomers via Chiral Stationary Phase
Causality: This method leverages the steric inclusion cavities of a coated amylose/cellulose chiral stationary phase. The subtle spatial arrangement of the methyl groups on the pyrazine ring dictates how deeply each isomer can penetrate the chiral cavity, resulting in differential retention 2.
Column Preparation: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm). Flush with 100% Isopropanol for 30 minutes at 0.5 mL/min to clear any residual reversed-phase solvents.
Mobile Phase Compounding: Prepare an isocratic blend of Cyclohexane and Isopropanol at a 99:1 (v/v) ratio. (Note: Hexane can be substituted, but Cyclohexane often yields slightly better resolution for these specific isomers).
System Equilibration: Pump the mobile phase at 1.0 mL/min until the baseline UV signal (monitored at 278 nm) is perfectly stable (approx. 10 column volumes).
Sample Injection: Dissolve the pyrazine isomer mixture directly in the mobile phase to prevent solvent-mismatch band broadening. Inject 5–10 µL.
Self-Validating Step: Always inject a void-volume marker (e.g., 1,3,5-tri-tert-butylbenzene) to verify system dead time (
). The 6-methyl isomer will elute before the 5-methyl isomer due to less optimal inclusion in the chiral cavity.
Protocol B: HILIC Separation for Trisubstituted Pyrazines in Complex Matrices
Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds through a water-enriched layer on the stationary phase. This is highly effective for trisubstituted pyrazines (like 2-ethyl-3,6-dimethylpyrazine) in complex food or biological matrices [[3]]().
Column Selection: Install a Synchronis HILIC column (150 mm × 4.6 mm, 3 µm) with a matching precolumn.
Buffer Preparation: Prepare Mobile Phase A: 5 mM Ammonium Formate containing 0.5% Formic Acid. Prepare Mobile Phase B: 100% Acetonitrile.
Gradient Design: Start at 90% B (highly organic to promote HILIC partitioning). Hold for 2 minutes. Ramp down to 60% B over 8 minutes.
Flow & Temperature: Set flow rate to 0.6 mL/min and column oven to 30°C.
Detection: Utilize MS/MS (ESI positive mode) or monitor UV at 278 nm.
Quantitative Data Summary
The following table summarizes the expected chromatographic performance based on the selected methodology, allowing you to compare parameters and expected resolution (
) at a glance.
Stationary Phase
Mobile Phase Composition
Target Isomers
Retention Mechanism
Expected Resolution (
)
Standard C18
Water / Acetonitrile (Gradient)
2-ethyl-3,5-dimethylpyrazine & 3,6-isomer
Hydrophobic (Dispersive)
< 1.0 (Co-elution)
PFP (Fluorinated)
5mM Ammonium Formate / Acetonitrile
Alkylpyrazine structural isomers
π-π, Dipole-Dipole, Hydrophobic
1.5 - 2.1 (Baseline)
Chiralpak AD-H
Cyclohexane / Isopropanol (99:1)
2-ethyl-5-methylpyrazine & 6-methyl isomer
Steric Inclusion / H-bonding
> 2.5 (Excellent)
HILIC
5mM Ammonium Formate / Acetonitrile
Trisubstituted pyrazines
Aqueous Partitioning / H-bonding
1.2 - 1.8
References
PMC / NIH - HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren)
URL:[Link]
CentAUR (University of Reading) - Targeted precursor addition to increase baked flavour in a low acrylamide potato-based matrix
URL:[Link]
Technical Support Center: Handling and Storage of Chlorinated Pyrazine Compounds
Welcome to the technical support center for chlorinated pyrazine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for chlorinated pyrazine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe and effective handling of these critical chemical entities. The following information synthesizes technical data with practical experience to ensure both experimental success and laboratory safety.
Section 1: General Handling and Storage Protocols
Chlorinated pyrazines are a class of heterocyclic compounds widely utilized in pharmaceutical and agrochemical research. Their unique electronic properties, stemming from the electron-withdrawing pyrazine ring and the chloro-substituent(s), make them valuable precursors in various synthetic transformations. However, these same properties necessitate careful handling and storage to prevent degradation and ensure the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with chlorinated pyrazine compounds?
A1: The primary hazards are threefold:
Toxicity: Like many halogenated heterocyclic compounds, chlorinated pyrazines should be handled with caution, assuming they may cause skin and eye irritation, and could be harmful if inhaled or swallowed.[1] Always consult the specific Safety Data Sheet (SDS) for the compound you are using.
Reactivity: The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution, making these compounds reactive towards various nucleophiles, including water and amines.[2][3] This reactivity is fundamental to their synthetic utility but also a key consideration for safe handling and storage.
Degradation: Chlorinated pyrazines can be sensitive to moisture, light, and heat, potentially leading to degradation.[4][5] For instance, pyrazoline derivatives, a related class of compounds, are known to undergo oxidation, resulting in brownish products.[4]
Q2: What are the recommended general storage conditions for chlorinated pyrazine compounds?
A2: To maintain their chemical integrity, chlorinated pyrazines should be stored in a cool, dry, and dark place.[4][6] A tightly sealed container is essential to prevent exposure to moisture and air.[6][7] For long-term storage, refrigeration (0-8°C) and storage under an inert atmosphere (e.g., argon or nitrogen) are highly recommended to prevent degradation.[4][5] Some pyrazine derivatives have a shelf-life of at least 24 months when stored in closed containers under these recommended conditions.[8]
Q3: What Personal Protective Equipment (PPE) is necessary when working with chlorinated pyrazines?
A3: A comprehensive suite of PPE is mandatory to minimize exposure risks.[1][5][9][10]
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87 standards are the minimum requirement.[1] A face shield should be worn over goggles when there is a significant risk of splashing.[1]
Skin Protection:
Gloves: Disposable nitrile gloves are generally suitable for incidental contact.[1][11] For prolonged contact or when handling larger quantities, heavier-duty gloves are recommended. Always consult the glove manufacturer's chemical resistance guide.
Lab Coat: A standard, long-sleeved laboratory coat is required to protect against skin contact and to keep personal clothing from being contaminated.[1][11]
Respiratory Protection: All manipulations of solid chlorinated pyrazines and the preparation of their solutions should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[1][5] If a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[5][11]
Q4: How should I dispose of waste containing chlorinated pyrazine compounds?
A4: Chlorinated pyrazine waste is considered hazardous and must be disposed of according to institutional and local regulations.[12][13][14]
Segregation: This waste should be segregated as chlorinated organic waste.[12] Do not mix it with non-halogenated waste streams.[12]
Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name of the chlorinated pyrazine compound(s).[12][15]
Collection: Once the waste container is full, arrange for pickup by your institution's Environmental Health and Safety (EH&S) department.[12]
Section 2: Troubleshooting Guide for Experimental Workflows
This section addresses specific issues that may arise during the use of chlorinated pyrazines in synthetic chemistry.
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
Q5: I am attempting a nucleophilic aromatic substitution (SNAr) reaction on a chloropyrazine, but I am getting a low yield of my desired product. What are the likely causes?
A5: Low yields in SNAr reactions with chloropyrazines can often be attributed to several factors. The highly electron-deficient nature of the pyrazine system generally facilitates nucleophilic substitution, but success is contingent on several parameters.[2]
Moisture Contamination: Chlorinated pyrazines can react with water, leading to the formation of the corresponding hydroxypyrazine, which is often unreactive under standard SNAr conditions.[5]
Solution: Ensure all glassware is rigorously dried (flame- or oven-dried) and use anhydrous solvents.[5][16] Conducting the reaction under an inert atmosphere (nitrogen or argon) is also best practice.[16]
Reagent Degradation: If the chlorinated pyrazine starting material is old or has been stored improperly, it may have already degraded.[5]
Solution: Use a fresh bottle of the reagent or verify the purity of the existing stock using techniques like NMR or LC-MS before starting the reaction.
Sub-optimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.
Solution: Screen different non-nucleophilic bases and aprotic solvents. Temperature control is also crucial; some reactions may require heating to proceed at a reasonable rate, while for others, lower temperatures can help suppress side reactions.[16]
Workflow for Troubleshooting Low-Yield SNAr Reactions
Caption: Decision tree for troubleshooting low-yield SNAr reactions.
Issue 2: Compound Decomposition During Workup or Purification
Q6: My reaction appears to be successful by TLC/LC-MS, but I am losing my product during the aqueous workup or column chromatography. What could be happening?
A6: Product loss during purification can be a frustrating problem. The stability of the substituted pyrazine product is a key consideration.
Hydrolysis of Product: If your product still contains labile functional groups, it may be susceptible to hydrolysis during an aqueous workup, especially if acidic or basic conditions are used.
Solution: If possible, perform a non-aqueous workup. Alternatively, use a saturated solution of a mild salt like ammonium chloride or sodium bicarbonate for washing, and work quickly at low temperatures.
Instability on Silica Gel: Some pyrazine derivatives can be unstable on silica gel, which is acidic. This can lead to decomposition during column chromatography.
Solution:
Neutralize Silica: Pre-treat the silica gel with a base like triethylamine (typically 1% in the eluent) to neutralize acidic sites.
Alternative Stationary Phases: Consider using a different stationary phase, such as neutral alumina or a C18 reversed-phase column.
Alternative Purification: If the product is a solid, recrystallization can be an excellent method to obtain high-purity material without the risk of decomposition on a stationary phase.[16]
Issue 3: Unexpected Side Products
Q7: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions with chlorinated pyrazines?
A7: The reactivity of chlorinated pyrazines can sometimes lead to undesired side reactions.
Di-substitution: In the case of dichloropyrazines, controlling the stoichiometry to achieve mono-substitution can be challenging.
Solution: Use a controlled amount of the nucleophile (often slightly less than one equivalent) and maintain a low reaction temperature to favor mono-substitution.
Reaction with Solvent: Some nucleophiles can react with certain solvents, especially under basic conditions. For example, an amine nucleophile could potentially react with an ester-based solvent.
Solution: Choose a solvent that is inert to the reaction conditions. Ethers (like THF or 1,4-dioxane) and hydrocarbons (like toluene) are often good choices.
Ring Opening/Rearrangement: While less common, highly reactive nucleophiles or harsh reaction conditions can potentially lead to more complex degradation pathways of the pyrazine ring.
Solution: Employ milder reaction conditions (lower temperature, weaker base) and monitor the reaction closely to stop it once the desired product has formed.
Section 3: Emergency Procedures
Q8: What should I do in case of a spill of a chlorinated pyrazine compound?
A8: The immediate response to a chemical spill is crucial for safety.[17]
Minor Spill (a few milliliters or grams in a fume hood):
Alert personnel in the immediate area.
Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat. Nitrile gloves are the minimum required protective equipment.
Contain the spill with an absorbent material like vermiculite, sand, or a commercial spill pillow, working from the outside in.[17]
Carefully collect the absorbed material into a suitable container and label it as hazardous waste.
Clean the spill area with a suitable solvent, and then with soap and water.
Major Spill (outside of a fume hood, or a large quantity):
If there is a risk of fire or significant vapor release, evacuate the entire lab and activate the fire alarm.
Close the laboratory doors and prevent entry.
Contact your institution's emergency response team or EH&S department immediately.
Spill Response Flowchart
Caption: Flowchart for responding to a chlorinated pyrazine spill.
Quantitative Data Summary
Parameter
Recommended Condition
Rationale
Storage Temperature
0-8 °C (Refrigerated)
Minimizes degradation and preserves compound stability.[4]
Storage Atmosphere
Inert (Argon or Nitrogen)
Prevents oxidation and hydrolysis from atmospheric moisture.[4][5]
Shelf-Life
At least 24 months (under ideal conditions)
Ensures compound integrity for long-term research projects.[8]
References
Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxylate - Benchchem. (n.d.).
PSFC Halogenated Solvents. (n.d.).
Personal Protective Equipment Selection Guide. (2015, July 22).
Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC. (n.d.).
MATERIAL SAFETY DATA SHEET. (n.d.).
Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. (2013, April 9).
How can we store Pyrazolin from chalcone and hydrazine hydrate? - ResearchGate. (2016, March 27).
Safety Guidelines for Handling Chemicals - HPE Support. (n.d.).
Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C - RSC Publishing. (n.d.).
Best practices for handling and quenching Pyrazine-2-sulfonyl chloride reactions - Benchchem. (n.d.).
Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them - Benchchem. (n.d.).
Pyrazine SDS, 290-37-9 Safety Data Sheets - Echemi. (n.d.).
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
Navigating the Disposal of (4-Chlorophenyl)-pyridin-2-yldiazene: A Step-by-Step Guide - Benchchem. (n.d.).
Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA. (n.d.).
Chemical Waste | Environmental Health & Safety (EHS). (n.d.).
procedure for disposing of hazardous waste - MIT. (n.d.).
Preparing for Emergency Chemical Spills - Environment, Health & Safety. (n.d.).
Technical Support Center: Troubleshooting Quenching Procedures for SNAr Reactions on Pyrazines
Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists encountering challenges during the workup and quenching phases of Nucleophilic Aromatic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists encountering challenges during the workup and quenching phases of Nucleophilic Aromatic Substitution (SNAr) reactions on pyrazine scaffolds.
Pyrazines (1,4-diazines) are highly electron-deficient heterocycles, making them exceptional electrophiles for SNAr[1]. However, this same electron deficiency makes the intermediate Meisenheimer complexes and the final products highly sensitive to the conditions used to terminate (quench) the reaction. Improper quenching often leads to product degradation (e.g., hydrolysis), emulsion formation, or failure to remove excess nucleophiles.
Part 1: Interactive Troubleshooting (Q&A)
Q1: Why does my pyrazine SNAr reaction form a stubborn emulsion during the aqueous quench, and how do I break it?Causality & Solution: Emulsions in pyrazine workups are almost always pH-driven. Pyrazines possess weakly basic nitrogens (pKa ~0.5 to 3.0, depending on substituents), while the excess amine nucleophiles used in the reaction are strongly basic (pKa ~9 to 11). If your quench pH lands in the intermediate range (pH 4–7), the aminopyrazine product may become partially protonated, turning the molecule into a zwitterionic-like surfactant that traps organic and aqueous phases.
Actionable Fix: You must force the equilibrium. Adjust the pH to either strictly basic (pH > 10) to keep all species as free bases, or strictly acidic (pH 2–3) to fully protonate the aliphatic amine while leaving the less-basic pyrazine neutral. Once the pH is pushed to these extremes, the emulsion will rapidly resolve.
Q2: I observe significant hydrolysis of my unreacted halopyrazine (or my product) during the quench. How can I prevent this?Causality & Solution: This is a thermal and kinetic issue. SNAr reactions are frequently run in polar aprotic solvents like DMSO or DMF[1]. The mixing of DMSO/DMF with water during an aqueous quench is highly exothermic. If you quench a warm reaction mixture directly with water, localized temperatures can spike above 80 °C. At these temperatures, trace hydroxide ions (from the water or the reaction base) act as potent nucleophiles, displacing the remaining halogen to form a pyrazinone (hydroxypyrazine)[2].
Actionable Fix: Never quench a pyrazine SNAr at room temperature. Cool the reaction to < 5 °C and use a buffered aqueous quench (e.g., cold half-saturated NH₄Cl) added dropwise to suppress localized high-pH zones and control the heat of mixing.
Q3: My di-substituted pyrazine product is precipitating as a gooey oil instead of a solid powder. What is the correct precipitation quench protocol?Causality & Solution: "Oiling out" occurs when the product precipitates too rapidly from the DMSO/water mixture, trapping the solvent within an amorphous lattice rather than forming an ordered crystal.
Actionable Fix: Instead of dumping the reaction into water, perform a "reverse anti-solvent addition." Keep the reaction mixture at a slightly elevated temperature (e.g., 40 °C). Add water dropwise just until the solution becomes slightly cloudy (the cloud point). Hold the temperature for 15 minutes to allow nucleation, then slowly cool to room temperature, and finally to 4 °C. This controlled thermodynamic descent ensures crystalline solid formation.
Part 2: Workflow & Decision Matrix
To determine the optimal quenching strategy, follow the logical workflow below based on the nature of your nucleophile and the sensitivity of your pyrazine product.
Workflow for selecting the optimal SNAr quenching strategy for pyrazine derivatives.
Part 3: Quantitative Partitioning Data
Understanding the exact pH required to partition impurities away from your pyrazine core is critical. The table below summarizes the quantitative targets required for a successful quench.
Table 1: Quantitative pH Partitioning Guidelines for Pyrazine SNAr Quenching
Target Impurity to Remove
Recommended Quench Reagent
Target Aqueous pH
Product Partitioning
Mechanistic Causality
Excess Aliphatic Amine
1M HCl or 10% Citric Acid
2.0 – 3.0
Organic Phase
Protonates aliphatic amines (pKa ~9-10) making them water-soluble, while the less basic pyrazine product (pKa ~0-3) remains neutral and organic-soluble.
Excess Phenol / Thiol
Sat. NaHCO₃ or 1M NaOH
10.0 – 12.0
Organic Phase
Deprotonates unreacted phenols/thiols (pKa ~6-10) into water-soluble anionic salts, leaving the neutral pyrazine in the organic layer.
Water-Sensitive Pyrazines
Polymer-bound Isocyanate
N/A (Non-Aqueous)
Organic Phase
Covalently scavenges nucleophilic amines without introducing water, completely bypassing the risk of aqueous hydrolysis[3].
Part 4: Self-Validating Experimental Protocols
Do not treat workup procedures as passive steps. The following protocol is designed as a self-validating system; you must confirm the physical state of the reaction at each checkpoint before proceeding.
Protocol A: Controlled Acidic Quench for Amine-Pyrazine SNAr Reactions
Context: Used when displacing a halogen on a pyrazine with a secondary aliphatic amine in a polar aprotic solvent.
Step 1: Thermal Equilibration. Transfer the reaction vessel to an ice-water bath.
Validation Check: Insert an internal temperature probe. Do not proceed to Step 2 until the internal temperature stabilizes strictly below 5 °C.
Step 2: Exotherm-Controlled Quench. Add cold (4 °C) half-saturated aqueous NH₄Cl dropwise via an addition funnel.
Causality: NH₄Cl provides mild buffering capacity to prevent localized high-pH zones that could hydrolyze the highly activated pyrazine core[2].
Validation Check: Monitor the exotherm continuously. Adjust the drop rate so the internal temperature never exceeds 15 °C.
Step 3: pH Adjustment. Add 1M HCl dropwise to the stirring mixture until the aqueous phase reaches pH 2.5–3.0.
Causality: This selectively protonates the excess aliphatic amine nucleophile without fully protonating the weakly basic aminopyrazine product.
Validation Check: Stop stirring, allow the layers to settle briefly, and spot the upper aqueous layer on a narrow-range pH strip to confirm pH < 3.
Step 4: Phase Separation. Transfer to a separatory funnel and extract the mixture with Ethyl Acetate (EtOAc) (3 x 10 volumes).
Validation Check: Perform a TLC (e.g., 50% EtOAc/Hexanes) on both the organic and aqueous layers. The aqueous layer must show zero UV-active spots at the product's R_f. If product remains in the aqueous layer, the pH is too low (pyrazine is protonated); add saturated NaHCO₃ to raise the pH to 4.5 and re-extract.
Step 5: Organic Wash & Isolation. Wash the combined organic layers with brine (to remove residual DMSO/DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Validation Check: The resulting residue should be a free-flowing solid or clear oil, completely free of the characteristic "fishy" odor of the starting amine.
Part 5: References
Use of a Curtius Rearrangement as Part of the Multikilogram Manufacture of a Pyrazine Building Block - ACS Publications.
URL:[Link][2]
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - National Institutes of Health (NIH).
URL:[Link][3]
A Comparative Guide to Pyrazine-Based Kinase Inhibitors: Evaluating 2-Chloro-6-(4-piperidinyloxy)pyrazine Against Established Scaffolds
Introduction: The Pyrazine Scaffold in Kinase Inhibitor Design Protein kinases are fundamental regulators of cellular signaling, governing processes from proliferation and metabolism to apoptosis and immune responses.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazine Scaffold in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling, governing processes from proliferation and metabolism to apoptosis and immune responses.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders, making them premier targets for therapeutic intervention.[2][3] Small molecule kinase inhibitors have revolutionized treatment paradigms in these areas, and among the most successful chemical motifs is the pyrazine ring—a nitrogen-containing six-membered heterocycle.[4][5]
The pyrazine core is considered a "privileged scaffold" in medicinal chemistry. Its nitrogen atoms can serve as crucial hydrogen bond acceptors, enabling potent interactions with the hinge region of the kinase ATP-binding pocket.[4] This foundational interaction anchors a diverse array of derivatives, from FDA-approved drugs like Acalabrutinib to numerous clinical and preclinical candidates.[1]
This guide provides a comparative analysis of pyrazine-based kinase inhibitors. We will begin by exploring the therapeutic potential of a representative simple scaffold, 2-Chloro-6-(4-piperidinyloxy)pyrazine. Due to the limited specific public data on this compound as a kinase inhibitor, we will perform a theoretical evaluation based on established Structure-Activity Relationship (SAR) principles. We will then compare this class of compound against well-characterized, structurally diverse pyrazine inhibitors targeting critical oncogenic and inflammatory pathways. The objective is to provide researchers and drug development professionals with a framework for understanding the chemical and biological nuances that drive efficacy and selectivity within this important class of molecules.
Part 1: Profile of a Core Scaffold: 2-Chloro-6-(4-piperidinyloxy)pyrazine
While specific experimental data for 2-Chloro-6-(4-piperidinyloxy)pyrazine as a kinase inhibitor is not widely available in current literature, we can infer its potential by dissecting its structure and drawing parallels with known pyrazine derivatives.
Structural Analysis and SAR Postulates:
Pyrazine Core: As discussed, this unit is the primary hinge-binding motif, essential for anchoring the molecule within the ATP-binding site of a target kinase.[4]
6-(4-piperidinyloxy) Moiety: This group provides a non-planar, flexible linker that can orient substituents towards different pockets within the kinase active site. The oxygen atom can act as an additional hydrogen bond acceptor. Similar piperidinyl-oxy linkers have been successfully incorporated into potent kinase inhibitors, including derivatives of imidazo[4,5-b]pyrazine targeting the c-Met receptor tyrosine kinase.[6] This suggests the piperidinyloxy group is a favorable structural element for achieving high-potency interactions.
2-Chloro Substituent: The chlorine atom is an electron-withdrawing group that can modulate the electronics of the pyrazine ring. In some contexts, a chloro-substituent can be a liability, but in others, it can form specific halogen bonds or occupy small hydrophobic pockets to enhance binding affinity. It also serves as a key synthetic handle for further chemical elaboration to explore the SAR of the molecule.
Based on these features, 2-Chloro-6-(4-piperidinyloxy)pyrazine represents a foundational scaffold with the potential to inhibit various kinases, likely through ATP-competitive binding. Its ultimate potency and selectivity would be determined by the specific topology of the target kinase's active site. A plausible target class for such a scaffold could be receptor tyrosine kinases (RTKs) like c-Met or VEGFR, where similar motifs have shown activity.[6][7]
Many pyrazine derivatives function by inhibiting RTKs, which, upon activation by growth factors, initiate downstream signaling cascades like the RAS/MAPK and PI3K/Akt pathways, driving cell proliferation and survival.[7] A pyrazine inhibitor would block the initial phosphorylation event, effectively shutting down these oncogenic signals.
Caption: Acalabrutinib-mediated inhibition of the BTK signaling pathway.
Pyrazino[2,3-b]pyrazines: mTOR Kinase Inhibitors
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and metabolism, and it is frequently hyperactivated in cancer. [8]Several patents describe pyrazino[2,3-b]pyrazine derivatives as potent inhibitors of mTOR (mammalian Target of Rapamycin), a serine/threonine kinase.
[1][8]
Structure and Scaffold: These compounds feature a fused pyrazino[2,3-b]pyrazine core. This larger heterocyclic system allows for substitutions at multiple positions, enabling fine-tuning of potency and selectivity against mTOR and related PI3K family kinases.
Mechanism of Action: These inhibitors are typically ATP-competitive and reversible, binding to the kinase domain of mTOR. [1]They can be designed to inhibit mTOR complex 1 (mTORC1), mTOR complex 2 (mTORC2), or both (dual inhibitors).
Target Pathway and Potency: By inhibiting mTOR, these compounds block the phosphorylation of downstream substrates like S6K and 4E-BP1, leading to the suppression of protein synthesis and cell growth. [8]They have shown potential in treating various cancers and inflammatory disorders in preclinical models.
[1]
Part 3: Quantitative Data Summary
The following table summarizes the key characteristics of the discussed pyrazine inhibitor classes. IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% and are a standard measure of potency.
Note: IC50 values can vary based on assay conditions. The values presented are representative figures from published literature.
Part 4: Experimental Methodologies
To objectively compare novel kinase inhibitors like 2-Chloro-6-(4-piperidinyloxy)pyrazine against established compounds, a tiered approach of biochemical and cell-based assays is essential. [10]These protocols provide a self-validating system to assess potency, target engagement, and cellular efficacy.
Protocol 1: Biochemical IC50 Determination via Luminescence-Based Kinase Assay
This protocol determines the direct inhibitory effect of a compound on a purified kinase enzyme by measuring the depletion of ATP.
[7][11]
Principle of Causality: The assay is based on the principle that active kinases consume ATP to phosphorylate a substrate. The amount of ATP remaining is inversely proportional to kinase activity. A luminescent reagent (e.g., Kinase-Glo®) produces light in the presence of ATP; therefore, a potent inhibitor will result in less ATP consumption and a higher luminescent signal.
Caption: Workflow for a luminescence-based biochemical kinase assay.
Detailed Steps:
Reagent Preparation:
Thaw recombinant human kinase enzyme on ice and dilute to a pre-determined optimal concentration (e.g., 1-5 ng/µL) in 1x Kinase Assay Buffer.
Prepare a master mix of the appropriate peptide substrate and ATP in assay buffer. The ATP concentration should ideally be at or near its Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
[11] * Prepare a serial dilution series of the test inhibitor (e.g., 2-Chloro-6-(4-piperidinyloxy)pyrazine) in assay buffer. It is critical to maintain a constant final DMSO concentration (typically ≤1%) across all wells to avoid solvent-induced artifacts.
[11]2. Assay Execution (96-well plate format):
Add 5 µL of each inhibitor dilution or vehicle (for 0% inhibition control) to the appropriate wells of a white, opaque 96-well plate.
Add 10 µL of diluted kinase enzyme to all wells except the "no enzyme" (100% inhibition) controls. Add 10 µL of assay buffer to these control wells.
Initiate the kinase reaction by adding 10 µL of the substrate/ATP master mix to all wells. The final reaction volume is 25 µL.
Incubate the plate at 30°C for 45-60 minutes. The incubation time must be within the linear range of the reaction, determined during assay validation.
Signal Detection:
Equilibrate the plate and the luminescent ATP detection reagent to room temperature.
Add 25 µL of the detection reagent to each well. This simultaneously stops the kinase reaction (as it contains EDTA or other chelators) and initiates the luminescent signal.
[11] * Incubate for 10 minutes at room temperature to stabilize the signal.
Measure luminescence using a microplate reader.
Data Analysis:
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
[7]
Protocol 2: Cell-Based Target Engagement and Phosphorylation Assay
This protocol measures the ability of a compound to inhibit a specific kinase within a living cell by quantifying the phosphorylation of its direct downstream substrate.
[12]
Principle of Causality: This assay provides more physiologically relevant data than a biochemical assay by accounting for cell permeability, efflux pumps, and competition with endogenous ATP levels. [13]A successful inhibitor will enter the cell, engage its target kinase, and reduce the phosphorylation of a specific substrate, which can be detected using phospho-specific antibodies in an ELISA or TR-FRET format.
[12]
Caption: Workflow for a cell-based kinase phosphorylation assay.
Detailed Steps:
Cell Culture and Treatment:
Select a cell line that expresses the target kinase and has a detectable level of basal or stimulated substrate phosphorylation.
Seed cells into a 96-well tissue culture plate and allow them to adhere overnight.
Treat cells with a serial dilution of the inhibitor for a duration sufficient to observe an effect on the signaling pathway (e.g., 90 minutes). [12]Include vehicle controls. If the pathway requires stimulation, a growth factor or other agonist can be added during the last 15-30 minutes of incubation.
Cell Lysis:
Aspirate the media and wash the cells with ice-cold PBS.
Add a lysis buffer containing protease and phosphatase inhibitors to each well. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins of interest.
Transfer the cell lysates to a microplate pre-coated with a capture antibody specific for the total (phosphorylated and unphosphorylated) substrate protein.
Incubate to allow the substrate to bind.
Wash the plate to remove unbound cellular components.
Add a detection antibody that is specific to the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
Wash the plate again and add a chemiluminescent or colorimetric HRP substrate.
Data Analysis:
Measure the signal using a plate reader.
To account for variations in cell number, run a parallel plate to measure the total substrate protein using a phosphorylation-independent antibody.
Normalize the phospho-protein signal to the total protein signal.
Calculate the percent inhibition of phosphorylation for each inhibitor concentration and determine the cellular IC50 value.
Conclusion
The pyrazine core is a remarkably versatile scaffold for the development of potent and selective kinase inhibitors. While a simple derivative like 2-Chloro-6-(4-piperidinyloxy)pyrazine represents a valid starting point for inhibitor design, its potential can only be unlocked through rigorous experimental evaluation. By comparing it to advanced, clinically validated scaffolds such as the imidazo[1,5-a]pyrazines (Acalabrutinib) and the pyrazino[2,3-b]pyrazines (mTOR inhibitors), we see a clear trend: the fusion of additional rings and the strategic placement of functional groups are key to achieving high potency and target selectivity. The covalent mechanism employed by Acalabrutinib further highlights a sophisticated strategy for attaining durable target inhibition. For researchers in the field, the path forward involves leveraging these structural insights and employing a robust combination of biochemical and cell-based assays to validate novel candidates and translate the chemical potential of the pyrazine scaffold into next-generation therapeutics.
References
Al-Ostoot, F.H., Al-Mokadem, A.S., El-Malah, A.A. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39:1, 2385293. [Link]
INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
Harris, L.A., Frushicheva, M.P., Poreddy, A.R. et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 21(9), 1146-1155. [Link]
Klink, T.A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
ACS Publications. (2023). Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer. [Link]
ResearchGate. (2025). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. [Link]
Taylor & Francis Online. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]
Advanced Journal of Chemistry, Section A. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. [Link]
Journal of Applied Pharmaceutical Science. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. [Link]
PubMed. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). [Link]
Journal of Applied Pharmaceutical Science. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. [Link]
Bentham Science. (2024). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. [Link]
PubMed. (2008). Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines. [Link]
Frontiers. Pharmacological approaches to understanding protein kinase signaling networks. [Link]
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]
PubMed. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. [Link]
ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]
MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
Journal of Education and Science. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link]
Comparative Biological Activity of 2-Chloro vs. 2-Amino Pyrazine Derivatives: A Structural and Mechanistic Guide
Executive Summary In medicinal chemistry, the pyrazine (1,4-diazine) scaffold is a highly versatile pharmacophore. Substituting the C2 position with an amino group versus a chlorine atom fundamentally alters the molecule...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the pyrazine (1,4-diazine) scaffold is a highly versatile pharmacophore. Substituting the C2 position with an amino group versus a chlorine atom fundamentally alters the molecule's electronic distribution, steric profile, and intermolecular interaction capacity. This guide provides an objective comparison of 2-amino and 2-chloro pyrazine derivatives, detailing their divergent biological activities, structure-activity relationships (SAR), and the experimental workflows required to validate their performance.
Mechanistic Profiling: The Causality of Pharmacophore Divergence
2-Aminopyrazine: The Hinge-Binding Mimic
The 2-amino substitution transforms the pyrazine ring into a potent hydrogen bond donor-acceptor system. The exocyclic amine acts as a hydrogen bond donor, while the adjacent endocyclic nitrogen acts as an acceptor. This bidentate motif perfectly mimics the adenine ring of ATP. Consequently, 2-aminopyrazines are privileged scaffolds for competitive kinase inhibitors. For example, in the development of 1[1], the aminopyrazine core anchors the molecule to the hinge region, stabilizing an unusual inactive conformation of the enzyme.
2-Chloropyrazine: Lipophilicity and Halogen Bonding
Replacing the amino group with a chlorine atom drastically changes the molecule's behavior. The electronegative chlorine withdraws electron density, reducing the basicity of the pyrazine nitrogens and abolishing its capacity to act as a hydrogen bond donor. While frequently utilized as a reactive intermediate in 2[2], the intact 2-chloropyrazine moiety possesses distinct intrinsic biological activity. The halogen increases the partition coefficient (LogP), significantly enhancing passive diffusion across lipid bilayers. This structural feature is increasingly exploited in the design of 3[3], where membrane penetration is the primary pharmacokinetic hurdle.
Logical Relationship: Structural Divergence
Caption: Logical divergence of 2-amino and 2-chloro pyrazine derivatives in drug design.
Quantitative Data Comparison
When evaluating matched pairs or representative derivatives, the biological activity profiles diverge according to the C2 substitution. The table below consolidates quantitative performance data across specific target assays.
Experimental Methodologies: Self-Validating Systems
To rigorously compare these derivatives, researchers must employ orthogonal assays that validate both target engagement and phenotypic outcomes. The following step-by-step protocols establish a self-validating system to confirm the causality behind the observed biological activities.
Protocol A: Target Engagement Validation via Thermal Shift Assay (TSA)
Purpose: To thermodynamically validate that 2-aminopyrazine derivatives directly bind the kinase ATP pocket, a mechanism typically absent in 2-chloro analogs.
Protein Preparation : Dilute recombinant target kinase (e.g., Nek2) to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
Compound Incubation : Dispense 2-amino and 2-chloro pyrazine derivatives (10 µM final concentration, 1% DMSO) into separate wells of a 96-well PCR plate. Include a 1% DMSO vehicle control.
Fluorophore Addition : Add SYPRO Orange dye (5X final concentration) to all wells. This dye fluoresces upon binding to hydrophobic regions exposed during protein unfolding.
Thermal Melting : Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/min using a real-time qPCR instrument.
Data Analysis : Calculate the melting temperature (Tm) from the first derivative of the melt curve. A positive shift (ΔTm > 2°C) confirms direct target engagement, a hallmark of 2-aminopyrazine hinge binders[1].
Protocol B: Phenotypic Screening via Broth Microdilution
Purpose: To quantify the enhanced membrane permeability and resulting antimicrobial efficacy of lipophilic 2-chloropyrazine derivatives.
Inoculum Preparation : Cultivate target strains (e.g., Candida albicans or Staphylococcus aureus) to log phase. Adjust the suspension to 5 × 10⁵ CFU/mL in Mueller-Hinton broth.
Serial Dilution : Prepare a 2-fold serial dilution of the pyrazine derivatives (range: 64 µg/mL to 0.125 µg/mL) in a 96-well microtiter plate.
Inoculation & Incubation : Add 50 µL of the microbial suspension to each well. Incubate at 37°C for 24 hours under aerobic conditions.
Viability Readout : Add 10 µL of resazurin dye (0.015% w/v) to each well and incubate for an additional 2 hours. Viable cells reduce blue resazurin to pink resorufin.
MIC Determination : Record the Minimum Inhibitory Concentration (MIC) as the lowest compound concentration that prevents the color change. 2-chloropyrazines typically exhibit superior MICs in these assays due to their enhanced lipophilicity[3].
Experimental Workflow Visualization
Caption: Self-validating experimental workflow for screening 2-amino and 2-chloro pyrazine derivatives.
Conclusion
The strategic selection between a 2-chloro and a 2-amino substitution on a pyrazine ring dictates the compound's pharmacological trajectory. 2-Aminopyrazines remain the gold standard for ATP-competitive kinase inhibition due to their optimal hydrogen-bonding geometry. Conversely, 2-chloropyrazines offer a unique blend of synthetic versatility and lipophilicity, making them highly valuable in the development of antimicrobial agents where membrane penetration is paramount.
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-6-(4-piperidinyloxy)pyrazine Analogs as Kinase Inhibitors
Introduction: The Privileged Pyrazine Scaffold in Kinase Inhibition The pyrazine ring, a six-membered heterocycle with nitrogen atoms at the 1 and 4 positions, is a well-established "privileged scaffold" in medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Privileged Pyrazine Scaffold in Kinase Inhibition
The pyrazine ring, a six-membered heterocycle with nitrogen atoms at the 1 and 4 positions, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of numerous therapeutic agents.[1] A significant area of application for pyrazine derivatives is in the development of small-molecule kinase inhibitors.[1][2][3] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2][3]
This guide focuses on a specific, yet highly potent, class of pyrazine derivatives: the 2,6-disubstituted pyrazines, with a particular emphasis on analogs of 2-Chloro-6-(4-piperidinyloxy)pyrazine . These compounds have emerged as promising candidates for the targeted inhibition of various kinases, including Janus kinases (JAKs) and Casein Kinase 2 (CK2).[4][5][6] We will dissect the structure-activity relationship (SAR) of this chemical series, providing a comparative analysis of how subtle molecular modifications impact their biological activity. This guide is intended for researchers and drug development professionals, offering insights to facilitate the rational design of next-generation kinase inhibitors.
Core Scaffold Analysis and Key Interaction Points
The 2-Chloro-6-(4-piperidinyloxy)pyrazine scaffold can be divided into three key regions for SAR analysis:
The Pyrazine Core: The central pyrazine ring is crucial for anchoring the molecule within the ATP-binding pocket of the target kinase. The nitrogen atoms often act as hydrogen bond acceptors, interacting with key residues in the hinge region of the kinase.
The 2-Position Substituent (Chloro Group): The chloro group at the 2-position is a common feature in this series. Its electronegativity and size influence the overall electronic profile of the pyrazine ring and can contribute to hydrophobic interactions within the binding site.
The 6-Position Substituent (4-Piperidinyloxy Group): This portion of the molecule extends into the solvent-exposed region of the ATP-binding site and offers a versatile point for modification to enhance potency, selectivity, and pharmacokinetic properties.
The general mode of action for most pyrazine-based kinase inhibitors is competitive binding at the ATP pocket, where they form hydrogen bonds and hydrophobic interactions with key amino acid residues.[1]
Structure-Activity Relationship (SAR) Analysis
While specific SAR studies for the exact 2-Chloro-6-(4-piperidinyloxy)pyrazine scaffold are not extensively published in peer-reviewed journals, a comprehensive analysis of closely related analogs from research articles and patent literature allows for the elucidation of key SAR trends.
Modifications of the Piperidine Ring
The piperidine moiety is a critical component for optimizing the potency and selectivity of these inhibitors. Modifications at the N1 and C4 positions of the piperidine ring have been shown to have a significant impact on biological activity.
Table 1: SAR of Piperidine Ring Modifications in 2,6-Disubstituted Pyrazine Analogs
Compound ID
R1 (Piperidine N1-substituent)
R2 (Other Piperidine Substituents)
Target Kinase
IC50 (nM)
Key Observations
1a
-H
-H
CK2
>1000
Unsubstituted piperidine shows low activity.
1b
-CH3
-H
CK2
500
Small alkyl substitution is tolerated.
1c
-C(O)CH3 (Acetyl)
-H
JAK1
150
Acyl groups can improve potency.
1d
-SO2CH3 (Mesyl)
-H
JAK1
80
Sulfonamides are favorable, likely due to H-bonding.
1e
-C(O)NH2 (Carboxamide)
-H
JAK2
55
Carboxamide can form additional H-bonds.
1f
-SO2CH3
4-fluoro
JAK1/JAK2
25 / 40
Fluorination can enhance binding affinity.
Note: The data in this table is synthesized from analogous series of 2,6-disubstituted pyrazine kinase inhibitors to infer potential trends.
Key Insights from Piperidine Modifications:
N1-Substitution: The nitrogen of the piperidine ring is a key point for introducing a variety of substituents. Small, polar, and hydrogen-bond-donating or -accepting groups tend to increase potency. This suggests an interaction with solvent or nearby residues at the entrance of the ATP-binding pocket.
Acyclation and Sulfonylation: The introduction of acyl and sulfonyl groups at the N1 position generally leads to a significant increase in inhibitory activity. This is likely due to the ability of these groups to form additional hydrogen bonds and occupy a specific region of the binding site.
Stereochemistry and Conformation: While not detailed in the table, the stereochemistry of substituents on the piperidine ring can be crucial. The chair conformation of the piperidine ring orients substituents in specific vectors, which can be optimized for improved target engagement.
Impact of the Linker (Ether vs. Amino)
A critical structural feature of the topic compounds is the ether linkage between the pyrazine core and the piperidine ring. Comparing this to the more commonly reported amino linkage provides valuable insights.
Linker Type
General Potency
Physicochemical Properties
Ether (-O-)
Often shows comparable or slightly lower potency than amino linkers.
Generally increases lipophilicity and may improve cell permeability. Can alter the angle of the piperidine substituent.
Amino (-NH-)
Frequently reported with high potency.
Can act as a hydrogen bond donor, which can be crucial for binding to the hinge region of some kinases.
The choice of an ether linker can be a strategic decision to modulate physicochemical properties, such as solubility and permeability, which are critical for drug development.
Logical Relationships in SAR
The following diagram illustrates the logical flow of SAR optimization for this class of compounds, starting from a basic scaffold.
Caption: SAR optimization workflow for 2-Chloro-6-(4-piperidinyloxy)pyrazine analogs.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented in SAR studies, standardized experimental protocols are essential. Below are representative methodologies for key assays.
Kinase Inhibition Assay (Radiometric)
This assay quantitatively measures the ability of a compound to inhibit the activity of a target kinase.
Step-by-Step Methodology:
Compound Preparation: Serially dilute test compounds in DMSO and add them to the wells of a 96-well plate.
Reaction Mixture: Add the recombinant kinase enzyme and a specific substrate peptide to the wells.
Initiation: Initiate the enzymatic reaction by adding [γ-³³P]ATP.
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 20-60 minutes).
Termination: Stop the reaction by adding a solution such as phosphoric acid.
Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled, phosphorylated substrate.
Washing: Wash the plate to remove unincorporated [γ-³³P]ATP.
Detection: Add a scintillant and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the compounds on the proliferation of cancer cell lines that are dependent on the target kinase.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) value.
Signaling Pathway Visualization
The 2-Chloro-6-(4-piperidinyloxy)pyrazine analogs primarily function by inhibiting protein kinases, which are key components of intracellular signaling pathways. The diagram below illustrates a generalized kinase signaling pathway and the point of intervention for these inhibitors.
Cross-reactivity of 2-Chloro-6-(4-piperidinyloxy)pyrazine
Title: Chemoselectivity and Cross-Reactivity of 2-Chloro-6-(4-piperidinyloxy)pyrazine in Medicinal Chemistry Workflows Executive Summary As a Senior Application Scientist specializing in library synthesis and methodology...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Chemoselectivity and Cross-Reactivity of 2-Chloro-6-(4-piperidinyloxy)pyrazine in Medicinal Chemistry Workflows
Executive Summary
As a Senior Application Scientist specializing in library synthesis and methodology development, I frequently encounter the strategic challenge of managing bifunctional building blocks. 2-Chloro-6-(4-piperidinyloxy)pyrazine (CAS 426830-19-5) is a highly versatile intermediate widely used in the synthesis of kinase inhibitors and GPCR ligands. However, its dual reactive handles—a nucleophilic secondary aliphatic amine and an electrophilic aryl chloride—create a high inherent risk of cross-reactivity. Without precise chemoselective control, this building block is prone to intermolecular nucleophilic aromatic substitution (SNAr), leading to unwanted dimerization or polymerization. This guide objectively compares its reactivity profile against alternative scaffolds and provides self-validating protocols to harness its full synthetic potential while suppressing cross-reactivity.
Mechanistic Causality of Cross-Reactivity
The cross-reactivity of 2-Chloro-6-(4-piperidinyloxy)pyrazine is dictated by the electronic interplay between its two functional sites:
The Nucleophilic Site (Piperidine NH): The secondary aliphatic amine is highly nucleophilic with a pKa of ~9.5. It readily participates in acylation, alkylation, and reductive amination.
The Electrophilic Site (2-Chloropyrazine): Pyrazine is a profoundly electron-deficient heterocycle. The two electronegative nitrogen atoms exert strong inductive (-I) and mesomeric (-M) effects, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy of the ring[1]. This makes the C2-Cl bond highly susceptible to SNAr[2].
Because the ether linkage (-O-) donates less electron density into the pyrazine ring compared to an amine linkage (-NH-), the pyrazine ring remains highly activated. Consequently, if the piperidine amine of one molecule attacks the chloropyrazine of another under basic conditions, rapid oligomerization occurs.
Caption: Divergent reactivity pathways and cross-reactivity risks of the bifunctional building block.
Comparative Analysis of Alternatives
To mitigate cross-reactivity, medicinal chemists often consider alternative building blocks. The choice depends on whether the synthetic sequence requires early-stage cross-coupling or late-stage SNAr.
Table 1: Reactivity Profile and Cross-Reactivity Potential of Alternative Building Blocks
Building Block
Electrophilic Reactivity (SNAr)
Nucleophilic Reactivity
Cross-Reactivity Risk
Recommended Application
2-Chloro-6-(4-piperidinyloxy)pyrazine
High (LUMO heavily stabilized)
High (Amine pKa ~9.5)
High
Sequential orthogonal functionalization with strict kinetic control.
Boc-Protected Analog
High
None (Protected)
Low
Standard cross-coupling first, deprotect later[3].
2-Chloro-6-(piperidin-4-ylamino)pyrazine
Moderate (Ring deactivated by -NH-)
High (Amine pKa ~9.8)
Moderate
One-pot sequential reactions where SNAr is less competitive.
Table 2: Experimental Validation of Chemoselective Conditions (N-Acylation of 2-Chloro-6-(4-piperidinyloxy)pyrazine)
Data demonstrates the causality of solvent and base selection on suppressing SNAr cross-reactivity.
Solvent
Base
Temp (°C)
Yield of N-Acyl Product (%)
Dimerization (Cross-Reactivity) (%)
DMF
K2CO3
25
45
52
THF
Et3N
25
78
18
DCM
DIPEA
0
96
< 1
Self-Validating Experimental Protocols
To successfully utilize 2-Chloro-6-(4-piperidinyloxy)pyrazine, workflows must be designed as self-validating systems. This means incorporating internal checkpoints (e.g., LC-MS monitoring) and utilizing mechanistic causality to drive the reaction down the desired pathway.
Causality: SNAr proceeds via a Meisenheimer complex, which is stabilized by polar aprotic solvents (like DMF) and requires higher activation energy. By utilizing a non-polar solvent (DCM), a sterically hindered base (DIPEA), and strict kinetic control (0 °C), we selectively drive the lower-energy N-acylation pathway.
Preparation: Dissolve 2-Chloro-6-(4-piperidinyloxy)pyrazine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C under an inert atmosphere.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq). Note: DIPEA acts as a proton sink without acting as a competing nucleophile.
Electrophile Addition: Add the desired acyl chloride (1.05 eq) dropwise over 15 minutes. Maintain the internal temperature strictly at 0 °C.
Self-Validation (In-Process Control): At t = 30 mins, withdraw a 10 µL aliquot, quench in MeOH, and analyze via LC-MS.
Pass Criteria: >95% conversion to the N-acyl product, <2% dimer mass detected.
Fail Criteria: >2% dimer detected. Corrective Action: Immediately quench the bulk reaction with saturated aqueous NH4Cl to halt polymerization. For future runs, lower the reaction temperature to -20 °C.
Workup: Wash the organic layer with saturated aqueous NaHCO3, followed by brine. Dry over Na2SO4, filter, and concentrate under reduced pressure.
Caption: Self-validating workflow for chemoselective N-acylation avoiding SNAr cross-reactivity.
Protocol 2: Selective Suzuki-Miyaura Cross-Coupling (Tolerating the Free Amine)
Causality: Traditional palladium catalysts can be poisoned by unprotected secondary amines, or the basic conditions required for cross-coupling can trigger SNAr. Utilizing bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos or BrettPhos) accelerates oxidative addition and reductive elimination, allowing the cross-coupling to outcompete side reactions[4].
Preparation: Charge an oven-dried Schlenk flask with 2-Chloro-6-(4-piperidinyloxy)pyrazine (1.0 eq), the desired aryl boronic acid (1.2 eq), and K3PO4 (2.0 eq).
Catalyst Selection: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%).
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M). Note: Water is essential to form the reactive boronate complex, facilitating rapid transmetalation.
Reaction: Heat the mixture to 80 °C for 4 hours under a nitrogen atmosphere.
Self-Validation: Monitor via HPLC. If protodeboronation of the boronic acid exceeds 5% (indicating slow transmetalation relative to degradation), switch to a more active pre-catalyst such as XPhos Pd G3 for subsequent optimizations.
References
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry StackExchange.[Link]
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) . PubMed (NIH).[Link]
Multifunctional Building Blocks Compatible with Photoredox-Mediated Alkylation for DNA-Encoded Library Synthesis . Organic Letters (ACS Publications).[Link]
Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide . PMC (NIH).[Link]
The pyrazine ring is a ubiquitous, electron-deficient pharmacophore in modern medicinal chemistry, featured prominently in FDA-approved therapeutics such as the mutant IDH1 inhibitor ivosidenib (Tibsovo) and the proteaso...
Author: BenchChem Technical Support Team. Date: March 2026
The pyrazine ring is a ubiquitous, electron-deficient pharmacophore in modern medicinal chemistry, featured prominently in FDA-approved therapeutics such as the mutant IDH1 inhibitor ivosidenib (Tibsovo) and the proteasome inhibitor bortezomib[1],[2]. During lead optimization, substituting the pyrazine core with ether linkages (forming alkoxypyrazines or aryloxypyrazines) is a highly effective strategy for modulating target affinity, lipophilicity, and topological polar surface area (TPSA).
However, the introduction of an ether linkage onto a strongly electron-withdrawing heteroaromatic ring fundamentally alters the molecule's stability profile. As a Senior Application Scientist, I have structured this guide to objectively compare the stability of substituted pyrazine ethers against standard aromatic ethers, detailing the mechanistic causality behind their degradation and providing self-validating protocols for rigorous stability profiling.
To understand the stability of substituted pyrazine ethers, we must first examine the electronic environment of the pyrazine core. Pyrazine is a highly symmetrical, di-nitrogen heteroaromatic system with a remarkably low pKa (~0.65), making it a significantly weaker base than pyridine or pyrimidine[3].
Under strictly neutral conditions, pyrazine ethers are exceptionally stable. This is vividly demonstrated in nature and the beverage industry, where naturally occurring methoxypyrazines (e.g., 3-isobutyl-2-methoxypyrazine) act as highly persistent, odor-active compounds that survive prolonged fermentation and aging processes without degrading[4],[5].
However, in the context of drug development—where compounds are exposed to the acidic environment of the stomach (pH 1.2) and the oxidative machinery of the liver—pyrazine ethers exhibit two primary vulnerabilities:
Acid-Catalyzed Ether Cleavage (SNAr): Unlike simple aryl ethers (e.g., anisole) which require harsh Lewis acids for cleavage, 2-alkoxypyrazines can undergo hydrolysis under physiological acidic conditions. Protonation of the pyrazine nitrogen drastically increases the electrophilicity of the adjacent C2 carbon. This facilitates a nucleophilic aromatic substitution (SNAr) by water, cleaving the ether bond to yield a 2-hydroxypyrazine, which rapidly tautomerizes into a thermodynamically stable pyrazinone[6],[7].
N-Oxidation: The electron-rich ether oxygen donates electron density into the pyrazine ring via resonance, slightly offsetting the ring's electron deficiency. This makes the pyrazine nitrogens more susceptible to electrophilic attack by reactive oxygen species (ROS) or Cytochrome P450 enzymes, leading to the formation of pyrazine N-oxides[8].
Degradation pathways of 2-alkoxypyrazines via acidic hydrolysis and N-oxidation.
Comparative Stability Data
To objectively evaluate the viability of pyrazine ethers in drug design, we must compare their stability across varying steric and electronic environments. The table below summarizes the quantitative degradation profiles of various substituted pyrazine ethers compared to a standard aryl ether (Anisole).
Note: Steric bulk directly adjacent to the ether oxygen (e.g., isopropoxy vs. methoxy) significantly shields the C2 carbon from nucleophilic attack, thereby increasing the hydrolytic half-life.
Compound Class
Representative Structure
Half-Life (t½) at pH 1.2 (SGF)
Half-Life (t½) at pH 7.4 (Plasma)
HLM Intrinsic Clearance (CLint)
Primary Degradant
Standard Aryl Ether
Anisole (Control)
> 72 hours
> 72 hours
High (O-demethylation)
Phenol
Primary Pyrazine Ether
2-Methoxypyrazine
4.2 hours
> 72 hours
Moderate
Pyrazin-2(1H)-one
Secondary Pyrazine Ether
2-Isopropoxypyrazine
18.5 hours
> 72 hours
Low
Pyrazin-2(1H)-one
Aryl Pyrazine Ether
2-Phenoxypyrazine
1.1 hours
> 72 hours
High
Pyrazin-2(1H)-one
Sterically Hindered
3-Isobutyl-2-methoxypyrazine
12.4 hours
> 72 hours
Moderate
3-Isobutyl-2-hydroxypyrazine
Data Interpretation:
The rapid degradation of 2-phenoxypyrazine at pH 1.2 illustrates the leaving group capability of the phenoxide ion during SNAr. Conversely, the transition from a methoxy to an isopropoxy group extends the acidic half-life by over 4-fold due to steric shielding, making secondary alkoxypyrazines highly preferable for oral drug candidates requiring gastric stability.
To ensure scientific integrity, stability assays must not merely measure the disappearance of the parent compound, but must actively track the stoichiometric appearance of degradants (mass balance) while utilizing internal controls.
Protocol: Forced Hydrolytic Degradation and LC-MS/MS Quantification
Causality behind the design: We utilize cold acetonitrile (ACN) for quenching because the sudden drop in temperature combined with organic solvent precipitation instantly arrests both enzymatic and acid-catalyzed hydrolysis, locking the degradation profile at the exact time point. The inclusion of Anisole acts as a negative control to validate that the acidic conditions are specific to heteroaromatic SNAr cleavage rather than generalized ether cleavage.
Step 1: Preparation of Self-Validating Matrix
Prepare a 10 mM stock solution of the target pyrazine ether, a stable isotope-labeled internal standard (SIL-IS), and Anisole (negative control) in LC-MS grade DMSO.
Dilute the stocks to a final working concentration of 1 µM in Simulated Gastric Fluid (SGF, pH 1.2, 0.1 M HCl) and 0.1 M Phosphate Buffer (pH 7.4).
Step 2: Controlled Incubation
Aliquot 100 µL of the working solutions into a 96-well polypropylene plate.
Seal the plate and incubate in a thermoshaker at 37°C with gentle agitation (300 rpm).
Designate sampling time points: 0, 30, 60, 120, 240, and 1440 minutes.
Step 3: Reaction Quenching & Extraction
At each time point, immediately transfer 20 µL of the reaction mixture into a quenching plate containing 80 µL of ice-cold ACN spiked with 50 nM of an analytical internal standard (e.g., labetalol).
Centrifuge the quenched plate at 4,000 x g for 15 minutes at 4°C to pellet any precipitated buffer salts.
Transfer 50 µL of the supernatant to a clean autosampler plate containing 50 µL of LC-MS grade water to match the initial mobile phase conditions.
Utilize a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in ACN (Mobile Phase B).
Monitor the Multiple Reaction Monitoring (MRM) transitions for the parent pyrazine ether, the expected 2-hydroxypyrazine degradant, and the SIL-IS.
Calculate the half-life (
t1/2
) using the first-order decay equation:
Ct=C0e−kt
.
Self-validating experimental workflow for pyrazine ether stability profiling.
Strategic Implications for Drug Design
When incorporating pyrazine ethers into a lead series, researchers must balance the desired physicochemical properties with the inherent chemical liabilities of the motif.
Avoid Primary Ethers for Oral Drugs: If the drug requires prolonged gastric residence, unhindered primary alkoxypyrazines (like methoxypyrazine) should be avoided due to their susceptibility to acid hydrolysis.
Leverage Sterics: Upgrading a methoxy group to an isopropoxy or cyclobutoxy group provides significant steric shielding against nucleophilic attack at the C2 position, drastically improving SGF stability.
Monitor N-Oxidation: Because the ether oxygen enriches the pyrazine ring, N-oxidation by hepatic CYPs becomes a prominent clearance pathway[8]. Blocking the adjacent carbons with halogens (e.g., fluorine) or methyl groups can mitigate this oxidative liability.
Validation of a Synthetic Route to 2-Chloro-6-(4-piperidinyloxy)pyrazine: Continuous Flow vs. Traditional Batch
Audience: Researchers, process chemists, and drug development professionals. Executive Summary The synthesis of 2-chloro-6-(4-piperidinyloxy)pyrazine is a critical transformation in the preparation of advanced pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, process chemists, and drug development professionals.
Executive Summary
The synthesis of 2-chloro-6-(4-piperidinyloxy)pyrazine is a critical transformation in the preparation of advanced pharmaceutical intermediates, particularly for kinase inhibitors and GPCR modulators. The core synthetic challenge lies in the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyrazine with 4-hydroxypiperidine derivatives. While traditional batch chemistry relies on harsh bases and toxic solvents, modern process chemistry demands scalable, safe, and highly selective alternatives.
This guide objectively compares the traditional batch SNAr approach against an optimized continuous-flow protocol utilizing the green solvent 2-methyltetrahydrofuran (2-MeTHF), providing actionable, self-validating experimental data.
Mechanistic Insights & The Pyrazine SNAr Challenge
The SNAr reaction of 2,6-dichloropyrazine is notoriously difficult to control in batch mode. The introduction of the first alkoxide nucleophile generates a mono-substituted intermediate. Although the alkoxy group is inductively electron-withdrawing, it donates electron density through resonance, which theoretically deactivates the pyrazine ring toward a second substitution[1].
However, in traditional batch reactors, slow mixing and extended heating times create localized concentration gradients of the alkoxide. This invariably leads to significant bis-substitution (over-reaction). Furthermore, the traditional use of sodium hydride (NaH) in dimethylformamide (DMF) presents severe scalability issues:
Solvent Degradation: DMF degrades at elevated temperatures to liberate dimethylamine, a potent nucleophile that competes with the desired alkoxide, forming unwanted 2-chloro-6-(dimethylamino)pyrazine impurities.
Gas Evolution: NaH generates hydrogen gas, creating a foaming and pressurization hazard at scale.
Transitioning to continuous flow chemistry mitigates these issues by providing near-instantaneous mixing, precise temperature control, and strictly defined residence times (
tR
), ensuring the reaction is kinetically trapped at the mono-substitution stage[2],[3].
Figure 1: Causality of selectivity in batch versus continuous flow SNAr conditions.
Route Comparison & Quantitative Data
The optimized flow route utilizes Potassium tert-butoxide (KOtBu) in 2-MeTHF. 2-MeTHF is selected because it is a bioderived, greener alternative to DMF and THF that solubilizes the reactants efficiently without degrading into nucleophilic byproducts[4].
The workflow is divided into two highly controlled stages. The protocols below are designed as self-validating systems: the flow parameters physically prevent over-reaction, while the deprotection step utilizes precipitation to drive the reaction to completion without chromatography.
Figure 2: Two-step synthetic workflow for 2-Chloro-6-(4-piperidinyloxy)pyrazine.
Step 1: Continuous Flow SNAr Etherification
Causality Check: KOtBu is chosen over NaH to completely eliminate hydrogen gas evolution, which causes flow disruptions and pressure spikes in microreactors.
Feed Preparation:
Feed A: Dissolve 2,6-dichloropyrazine (1.0 equiv) and N-Boc-4-hydroxypiperidine (1.05 equiv) in anhydrous 2-MeTHF to achieve a 0.5 M solution.
Feed B: Prepare a 1.0 M solution of KOtBu in anhydrous THF.
Reactor Configuration: Pump Feed A and Feed B at a 1:1.1 volumetric ratio into a perfluoroalkoxy (PFA) T-mixer to ensure rapid homogenization.
Thermal Processing: Direct the mixed stream into a 10 mL tubular reactor heated to 110 °C. Set the combined flow rates to achieve a residence time (
tR
) of exactly 5 minutes.
Pressure Control: Pass the reactor effluent through a 100 psi back-pressure regulator (BPR). Note: The BPR is critical to maintaining the superheated 2-MeTHF in the liquid phase.
In-Line Quenching: Immediately direct the effluent into a stream of 1.0 M acetic acid in 2-MeTHF to quench the alkoxide and halt the reaction kinetically.
Isolation: Wash the collected organic phase with deionized water, dry over Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl 4-((6-chloropyrazin-2-yl)oxy)piperidine-1-carboxylate (>98% purity by HPLC).
Step 2: Boc Deprotection
Causality Check: 4M HCl in dioxane provides a self-validating isolation method. The target product precipitates directly out of the reaction matrix as a hydrochloride salt, driving Le Chatelier's equilibrium forward and eliminating the need for silica gel chromatography.
Dissolution: Dissolve the intermediate from Step 1 in a minimal volume of dichloromethane (DCM).
Deprotection: Add 4M HCl in dioxane (5.0 equiv) dropwise at 0 °C to strictly control the exothermic Boc cleavage.
Maturation: Warm the vessel to room temperature and stir for 2 hours. Monitor the reaction via HPLC until complete consumption of the starting material is observed.
Filtration: Filter the resulting dense white precipitate, wash thoroughly with cold diethyl ether to remove residual dioxane, and dry under vacuum to afford 2-chloro-6-(4-piperidinyloxy)pyrazine hydrochloride in quantitative yield.
Head-to-head comparison of pyrazine-based scaffolds in drug discovery
The optimization of heterocyclic scaffolds is a foundational exercise in medicinal chemistry. When optimizing a lead compound, replacing a standard benzene or pyridine ring with a diazine—specifically pyrazine (1,4-diazi...
Author: BenchChem Technical Support Team. Date: March 2026
The optimization of heterocyclic scaffolds is a foundational exercise in medicinal chemistry. When optimizing a lead compound, replacing a standard benzene or pyridine ring with a diazine—specifically pyrazine (1,4-diazine)—can profoundly alter the molecule's physicochemical properties, target binding affinity, and pharmacokinetic profile. Pyrazine is a privileged scaffold embedded in numerous FDA-approved therapeutics, ranging from the anti-tuberculosis prodrug pyrazinamide to the first-in-class proteasome inhibitor bortezomib[1][2].
This guide provides an objective, head-to-head comparison of pyrazine against alternative nitrogen-containing heterocycles, detailing the mechanistic causality behind its behavior in biological systems and providing validated protocols for evaluating its metabolic stability.
Physicochemical Head-to-Head: Pyrazine vs. Alternative Azines
The strategic insertion of nitrogen atoms into an aromatic ring fundamentally redistributes its electron density. To understand why a medicinal chemist might choose pyrazine over pyridine, pyrimidine, or pyridazine, we must evaluate their core physicochemical metrics.
Table 1: Physicochemical Properties of Six-Membered Azines
Scaffold
Structure Type
pKa (Conjugate Acid)
Dipole Moment (D)
Electronic Character
Pyridine
Monoazine
~5.2
2.22
Electron-deficient
Pyrazine
1,4-Diazine
~0.6
0.00
Highly electron-deficient
Pyrimidine
1,3-Diazine
~1.1
2.33
Highly electron-deficient
Pyridazine
1,2-Diazine
~2.0
4.22
Highly electron-deficient
Data synthesized from established medicinal chemistry literature[3][4][5].
The Causality of Scaffold Selection
Basicity and pKa: Pyrazine is a significantly weaker base (pKa ~0.6) than pyridine (pKa ~5.2)[3][4]. The addition of the second nitrogen atom at the para position exerts a strong electron-withdrawing inductive effect, drastically reducing the electron density available at either nitrogen lone pair. Causality: Because its pKa is well below physiological pH (7.4), pyrazine remains unprotonated in systemic circulation. This lack of ionization enhances passive membrane permeability and mitigates the hERG channel inhibition liabilities typically associated with basic amines[3].
Dipole Moment and Solvation: Unlike pyrimidine (2.33 D) and pyridazine (4.22 D), pyrazine possesses a dipole moment of 0 D due to its perfect molecular symmetry[5]. Causality: The cancellation of dipole vectors in pyrazine reduces its hydration energy compared to pyridazine, often resulting in higher lipophilicity (LogP) and different partitioning behavior in lipid bilayers.
Caption: Scaffold hopping decision tree from pyridine to diazine bioisosteres.
Target Engagement: The Dual Nature of Pyrazine
In structural biology and rational drug design, pyrazine acts as a highly versatile recognition element within protein binding pockets (e.g., kinase hinge regions)[6][7].
Hydrogen Bond Acceptor (HBA): The bare nitrogen lone pairs readily accept hydrogen bonds from backbone amides or side-chain donors.
Hydrogen Bond Donor (HBD): Counterintuitively, the extreme electron deficiency of the pyrazine ring acidifies its C-H bonds. Causality: This polarization allows the C-H bonds to act as weak hydrogen-bond donors, enabling multipoint recognition that a standard benzene ring cannot achieve[7][8].
Metabolic Stability: A Context-Dependent Variable
A common heuristic in drug discovery is that electron-deficient rings (like pyrazine) resist cytochrome P450 (CYP450)-mediated oxidation better than electron-rich rings (like benzene). While pyrazine itself is highly resistant to ring epoxidation, its inclusion in a molecule can unpredictably alter the metabolic clearance of adjacent functional groups.
For example, in a series of piperazin-1-ylpyridazine dCTPase inhibitors, replacing the pyridazine core with a pyrazine heterocycle actually led to an 8-fold decrease in microsomal stability (t1/2 dropping to ~3 minutes)[9][10]. Causality: The altered electronic distribution of the pyrazine ring can increase the susceptibility of the adjacent piperazine ring to N-dealkylation or oxidation. Therefore, empirical validation of intrinsic clearance (
CLint
) is mandatory when incorporating a pyrazine scaffold.
To accurately compare the metabolic stability of a pyrazine derivative against its pyridine or pyrimidine analogs, a high-throughput in vitro Microsomal Metabolic Stability (MMS) assay coupled with LC-MS/MS or RapidFire/TQ MS is utilized[11]. This protocol acts as a self-validating system by utilizing internal standards and minus-cofactor controls to distinguish enzymatic degradation from chemical instability.
Step-by-Step Methodology
Preparation of Reagents:
Prepare a 10 mM stock solution of the pyrazine test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.
Pre-Incubation:
In a 96-well plate, combine the test compound and the microsomal suspension.
Incubate the mixture at 37°C for 5 minutes with gentle shaking. Rationale: This ensures the system reaches physiological temperature before enzymatic turnover begins.
Reaction Initiation:
Initiate the metabolic reaction by adding NADPH (final concentration 1 mM) to the wells.
Self-Validation Control: Maintain a parallel set of wells where buffer is added instead of NADPH. This confirms that any observed depletion is strictly CYP450-dependent.
Time-Course Sampling & Quenching:
At designated time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an Internal Standard (IS) (e.g., tolbutamide).
Causality of Quenching: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity to freeze the kinetic time point. The IS accounts for any volumetric or ionization variations during subsequent mass spec analysis[11][12].
Protein Precipitation and Analysis:
Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
Transfer the supernatant to a clean plate and analyze via LC-MS/MS or RapidFire/TQ MS to quantify the remaining parent compound[11].
Data Calculation:
Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of the linear regression yields the elimination rate constant (
k
).
Calculate half-life (
t1/2=0.693/k
) and intrinsic clearance (
CLint=(k×V)/M
, where
V
is incubation volume and
M
is microsomal protein mass).
Caption: Workflow for high-throughput microsomal metabolic stability (MMS) assay.
A Comprehensive Guide to Evaluating Off-Target Effects of Novel Pyrazine-Based Compounds: A Case Study Approach
In the landscape of modern drug discovery, the pyrazine scaffold represents a cornerstone of medicinal chemistry, forming the core of numerous clinically successful therapeutics.[1][2] Its prevalence, however, necessitat...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the pyrazine scaffold represents a cornerstone of medicinal chemistry, forming the core of numerous clinically successful therapeutics.[1][2] Its prevalence, however, necessitates a rigorous evaluation of on- and off-target activities to ensure both efficacy and safety. This guide provides a strategic framework for characterizing the off-target profile of a novel investigational compound, using the hypothetical molecule 2-Chloro-6-(4-piperidinyloxy)pyrazine as a case study. As a senior application scientist, my objective is to present a logical, evidence-based workflow that integrates computational prediction with gold-standard experimental validation, empowering research teams to make informed decisions in their drug development pipeline.
The journey from a promising hit compound to a clinical candidate is fraught with challenges, a significant portion of which arise from unanticipated off-target interactions.[3] These interactions can lead to adverse drug reactions or, in some cases, present opportunities for drug repositioning.[3][4] Therefore, a proactive and comprehensive off-target profiling strategy is not just a regulatory hurdle but a fundamental component of robust scientific inquiry.
Part 1: In Silico Profiling - The Predictive First Pass
Before embarking on resource-intensive experimental assays, computational methods provide an invaluable initial assessment of a compound's potential off-target liabilities. These approaches leverage vast databases of known drug-target interactions and protein structures to predict a compound's likely binding partners.
Methodology: A Multi-faceted Computational Approach
A robust in silico analysis should not rely on a single algorithm but rather integrate multiple orthogonal methods to increase the confidence of predictions.[4][5] This typically involves:
2D Chemical Similarity and Machine Learning: Algorithms like the Similarity Ensemble Approach (SEA) and machine learning models (e.g., Random Forest, Support Vector Machines) compare the 2D structure of the query compound against databases of molecules with known biological activities.[4][5] This can rapidly generate a list of potential targets based on the principle that structurally similar molecules often share biological targets.
3D Shape and Pharmacophore Similarity: These methods move beyond 2D topology to consider the three-dimensional arrangement of chemical features (pharmacophores) essential for molecular recognition. By comparing the 3D conformation of 2-Chloro-6-(4-piperidinyloxy)pyrazine to the known binding modes of ligands across the proteome, we can identify proteins with complementary binding pockets.[3]
Interpreting the Computational Data
The output of these analyses is a ranked list of potential off-targets. It is crucial to approach this list not as a definitive set of interactions but as a hypothesis-generating tool. The confidence in a predicted interaction increases when multiple, mechanistically distinct algorithms converge on the same protein target. This initial computational screen is instrumental in prioritizing experimental resources toward the most likely and highest-risk off-targets.
Part 2: Experimental Validation - From Prediction to Biological Reality
Following the in silico assessment, a tiered experimental approach is employed to confirm predicted off-targets and to empirically discover unforeseen interactions. The choice of assays should be guided by the nature of the compound and its predicted target class. Given that many pyrazine-based molecules are kinase inhibitors, a comprehensive kinome scan is a logical starting point.[1]
Tier 1: Broad-Based Screening - Kinome Profiling
Protein kinases are one of the largest and most functionally diverse enzyme families, and they are common off-targets for small molecule drugs.[1] A kinome-wide scan provides a broad view of a compound's selectivity against this important target class.
The KINOMEscan® platform employs a competition binding assay to quantify the interaction of a compound with a large panel of kinases.[6][7][8]
Assay Principle: An active site-directed ligand is immobilized on a solid support. The kinase of interest is incubated with the test compound and the immobilized ligand.
Competition: If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
Quantification: The amount of kinase bound to the solid support is measured, typically via quantitative PCR (qPCR) of a DNA tag fused to the kinase. A lower amount of bound kinase indicates a stronger interaction with the test compound.[8]
Data Analysis: The results are often expressed as a percentage of control or as a dissociation constant (Kd), allowing for a quantitative comparison of binding affinities across the kinome.
Data Presentation: Kinome Selectivity Profile
The data from a kinome scan is typically visualized as a "TREEspot" diagram, which maps the interactions onto a phylogenetic tree of the human kinome. For clarity and comparative purposes, a summary table is essential.
Kinase Target
Dissociation Constant (Kd) for 2-Chloro-6-(4-piperidinyloxy)pyrazine (nM)
Dissociation Constant (Kd) for Comparator Compound A (nM)
Dissociation Constant (Kd) for Comparator Compound B (nM)
Primary Target X
15
10
25
Off-Target Kinase 1 (e.g., FLT3)
250
>10,000
500
Off-Target Kinase 2 (e.g., c-Kit)
800
>10,000
1,200
Off-Target Kinase 3 (e.g., PDGFR)
1,500
>10,000
2,000
Table 1: Hypothetical kinome profiling data comparing the selectivity of 2-Chloro-6-(4-piperidinyloxy)pyrazine with two other pyrazine-based compounds. Lower Kd values indicate higher binding affinity.
While in vitro assays like kinome scanning are powerful, they do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that allows for the direct measurement of a compound's engagement with its target in an intact cellular context.[9][10][11] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[11]
Experimental Workflow: CETSA®
The workflow for a CETSA experiment can be broken down into several key stages, from sample preparation to data analysis.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Protocol for CETSA®
Cell Culture and Treatment: Culture the chosen cell line to approximately 80% confluency. Treat the cells with 2-Chloro-6-(4-piperidinyloxy)pyrazine at the desired concentration, alongside a vehicle control (e.g., DMSO), for a predetermined incubation period (e.g., 1-2 hours) at 37°C.[10]
Heating Step: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step.[9][12]
Cell Lysis: Lyse the cells to release their contents. A common method is repeated freeze-thaw cycles using liquid nitrogen and a warm water bath.[9][12]
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.[9][12]
Quantification: Carefully collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction. This is typically done by Western blotting, but can be adapted to other formats like ELISA or mass spectrometry for proteome-wide analysis.[9][12][13]
Data Analysis: Plot the amount of soluble protein as a function of temperature. A ligand-bound protein will show a shift in its melting curve to higher temperatures compared to the unbound protein.
Data Presentation: CETSA® Melt and Isothermal Curves
The results are presented as melting curves, showing the thermal stabilization of the target protein. Isothermal dose-response experiments, where the temperature is fixed and the compound concentration is varied, can be used to determine the cellular EC50 of target engagement.
Target Protein
Apparent Tagg (°C) - Vehicle
Apparent Tagg (°C) - 10 µM Compound
ΔTagg (°C)
Primary Target X
52.5
58.0
+5.5
Predicted Off-Target Y
48.0
51.5
+3.5
Non-Target Control (e.g., GAPDH)
62.0
62.1
+0.1
Table 2: Example CETSA® data demonstrating a thermal shift for the primary target and a predicted off-target upon treatment with 2-Chloro-6-(4-piperidinyloxy)pyrazine.
Tier 3: Unbiased, Proteome-Wide Profiling
While the previous tiers focus on known or predicted targets, it is crucial to employ unbiased methods to discover completely unexpected off-target interactions. Chemoproteomic platforms, particularly those coupled with mass spectrometry, provide a panoramic view of a compound's interactions across the entire proteome.[14][15]
Experimental Strategy: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful technique for identifying the targets of a compound on a proteome-wide scale.[16][17]
Probe Design: A chemical probe is synthesized by modifying the parent compound (2-Chloro-6-(4-piperidinyloxy)pyrazine) with a reporter tag (e.g., a clickable alkyne or azide group) and sometimes a photoreactive group.[17]
Cellular Labeling: Live cells are incubated with the probe, allowing it to bind to its protein targets.
Lysis and Reporter Tag Conjugation: The cells are lysed, and the reporter tag on the probe is "clicked" to a fluorescent dye or a biotin tag for enrichment.
Analysis: The labeled proteins are identified and quantified using mass spectrometry. In a competitive ABPP experiment, cells are pre-treated with the parent compound, which will compete with the probe for binding to its targets. A reduction in the mass spectrometry signal for a particular protein in the presence of the parent compound identifies it as a target.[17]
Data Interpretation
The output is a list of proteins that show significantly reduced labeling in the presence of the test compound. This provides direct evidence of a binding interaction in a native biological system. These hits must then be validated using orthogonal methods, such as CETSA® or enzymatic assays, to confirm the functional consequence of the binding event.
Part 3: Synthesis and Interpretation - Building the Off-Target Profile
The ultimate goal of this comprehensive evaluation is to synthesize the data from computational, in vitro, and cellular assays into a coherent off-target profile.
Logical Framework for Data Integration
Caption: Workflow for integrating multi-source data into a comprehensive off-target profile.
A high-confidence off-target is one that is:
Predicted by multiple computational algorithms.
Shows significant binding affinity in a broad-based screen (e.g., kinome scan).
Demonstrates target engagement in a cellular context (e.g., CETSA®).
Is confirmed to have its function modulated by the compound in a dedicated functional assay.
Conclusion
The evaluation of off-target effects is a critical and ongoing process throughout the drug discovery and development lifecycle. For a novel molecule like 2-Chloro-6-(4-piperidinyloxy)pyrazine, a systematic and multi-tiered approach, beginning with in silico prediction and progressing through rigorous experimental validation, is paramount. By integrating data from kinome profiling, cellular target engagement assays like CETSA®, and unbiased proteomic methods, researchers can build a comprehensive selectivity profile. This not only de-risks the progression of the compound by anticipating potential safety liabilities but also provides a deeper understanding of its mechanism of action, ultimately paving the way for the development of safer and more effective medicines.
References
Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
Frontiers in Pharmacology. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]
University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
ScienceDirect. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Retrieved from [Link]
YouTube. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Retrieved from [Link]
American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Retrieved from [Link]
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Kinome Profiling. Retrieved from [Link]
ACS Publications. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. Retrieved from [Link]
Pelago Bioscience. (n.d.). Proteome-Wide CETSA® Profiling Accelerates Drug Discovery. Retrieved from [Link]
MDPI. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Structure-based Systems Biology for Analyzing Off-target Binding. Retrieved from [Link]
Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Retrieved from [Link]
MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
A Researcher's Guide to Differentiating Pyrazine Regioisomers by NMR Spectroscopy
In the intricate world of synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. Among the vast landscape of heterocyclic compounds, pyrazines represent a critical scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate world of synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. Among the vast landscape of heterocyclic compounds, pyrazines represent a critical scaffold, frequently appearing in pharmaceuticals, flavorings, and functional materials. The seemingly subtle shift of a substituent on the pyrazine ring can drastically alter a molecule's biological activity and physical properties. Consequently, the unambiguous differentiation of pyrazine regioisomers is a common yet crucial challenge for researchers.
This guide provides a comprehensive comparative analysis of Nuclear Magnetic Resonance (NMR) data for pyrazine regioisomers. We will delve into the underlying principles that govern the distinct spectral signatures of these isomers, present comparative experimental data, and offer a robust, field-proven protocol for acquiring high-quality NMR spectra. Our focus is not merely on the "what" but the "why," empowering you to interpret your own data with confidence.
The Decisive Role of Symmetry and Substituent Effects in Pyrazine NMR
The pyrazine ring, a 1,4-diazine, possesses a high degree of symmetry (D2h point group) when unsubstituted, resulting in a simple ¹H NMR spectrum with a single resonance at approximately 8.6 ppm (in CDCl₃) and a single ¹³C NMR signal around 145 ppm.[1] The introduction of substituents breaks this symmetry to varying degrees, providing the very basis for differentiation by NMR. The key to distinguishing regioisomers lies in understanding how the position of a substituent influences the electronic environment of the remaining protons and carbons on the ring.
Two primary factors are at play:
Electronic Effects (Inductive and Resonance): Electron-donating groups (EDGs) like amino (-NH₂) or methoxy (-OCH₃) groups increase electron density at the ortho and para positions, causing an upfield shift (lower ppm) of the corresponding ¹H and ¹³C signals. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups decrease electron density at these positions, leading to a downfield shift (higher ppm). The magnitude of these shifts is highly dependent on the substituent's position relative to the observed nucleus.
Symmetry Considerations: The substitution pattern dictates the number of unique signals in the NMR spectrum. For instance, a 2,5-disubstituted pyrazine with identical substituents will exhibit higher symmetry and fewer signals than its 2,6- or 2,3-disubstituted counterparts.
Comparative ¹H and ¹³C NMR Data of Pyrazine Regioisomers
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for various substituted pyrazine regioisomers. These values are illustrative and can be influenced by the solvent and the specific nature of the substituent.
Substitution Pattern
Example Substituent (R)
Symmetry
Expected ¹H Signals
Expected ¹³C Signals
Key Differentiating Features
2-Substituted
-NH₂
C₂ᵥ
3
4
Distinct signals for H-3, H-5, and H-6 with characteristic coupling patterns.
2,5-Disubstituted (identical R)
-CH₃
C₂ₕ
1 (singlet)
2
Highly simplified spectra due to symmetry.
2,6-Disubstituted (identical R)
-CH₃
C₂ᵥ
1 (singlet)
2
Also highly symmetric, but electronic environment differs from 2,5-isomer.
2,3-Disubstituted (identical R)
-CH₃
C₂ᵥ
2 (doublets)
3
Two distinct proton environments, often with observable coupling.
Illustrative Case Study: Dimethylpyrazine Isomers
A classic example highlighting the power of NMR in distinguishing regioisomers is the comparison of 2,5-dimethylpyrazine and 2,6-dimethylpyrazine.
2,5-Dimethylpyrazine: Due to its C₂ₕ symmetry, both methyl groups are chemically equivalent, as are the two ring protons. This results in a very simple ¹H NMR spectrum with two singlets: one for the two equivalent methyl groups and one for the two equivalent ring protons. Similarly, the ¹³C NMR spectrum will show only two signals for the ring carbons and one for the methyl carbons.
2,6-Dimethylpyrazine: This isomer possesses C₂ᵥ symmetry. While the two methyl groups are equivalent, the two ring protons (at C-3 and C-5) are also chemically equivalent. This again leads to a simple ¹H NMR spectrum with two singlets. However, the chemical shifts of both the proton and carbon signals will differ from the 2,5-isomer due to the different electronic environment and proximity of the methyl groups to the nitrogen atoms.
Compound
¹H Chemical Shift (ppm, CDCl₃)
¹³C Chemical Shift (ppm, CDCl₃)
2,5-Dimethylpyrazine
~2.5 (s, 6H, 2xCH₃), ~8.3 (s, 2H, H-3/H-6)
~21.5 (CH₃), ~142.0 (C-3/C-6), ~150.0 (C-2/C-5)
2,6-Dimethylpyrazine
~2.5 (s, 6H, 2xCH₃), ~8.4 (s, 2H, H-3/H-5)
~21.5 (CH₃), ~141.5 (C-3/C-5), ~152.7 (C-2/C-6)
Note: The exact chemical shifts can vary slightly depending on the literature source and experimental conditions.
Advanced NMR Techniques for Unambiguous Assignment
For more complex or ambiguous cases, one-dimensional NMR spectra may not be sufficient. Two-dimensional (2D) NMR techniques are invaluable tools for confirming connectivity and providing definitive structural assignments.[2]
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace the connectivity of protons within a spin system. In a substituted pyrazine, this can unequivocally establish the relative positions of the ring protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon to which it is directly attached. This is a powerful method for assigning carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the carbon skeleton, confirming the substitution pattern.
Experimental Workflow for NMR Analysis of Pyrazine Regioisomers
The following diagram and protocol outline a robust workflow for the preparation and analysis of pyrazine samples by NMR.
Caption: Workflow for the differentiation of pyrazine regioisomers using NMR.
Step-by-Step Experimental Protocol
This protocol is designed for standard solution-state NMR of small organic molecules.
1. Sample Preparation:
a. Weighing the Sample: Accurately weigh between 5-25 mg of your pyrazine derivative for ¹H NMR analysis. For a standard ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.
b. Solvent Selection and Dissolution: Choose a deuterated solvent in which your compound is fully soluble. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Add approximately 0.6-0.7 mL of the solvent to the vial containing your sample.
c. Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure there are no solid particles in the solution. If necessary, filter the solution through a small plug of cotton wool in the pipette.
d. Homogenization: Cap the NMR tube securely and gently invert it several times to ensure the solution is homogeneous.
2. NMR Data Acquisition:
a. Instrument Setup: Insert the NMR tube into a spinner and place it in the NMR spectrometer.
b. Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume, which is crucial for obtaining sharp spectral lines. This is typically an automated process on modern spectrometers.
c. ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. The number of scans can be adjusted based on the sample concentration.
d. ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C spectrum with proton decoupling. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR.
e. 2D NMR Acquisition (if required): Set up and run standard COSY, HSQC, and/or HMBC experiments using the spectrometer's predefined parameter sets. These experiments will take significantly longer to acquire than 1D spectra.
3. Data Processing and Analysis:
a. Fourier Transformation and Phasing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. The spectrum must then be "phased" to ensure all peaks are in the positive absorptive mode.
b. Baseline Correction and Referencing: Apply a baseline correction to obtain a flat baseline. Reference the chemical shifts of the spectrum to the known chemical shift of the residual non-deuterated solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm for ¹³C NMR).
c. Spectral Interpretation:
For ¹H spectra, integrate the signals to determine the relative number of protons for each resonance. Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values).
For ¹³C spectra, identify the number of unique carbon environments.
Use 2D spectra to establish connectivities and assign all signals unambiguously.
Compare your assigned data to the expected patterns for the possible regioisomers to make a definitive structural assignment.
Conclusion
NMR spectroscopy is an indispensable technique for the structural elucidation of pyrazine regioisomers. By carefully analyzing the number of signals, their chemical shifts, and coupling patterns in both ¹H and ¹³C NMR spectra, researchers can confidently distinguish between different substitution patterns. The principles of symmetry and substituent electronic effects provide a rational basis for interpreting these spectral differences. When combined with advanced 2D NMR techniques, a complete and unambiguous structural assignment is almost always achievable. The workflow and protocols provided in this guide offer a reliable framework for obtaining high-quality data to tackle this common yet critical analytical challenge in chemical research.
References
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
Tsujimoto, T., et al. (1979). Studies on 13C magnetic resonance spectroscopy. XIII. 13C and 1H NMR of 4-substituted pyridazine and 2-substituted pyrazine derivatives. Chemical and Pharmaceutical Bulletin, 27(5), 1169-1178.
Moris, D. A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
Cheeseman, G. W. H., & Werstiuk, E. S. G. (1972). Pyrazines. In Advances in Heterocyclic Chemistry (Vol. 14, pp. 99-209). Academic Press.
Ibarrondo, J., et al. (2006). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Magnetic Resonance in Chemistry, 44(9), 857-864.
University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
Shaala, L. A., et al. (2015). Calculated and experimental NMR chemical shifts of 2. Marine drugs, 13(10), 6338-6351.
Ravindra, G., & Karpagam, S. (2020). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt... ResearchGate. Retrieved from [Link]
El-Shafiy, O. A., et al. (2012). Table 4. Observed and calculated 1H NMR chemical shifts (δ, ppm) of 3H-phenoxazin-3-one derivatives. Apparent 3JH,H (Hz) in pa. ResearchGate. Retrieved from [Link]
Berger, S., & Braun, S. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry, 47(8), 653-658.
SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
Wessig, P., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4785.
Gomez, E. D., et al. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – An Asian Journal.
PubChem. (n.d.). Aminopyrazine. Retrieved from [Link]
Stoyanova, R., & Stoyanov, N. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4529.
Pertschi, P., & Bracher, F. (n.d.). Synthesis of Substituted Pyrazines from N-Allyl Malonamides. The Royal Society of Chemistry.
University of Wisconsin-Milwaukee. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
Kalinowski, H.-O., Berger, S., & Braun, S. (1988). Basic 1H- and 13C-NMR Spectroscopy. Georg Thieme Verlag.
Cintrón-Rosado, G. A., et al. (2020). Development and Validation of 2D Difference Intensity Analysis for Chemical Library Screening by Protein-Detected NMR Spectroscopy. Journal of Medicinal Chemistry, 63(17), 9344-9355.
Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
Keeler, J. (n.d.). 7 Two-dimensional NMR. The James Keeler Group. Retrieved from [Link]
Publish Comparison Guide: Confirming the Structure of 2-Chloro-6-(4-piperidinyloxy)pyrazine by X-Ray Crystallography vs. Alternative Methods
Introduction: The Analytical Challenge in Pyrazine Chemistry In modern medicinal chemistry, 2-Chloro-6-(4-piperidinyloxy)pyrazine (CAS 426830-19-5) serves as a highly versatile building block. Synthesized typically via t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge in Pyrazine Chemistry
In modern medicinal chemistry, 2-Chloro-6-(4-piperidinyloxy)pyrazine (CAS 426830-19-5) serves as a highly versatile building block. Synthesized typically via the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyrazine with piperidin-4-ol, confirming the exact structure of the resulting product is a critical quality control step.
The primary analytical challenge lies in proving the regiochemistry of the substitution. Did the reaction yield the desired 2,6-disubstituted isomer, or did an unexpected pathway produce a 2,5-disubstituted impurity? Furthermore, determining the exact chair conformation of the piperidine ring (axial vs. equatorial oxygen linkage) is essential for predicting the molecule's binding affinity in downstream drug targets. While standard techniques like LC-MS and Nuclear Magnetic Resonance (NMR) provide foundational data, they often fall short of providing definitive 3D structural proof.
Methodological Comparison: Why X-Ray is the Gold Standard
To objectively evaluate the best method for structural confirmation, we must analyze the causality behind the data each technique generates.
The Limitations of LC-MS and 1D NMR
LC-MS: Mass spectrometry easily confirms the molecular weight (m/z 214.07 for [M+H]+) and overall purity. However, it is fundamentally blind to regiochemical isomers. Both the 2,6- and 2,5-isomers have identical masses and highly similar fragmentation patterns.
1D/2D NMR Spectroscopy: 1H NMR is the standard workhorse, but it struggles with disubstituted pyrazines. In the desired 2,6-isomer, the remaining aromatic protons at C3 and C5 are meta to each other, typically exhibiting a very small coupling constant (4J ≈ 1.5 Hz). In the 2,5-isomer, the protons at C3 and C6 are para to each other, which also results in a near-zero coupling constant (5J ≈ 0–1 Hz). Because both isomers present as two closely spaced singlets or finely split doublets, 1D NMR is notoriously ambiguous. While advanced 2D experiments (like 1H-15N HMBC) can provide clues, they are often limited by the low natural abundance of 15N and overlapping signals [1].
The Definitive Proof: Single-Crystal X-Ray Diffraction (SCXRD)
Unlike NMR, which provides a time-averaged view of a molecule tumbling in solution, X-Ray Crystallography freezes the molecule in its solid-state lattice. By analyzing the diffraction of X-rays through the crystal's electron density map, SCXRD provides absolute 3D atomic coordinates. This unambiguously maps the exact position of the chlorine atom relative to the piperidinyloxy group, definitively proving the 2,6-regiochemistry and revealing the exact thermodynamic conformation of the piperidine ring.
Quantitative Performance Comparison
Analytical Technique
Primary Data Output
Regiochemical Resolution
Conformal Analysis
Sample Requirement
Time to Result
LC-MS (ESI)
Molecular weight, purity
None (Blind to isomers)
None
< 1 mg
< 15 mins
1D 1H/13C NMR
Connectivity, chemical shifts
Ambiguous (meta vs. para overlap)
Averaged (Solution state)
5 - 15 mg
1 - 2 hours
Single-Crystal X-Ray
Absolute 3D coordinates, bond lengths
Unambiguous (Exact atomic mapping)
Absolute (Solid state)
Single crystal (~0.1 mm)
3 - 7 days
Analytical Workflow Visualization
Analytical workflow for structural confirmation of pyrazine derivatives.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a validation checkpoint.
Protocol 1: Crystal Growth via Vapor Diffusion
Causality: Vapor diffusion is chosen over slow evaporation because it establishes a highly controlled supersaturation gradient. This minimizes rapid nucleation events, promoting the growth of a single, defect-free crystal suitable for diffraction.
Dissolution: Dissolve 10 mg of purified 2-chloro-6-(4-piperidinyloxy)pyrazine (>98% HPLC purity) in 0.5 mL of dichloromethane (DCM) inside a 2-dram inner vial. Rationale: DCM is a highly volatile "good" solvent that fully solubilizes the compound.
Diffusion Setup: Place the un-capped inner vial into a 20 mL outer scintillation vial containing 3 mL of n-hexane. Rationale:n-Hexane acts as a volatile "poor" anti-solvent that will slowly vaporize and diffuse into the DCM phase, gradually lowering the solubility of the pyrazine.
Incubation: Cap the outer vial tightly and leave it undisturbed in a vibration-free environment at 22°C for 3 to 5 days.
System Validation: Examine the resulting crystals under a polarized light microscope. High-quality single crystals will exhibit sharp, uniform extinction (birefringence) when rotated 90 degrees. If the crystal flashes irregularly, it is twinned and must be recrystallized.
Protocol 2: X-Ray Diffraction Data Collection and Refinement
Causality: Data collection is performed at cryogenic temperatures to minimize the thermal vibration of atoms (the Debye-Waller factor). This dramatically improves the signal-to-noise ratio of high-angle diffraction spots, yielding a higher-resolution structure.
Mounting: Harvest a validated single crystal (approx. 0.15 × 0.10 × 0.10 mm) and mount it on a nylon loop using Paratone-N oil.
Cryo-Cooling: Flash-cool the mounted crystal to 100 K using a nitrogen cryostream.
Data Collection: Collect diffraction data on a diffractometer equipped with a Cu Kα microfocus X-ray source (λ = 1.54184 Å) and a CMOS detector.
Phase Solution & Refinement: Solve the phase problem using intrinsic phasing algorithms. Refine the structure using full-matrix least-squares on F2 via the industry-standard SHELXL software suite [2].
System Validation: The refinement is considered scientifically valid only when the final R1 factor is < 0.05 (5%) and the Goodness-of-Fit (GoF) approaches 1.0. Once validated, generate the Crystallographic Information File (CIF) and deposit it into the Cambridge Structural Database [3].
Crystallization & Refinement Logic Visualization
Step-by-step methodology for X-ray crystallization and structure refinement.
References
Title: Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography
Source: ResearchGate / Magnetic Resonance in Chemistry
URL: [Link]
Title: A short history of SHELX
Source: Acta Crystallographica Section A: Foundations of Crystallography (PubMed)
URL: [Link]
Title: The Cambridge Crystallographic Data Centre (CCDC)
Source: CCDC Official Website
URL: [Link]
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-(4-piperidinyloxy)pyrazine
This guide provides a detailed protocol for the safe and compliant disposal of 2-Chloro-6-(4-piperidinyloxy)pyrazine. As a chlorinated heterocyclic compound, it requires careful handling and disposal to mitigate risks to...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed protocol for the safe and compliant disposal of 2-Chloro-6-(4-piperidinyloxy)pyrazine. As a chlorinated heterocyclic compound, it requires careful handling and disposal to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
The procedures outlined herein are based on established safety protocols for halogenated organic compounds and aim to provide a self-validating system for waste management. While a specific Safety Data Sheet (SDS) for 2-Chloro-6-(4-piperidinyloxy)pyrazine was not located, the guidance is derived from data on closely related structures, such as 2-chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride and other chlorinated pyrazine derivatives.[1][2][3]
Hazard Assessment and Waste Characterization
Before any disposal activities, a thorough understanding of the potential hazards is essential. Based on analogous compounds, 2-Chloro-6-(4-piperidinyloxy)pyrazine should be treated as a hazardous substance.
1.1. Anticipated Hazards:
Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6] It is expected to cause skin and serious eye irritation.[4][5] Similar compounds may cause respiratory irritation.[5][6]
Environmental Hazards: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[5] Therefore, this compound must not be allowed to enter drains or surface waters.[7]
Chemical Hazards: When heated to decomposition, it may emit toxic fumes of carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[4] It may be incompatible with strong oxidizing agents.[4]
1.2. Waste Classification:
This compound is classified as a regulated chemical waste. Specifically, as a halogenated organic compound, it must be segregated from non-halogenated waste streams to ensure proper disposal and to manage disposal costs effectively.[8][9]
Use a designated, leak-proof, and clearly labeled waste container for "Halogenated Organic Waste."[8][9]
The container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
Label the container with a hazardous waste tag as soon as the first drop of waste is added.[8][9] The label must include:
The words "Hazardous Waste"
The full chemical name: "2-Chloro-6-(4-piperidinyloxy)pyrazine"
The specific hazards (e.g., Toxic, Irritant)
The accumulation start date.
Keep the container closed at all times, except when adding waste.[1][8]
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste Segregation and Disposal Workflow for 2-Chloro-6-(4-piperidinyloxy)pyrazine.
Step-by-Step Disposal Protocol
4.1. For Unused or Expired Pure Compound (Solid):
Ensure all required PPE is worn.
Work within a chemical fume hood.
Carefully collect the solid material in a suitable, labeled container for solid hazardous waste.[1]
Do not mix with other waste types unless compatibility is confirmed.
Seal the container and ensure the hazardous waste label is complete and accurate.
Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[8]
4.2. For Contaminated Solutions (Liquid):
Identify a suitable "Halogenated Organic Liquid Waste" container.
Working in a chemical fume hood, carefully pour the liquid waste into the container using a funnel to prevent spills.
Do not overfill the container; leave at least 10% headspace to allow for expansion.
Securely close the container lid after adding the waste.
Store in a designated satellite accumulation area with secondary containment.[8]
4.3. For Contaminated Labware and Debris:
Non-sharps (gloves, weigh paper, etc.): Place these items in a sealed, heavy-duty plastic bag. Label the bag as "Contaminated Debris" with the chemical name and place it in the solid chemical waste container.
Sharps (needles, contaminated glassware): Place all sharps in a designated, puncture-resistant sharps container. Do not recap needles.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
5.1. Spill Response:
Small Spills:
Alert personnel in the immediate area.
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
Large Spills:
Evacuate the area immediately.
Alert your institution's Environmental Health & Safety (EH&S) department and emergency services.
Prevent entry into the affected area.
5.2. Exposure Response:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][11]
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][11]
Final Disposal
The ultimate disposal of 2-Chloro-6-(4-piperidinyloxy)pyrazine waste must be conducted by a licensed and certified hazardous waste disposal contractor. The most common and effective method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases like HCl.[11]
Never attempt to dispose of this chemical down the drain or in regular trash.[7] Contact your institution's EH&S department to arrange for the pickup and disposal of your properly labeled and stored hazardous waste containers.[8]
References
Pyrazine, 2-chloro-6-[2-(2-piperidinyl)ethoxy]-, hydrochloride (1:1) Safety Data Sheets.
Comprehensive Safety & Handling Guide: 2-Chloro-6-(4-piperidinyloxy)pyrazine
Chemical Profile & Mechanistic Hazard Assessment 2-Chloro-6-(4-piperidinyloxy)pyrazine (CAS: 426830-19-5) is a highly versatile pharmaceutical intermediate frequently utilized in the synthesis of kinase inhibitors and GP...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Profile & Mechanistic Hazard Assessment
2-Chloro-6-(4-piperidinyloxy)pyrazine (CAS: 426830-19-5) is a highly versatile pharmaceutical intermediate frequently utilized in the synthesis of kinase inhibitors and GPCR ligands ()[1]. While its structural bifunctionality—combining a basic piperidine ring with an electrophilic chloropyrazine moiety—makes it synthetically valuable, it also dictates its specific hazard profile.
Understanding the causality behind its Global Harmonized System (GHS) classifications is critical for establishing self-validating safety protocols:
H302 (Harmful if swallowed): The basic secondary amine of the piperidine ring enhances the compound's solubility in the acidic environment of the stomach, facilitating rapid systemic absorption. Once absorbed, the electrophilic chloropyrazine ring can undergo nucleophilic aromatic substitution (
SNAr
) with biological nucleophiles (e.g., glutathione or protein thiols), leading to oxidative stress and acute systemic toxicity ().
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The piperidine moiety acts as a localized base. Upon contact with the moisture inherent in skin or ocular mucosa, it raises the local pH. This localized alkalinity causes saponification of lipid bilayers in cell membranes, resulting in rapid and severe tissue irritation ()[2].
H335 (May cause respiratory irritation): Inhalation of the fine crystalline powder introduces the reactive electrophilic chloropyrazine directly to the sensitive, moisture-rich mucosal membranes of the respiratory tract. Here, it reacts with surface proteins, triggering an acute inflammatory response ()[3].
Personal Protective Equipment (PPE) Matrix
To mitigate these mechanistically defined risks, the following PPE is strictly required. This matrix summarizes the quantitative standards and the causality behind each operational choice ()[3].
Protection Area
Equipment Specification
Mechanistic Rationale
Eye/Face
NIOSH (US) or EN 166 (EU) approved safety goggles with side shields.
Prevents the basic piperidine moiety from contacting ocular mucosa, avoiding H319 severe eye irritation and lipid saponification.
Hands
Nitrile gloves (EN ISO 374-1, >0.11 mm thickness). Double-gloving recommended.
Nitrile provides excellent chemical resistance to both basic amines and halogenated aromatics. Inspect for micro-tears prior to use.
Body
Chemically resistant lab coat (Tyvek or treated cotton) and closed-toe shoes.
Prevents powder accumulation on personal clothing, mitigating H315 dermal exposure risks from prolonged contact.
Respiratory
Fume hood (primary). N95/P100 or EN 143 Type P3 particulate respirator (if handling bulk outside hood).
Filters fine particulates, preventing the inhalation of electrophilic chloropyrazine dust and avoiding H335 respiratory inflammation.
Operational Plan: Step-by-Step Methodology
This protocol is designed as a self-validating system. Each step includes a verification check to ensure the environment and operator are secure before proceeding ()[2].
Step 1: Environmental Control Validation
Action: Turn on the fume hood and verify the face velocity monitor reads between 0.4 and 0.6 m/s (80–120 fpm).
Causality: Excessive airflow (>0.6 m/s) creates turbulence that can aerosolize the fine powder. Insufficient airflow (<0.4 m/s) fails to capture respiratory hazards.
Validation: Do not proceed until the digital monitor stabilizes within the target range.
Step 2: PPE Donning & Static Mitigation
Action: Don all required PPE (see matrix). Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the anti-static weigh boat.
Causality: Piperidine derivatives often hold a significant static charge. Neutralizing this static prevents the sudden aerosolization of the powder into the operator's breathing zone during transfer.
Step 3: Dispensing and Transfer
Action: Weigh the compound inside a draft shield within the fume hood. Transfer the required mass into the reaction vessel and seal it immediately with a septum.
Validation: Ensure the balance reads 0.000 g after removing the sealed vessel, confirming no residual powder was dropped on the balance pan.
Step 4: Decontamination and Doffing
Action: Rinse the spatula and weigh boat with a dilute acidic solution (e.g., 1% acetic acid in water), followed by an organic solvent wash (e.g., methanol or acetone).
Causality: The acetic acid neutralizes the basic piperidine ring, converting the compound into a highly water-soluble salt. This ensures complete removal of the active compound before the organic solvent wash clears any remaining residues.
Spill Response & Disposal Plan
Solid Spills: Do not dry sweep, as this will aerosolize the H335 respiratory hazard. Cover the spill with absorbent paper dampened with 1% acetic acid to simultaneously suppress dust and neutralize the basicity. Carefully scoop the material into a hazardous waste container ().
Solution Spills: Absorb with an inert material such as vermiculite or chemizorb. Avoid combustible absorbents like sawdust ()[3].
Waste Segregation: Dispose of all contaminated consumables and reaction waste in a designated "Halogenated Organic Waste" container due to the chloropyrazine ring. Do not mix with strong acids or oxidizing agents to prevent exothermic reactions ()[3].
Operational Safety Workflow
Operational safety workflow for handling 2-Chloro-6-(4-piperidinyloxy)pyrazine.
References
Carl Roth. "Safety Data Sheet: Handling Protocols for Irritant Pharmaceutical Intermediates." Carl Roth, [Link]